(1-Benzyl-5-oxo-2-thioxo-imidazolidin-4-yl)-acetic acid
Description
Properties
IUPAC Name |
2-(1-benzyl-5-oxo-2-sulfanylideneimidazolidin-4-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c15-10(16)6-9-11(17)14(12(18)13-9)7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,18)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMROWGDRHJNHAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(NC2=S)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60386771 | |
| Record name | (1-Benzyl-5-oxo-2-sulfanylideneimidazolidin-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60386771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52730-34-4 | |
| Record name | (1-Benzyl-5-oxo-2-sulfanylideneimidazolidin-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60386771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of (1-Benzyl-5-oxo-2-thioxo-imidazolidin-4-yl)-acetic acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive framework for the structural elucidation of (1-Benzyl-5-oxo-2-thioxo-imidazolidin-4-yl)-acetic acid, a molecule of interest in medicinal chemistry. As a senior application scientist, this document moves beyond a simple recitation of analytical techniques. Instead, it offers a strategic and logical workflow, explaining the rationale behind each experimental choice and data interpretation, ensuring a self-validating and robust analytical process.
Introduction: The Thiohydantoin Scaffold
Thiohydantoins, sulfur analogs of hydantoins, are a privileged scaffold in drug discovery, exhibiting a wide array of biological activities.[1] Their synthesis often involves the condensation of α-amino acids with an isothiocyanate, leading to a chiral center at the C5 position. The subject of this guide, this compound, possesses this core structure, featuring a benzyl group at the N1 position and an acetic acid moiety at the C4 position. Accurate structural confirmation is paramount for understanding its chemical behavior, biological activity, and for ensuring intellectual property claims.
Strategic Approach to Structure Elucidation
Our approach is a multi-pronged strategy, leveraging a suite of spectroscopic techniques to build a cohesive and irrefutable structural assignment. The workflow is designed to be sequential and confirmatory, where each piece of data corroborates the others.
Figure 1: A logical workflow for the structure elucidation of this compound.
Part 1: Foundational Analysis - Molecular Formula and Functional Groups
Mass Spectrometry: Establishing the Molecular Blueprint
The first step is to determine the accurate mass and, consequently, the molecular formula. High-resolution mass spectrometry (HRMS) is the technique of choice.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
-
Analysis Mode: Perform the analysis in both positive and negative ion modes to maximize the chances of observing the molecular ion.
-
Data Interpretation:
-
In positive ion mode, look for the protonated molecule [M+H]⁺ and the sodium adduct [M+Na]⁺.
-
In negative ion mode, the deprotonated molecule [M-H]⁻ is expected due to the carboxylic acid functionality.
-
The measured mass-to-charge ratio (m/z) should be compared to the theoretical mass of the proposed structure (C₁₂H₁₂N₂O₃S, Molecular Weight: 264.30 g/mol ).[2]
-
Expected Fragmentation Pattern:
While detailed fragmentation can be complex, some characteristic losses are anticipated:
-
Loss of H₂O (18 Da) from the carboxylic acid.
-
Loss of COOH (45 Da).
-
Cleavage of the benzyl group (C₇H₇, 91 Da).
-
Fragmentation of the thiohydantoin ring.
Infrared (IR) Spectroscopy: A Quick Scan of Functional Groups
IR spectroscopy provides a rapid and non-destructive method to identify the key functional groups present in the molecule.
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹.
-
Data Interpretation: Look for characteristic absorption bands.
| Functional Group | Expected Wavenumber (cm⁻¹) | Rationale |
| O-H (Carboxylic Acid) | 3300-2500 (broad) | Characteristic broad absorption due to hydrogen bonding. |
| C-H (Aromatic) | 3100-3000 | Stretching vibrations of the benzyl group's aromatic C-H bonds. |
| C-H (Aliphatic) | 3000-2850 | Stretching vibrations of the methylene and methine C-H bonds. |
| C=O (Amide/Carboxylic Acid) | ~1740 and ~1700 | Two distinct carbonyl stretches are expected for the C5-oxo group and the carboxylic acid. The amide carbonyl in the thiohydantoin ring typically appears at a higher wavenumber.[3] |
| C=S (Thioamide) | 1300-1100 | The C=S stretching vibration is a key indicator of the thiohydantoin ring.[4] |
| C=C (Aromatic) | 1600-1450 | Stretching vibrations of the benzene ring. |
Part 2: Unraveling the Connectivity - The Power of NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for thiohydantoin derivatives due to its ability to dissolve a wide range of compounds and to observe exchangeable protons.[4]
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
Experiments:
-
¹H NMR
-
¹³C NMR
-
DEPT-135 (to differentiate between CH, CH₂, and CH₃ groups)
-
2D COSY (¹H-¹H correlation)
-
2D HSQC (¹H-¹³C one-bond correlation)
-
2D HMBC (¹H-¹³C long-range correlation)
-
¹H NMR Spectroscopy: Mapping the Protons
The ¹H NMR spectrum will reveal the number of different proton environments and their neighboring protons through spin-spin coupling.
Predicted ¹H NMR Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12.0 | singlet | 1H | COOH | The acidic proton of the carboxylic acid is typically downfield and may be broad. |
| ~10.5 | singlet | 1H | N³-H | The N-H proton in thiohydantoins is deshielded compared to hydantoins.[4] |
| 7.2-7.4 | multiplet | 5H | Phenyl-H | Protons of the benzyl group. |
| ~4.8 | AB quartet or two doublets | 2H | N¹-CH₂ | The benzylic methylene protons are diastereotopic due to the adjacent chiral center (C4) and will appear as an AB quartet. |
| ~4.5 | doublet of doublets | 1H | C⁴-H | This methine proton is coupled to the two diastereotopic protons of the adjacent methylene group. |
| ~2.8 and ~2.6 | doublet of doublets (each) | 2H | C⁴-CH₂ | These methylene protons are diastereotopic and coupled to the C4-H proton. They will appear as two distinct signals. |
¹³C NMR and DEPT-135 Spectroscopy: Visualizing the Carbon Framework
The ¹³C NMR spectrum provides a count of the unique carbon atoms, and the DEPT-135 experiment helps in assigning them.
Predicted ¹³C NMR Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | DEPT-135 | Assignment | Rationale |
| ~183 | No signal | C² (C=S) | The thiocarbonyl carbon is significantly deshielded and appears at a very low field.[4] |
| ~175 | No signal | C⁵ (C=O) | The amide carbonyl carbon. |
| ~171 | No signal | COOH | The carboxylic acid carbonyl carbon. |
| ~136 | No signal | Phenyl-C (ipso) | The quaternary carbon of the benzene ring attached to the methylene group. |
| ~128.7 | CH | Phenyl-C (ortho, meta) | Aromatic carbons of the benzyl group. |
| ~127.5 | CH | Phenyl-C (para) | Aromatic carbons of the benzyl group. |
| ~58 | CH | C⁴ | The methine carbon of the thiohydantoin ring. |
| ~45 | CH₂ | N¹-CH₂ | The benzylic methylene carbon. |
| ~35 | CH₂ | C⁴-CH₂ | The methylene carbon of the acetic acid side chain. |
2D NMR Spectroscopy: Connecting the Dots
2D NMR experiments are crucial for unambiguously connecting the proton and carbon signals, confirming the proposed structure.
2.3.1 COSY (Correlation Spectroscopy): Identifying ¹H-¹H Couplings
The COSY spectrum will show correlations between protons that are coupled to each other (typically through 2 or 3 bonds).
Figure 2: Expected key COSY correlations for this compound.
2.3.2 HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to their Carbons
The HSQC spectrum shows correlations between protons and the carbons to which they are directly attached (one-bond ¹JCH coupling).[5]
Expected Key HSQC Correlations:
-
The proton at ~4.5 ppm will correlate with the carbon at ~58 ppm (C⁴).
-
The protons at ~2.8 and ~2.6 ppm will correlate with the carbon at ~35 ppm (C⁴-CH₂).
-
The protons at ~4.8 ppm will correlate with the carbon at ~45 ppm (N¹-CH₂).
-
The aromatic protons will correlate with their respective aromatic carbons.
2.3.3 HMBC (Heteronuclear Multiple Bond Correlation): Long-Range Connectivity
The HMBC spectrum is arguably the most powerful tool for piecing together the molecular skeleton, as it shows correlations between protons and carbons that are two or three bonds away (²JCH and ³JCH).[5][6]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
- 6. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
An In-depth Technical Guide to (1-Benzyl-5-oxo-2-thioxo-imidazolidin-4-yl)-acetic acid and its Core Scaffold
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Detailed experimental data for (1-Benzyl-5-oxo-2-thioxo-imidazolidin-4-yl)-acetic acid (CAS 52730-34-4) is not extensively available in peer-reviewed literature. This guide provides a comprehensive overview based on the well-established chemistry of the 2-thioxoimidazolidin-4-one (2-thiohydantoin) core structure, with specific insights drawn from closely related analogues. The information presented herein is intended to guide research and development efforts by providing a strong foundational understanding of this class of compounds.
Introduction: The 2-Thiohydantoin Scaffold - A Privileged Structure in Medicinal Chemistry
The 2-thioxoimidazolidin-4-one, commonly known as the 2-thiohydantoin ring system, is a heterocyclic scaffold of significant interest in medicinal chemistry.[1] This assertion is built on its prevalence in a multitude of biologically active molecules, both natural and synthetic.[1] The structural versatility of the thiohydantoin core allows for substitutions at multiple positions, enabling fine-tuning of its physicochemical and pharmacological properties. This adaptability has led to the development of 2-thiohydantoin derivatives with a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, anticonvulsant, anti-inflammatory, and anticancer properties.[1][2]
This compound belongs to this important class of compounds. Its structure combines the core thiohydantoin ring with a benzyl group at the N-1 position and an acetic acid moiety at the C-4 position. These features are expected to significantly influence its biological activity and pharmacokinetic profile.
Physicochemical and Structural Properties
While specific experimental data for CAS 52730-34-4 is limited, the fundamental properties can be inferred from its structure and data from related compounds.
| Property | Value/Information | Source |
| CAS Number | 52730-34-4 | [3] |
| Molecular Formula | C₁₂H₁₂N₂O₃S | [3] |
| Molecular Weight | 264.30 g/mol | [3] |
| Storage | Sealed in dry, 2-8°C | [3] |
Structural Features:
-
1-Benzyl Group: The benzyl substituent at the N-1 position introduces a lipophilic aromatic moiety, which can be crucial for interactions with biological targets through π-π stacking or hydrophobic interactions. This group is a common feature in many biologically active 1-benzyl-2-thiohydantoin derivatives.[4][5]
-
4-Acetic Acid Moiety: The acetic acid group at the C-4 position introduces a carboxylic acid function, which is ionizable at physiological pH. This can significantly impact the compound's solubility, cell permeability, and potential to interact with binding sites through hydrogen bonding or ionic interactions.
-
2-Thioxo Group: The thiocarbonyl group at the C-2 position is a key feature of the 2-thiohydantoin scaffold and is known to be important for the biological activity of many derivatives.[6]
Caption: Chemical structure of this compound.
Synthesis Strategies
Proposed Synthetic Pathway:
Caption: Proposed synthesis of this compound.
Experimental Protocol (Hypothetical):
This protocol is a generalized procedure based on similar syntheses and should be optimized for this specific target molecule.
-
Formation of the Thiocarbamoyl Intermediate:
-
Dissolve aspartic acid in an aqueous solution of a suitable base (e.g., sodium hydroxide).
-
To this solution, add benzyl isothiocyanate, either neat or dissolved in a water-miscible solvent like ethanol.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting materials are consumed (monitor by TLC).
-
-
Cyclization:
-
Acidify the reaction mixture with a strong acid, such as hydrochloric acid.
-
Heat the acidified mixture to reflux for several hours to induce cyclization and the formation of the 2-thiohydantoin ring.
-
Monitor the reaction for the formation of the product by TLC.
-
-
Isolation and Purification:
-
Cool the reaction mixture, which may cause the product to precipitate.
-
Collect the solid product by filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.
-
Spectroscopic Characterization (Predicted)
While experimental spectra are not available, the expected spectroscopic signatures can be predicted based on the functional groups present in the molecule.
| Spectroscopic Technique | Expected Key Signals |
| ¹H NMR | - Aromatic protons (benzyl group): Multiplet around 7.2-7.4 ppm. - CH₂ (benzyl): Singlet or AB quartet around 4.5-5.0 ppm. - CH and CH₂ (acetic acid moiety): Complex multiplets in the aliphatic region. - NH proton: Broad singlet, chemical shift dependent on solvent and concentration. - COOH proton: Broad singlet at >10 ppm. |
| ¹³C NMR | - C=S: ~180-200 ppm. - C=O (amide): ~170-175 ppm. - C=O (acid): ~175-180 ppm. - Aromatic carbons: 125-140 ppm. - Aliphatic carbons: 40-60 ppm. |
| FT-IR (cm⁻¹) | - O-H stretch (carboxylic acid): Broad band, ~2500-3300. - N-H stretch: ~3100-3300. - C=O stretch (amide and acid): Strong absorptions, ~1680-1750. - C=S stretch: ~1100-1250. - Aromatic C-H stretch: ~3000-3100. |
Potential Biological Activities and Therapeutic Applications
The 2-thiohydantoin scaffold is a versatile pharmacophore, and derivatives have shown a wide array of biological activities. The presence of the 1-benzyl group in the target molecule is particularly noteworthy, as this substitution pattern is found in compounds with potent biological effects.[4]
Potential Therapeutic Areas:
-
Anticancer: Numerous 2-thiohydantoin derivatives have demonstrated anticancer activity.[1] The FDA-approved drug Enzalutamide, used for prostate cancer, contains a thiohydantoin core.[1]
-
Anti-inflammatory: Some 1,3-disubstituted-2-thiohydantoin analogues have shown potent anti-inflammatory activity.[1]
-
Antimicrobial and Antifungal: The thiohydantoin ring is present in various compounds with demonstrated antibacterial and antifungal properties.[1]
-
Antiprotozoal: 1-Benzyl-3-aryl-2-thiohydantoin derivatives have been identified as potent agents against Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis.[4][5] Structure-activity relationship studies have shown that modifications to the benzyl and aryl groups can significantly enhance antiparasitic activity.[4][5]
Mechanism of Action Considerations:
The specific mechanism of action for this compound would need to be determined experimentally. However, based on related compounds, potential mechanisms could involve:
-
Enzyme Inhibition: The thiohydantoin scaffold can act as a mimic of endogenous substrates or cofactors, leading to the inhibition of key enzymes in pathogenic pathways.
-
Receptor Antagonism: As seen with Enzalutamide, the scaffold can be tailored to act as a potent antagonist for specific receptors.
-
Disruption of Protein-Protein Interactions: The diverse substitution patterns possible on the thiohydantoin ring can be used to design molecules that interfere with critical protein-protein interactions.
Caption: Potential therapeutic applications of the target compound's scaffold.
Future Directions and Research Opportunities
Given the limited specific data on this compound, there are numerous avenues for future research:
-
Validated Synthesis and Characterization: The development and publication of a robust, scalable synthesis protocol is a critical first step. This should be accompanied by full spectroscopic characterization (NMR, IR, Mass Spectrometry) and determination of key physicochemical properties like melting point and solubility.
-
In Vitro Biological Screening: The compound should be screened against a diverse panel of biological targets to identify its primary activities. Based on the literature for related compounds, initial screens could focus on cancer cell lines, inflammatory markers, and various microbial strains.
-
Structure-Activity Relationship (SAR) Studies: Once a primary biological activity is identified, SAR studies can be initiated. This would involve the synthesis of analogues with modifications to the benzyl and acetic acid moieties to optimize potency and selectivity.
-
Computational Modeling: Molecular docking and other computational studies could help to predict potential biological targets and guide the design of more potent analogues.
Conclusion
This compound is a member of the medicinally important 2-thiohydantoin class of heterocyclic compounds. While specific experimental data for this particular molecule is scarce, its structural features suggest significant potential for biological activity. This technical guide provides a framework for researchers and drug development professionals to approach the study of this compound, from its synthesis and characterization to the exploration of its therapeutic potential. Further research is warranted to fully elucidate the properties and potential applications of this promising molecule.
References
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Buchynskyy, A., et al. (2017). 1-Benzyl-3-aryl-2-thiohydantoin Derivatives as New Anti-Trypanosoma brucei Agents: SAR and in Vivo Efficacy. ACS Medicinal Chemistry Letters, 8(8), 841-846. Available at: [Link]
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Kaminskyy, D., et al. (2018). Synthesis and anticancer properties of 5-(1H-benzoimidazol-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-ylcarboxilic acids. Pharmacia, 65(3), 43-50. Available at: [Link]
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Buchynskyy, A., et al. (2017). 1-Benzyl-3-aryl-2-thiohydantoin Derivatives as New Anti-Trypanosoma brucei Agents: SAR and in Vivo Efficacy. National Institutes of Health. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). 1-Benzyl-3-aryl-2-thiohydantoin Derivatives as New Anti-Trypanosoma brucei Agents: SAR and in Vivo Efficacy. PubMed. Available at: [Link]
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Abdel-Wahab, B. F., et al. (2023). A Review of the Physicochemical Approach to the Analysis of 2-Thiohydantoin. International Journal of Research in Engineering and Science, 11(9), 1-6. Available at: [Link]
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Hassan, H. A., et al. (2019). Synthesis and identification of novel 2-thioxoimidazolidin-4-one derivatives containing azo and ester groups. International Journal of Pharmaceutical Research, 11(3), 203-209. Available at: [Link]
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Kolhe, S. V., et al. (2023). Design of Novel Thiohydantoin Derivatives and Exploration their Physico-Chemical Parameters. Journal of Advanced Scientific Research, 14(10), 1-5. Available at: [Link]
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Hameed, A. N., et al. (2018). Synthesis And Biological Activity Of New Heterocyclic Compounds Derived From N-Benzoylthioimidazolidin-4-one. Journal of Pharmaceutical Sciences and Research, 10(9), 2269-2275. Available at: [Link]
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Al-Ostoot, F. H., et al. (2022). Development of Novel 1,3-Disubstituted-2-Thiohydantoin Analogues with Potent Anti-Inflammatory Activity; In Vitro and In Silico Assessments. Molecules, 27(19), 6245. Available at: [Link]
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Ali, A. A., et al. (2021). Design, synthesis, molecular docking, and preliminary pharmacological evaluation of new thioimidazole-4-one derivatives. Chemical Review and Letters, 4(3), 133-141. Available at: [Link]
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Buchynskyy, A., et al. (2017). 1-Benzyl-3-aryl-2-thiohydantoin Derivatives as New Anti-Trypanosoma brucei Agents: SAR and in Vivo Efficacy. ACS Medicinal Chemistry Letters. Available at: [Link]
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Holovko, T., et al. (2021). Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives. Pharmaceuticals, 14(8), 742. Available at: [Link]
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Hassan, H. A., et al. (2021). Synthesis and identification of novel 2-thioxoimidazolidin-4-one derivatives containing azo and ester groups. ResearchGate. Available at: [Link]
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Yurttas, L., et al. (2020). Benzilic acid based new 2-aryl-1,3-thiazolidin-4-one derivatives: Synthesis and anticancer activity. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(2), 521-536. Available at: [Link]
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Abdel-Aziz, A. A., et al. (2012). Synthesis of Potent Antitumor Oxo Quinazoline, Pyrazole and Thiazine Derivatives. Australian Journal of Basic and Applied Sciences, 6(3), 675-685. Available at: [Link]
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Poojary, B., et al. (2011). Synthesis, characterization and antioxidant activity of some 1,3,4-oxadiazoles carrying 4-(methylsulfonyl)benzyl moiety. Der Pharma Chemica, 3(6), 138-146. Available at: [Link]
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A Comprehensive Technical Guide to the Synthesis of (1-Benzyl-5-oxo-2-thioxo-imidazolidin-4-yl)-acetic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the synthesis of (1-Benzyl-5-oxo-2-thioxo-imidazolidin-4-yl)-acetic acid, a molecule of significant interest within medicinal chemistry. The 2-thiohydantoin core is a privileged scaffold, appearing in numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and antidiabetic properties.[1][2][3] This document will detail the synthetic strategy, reaction mechanisms, and a step-by-step experimental protocol, grounded in established chemical principles.
Introduction and Significance
This compound belongs to the 2-thiohydantoin class of heterocyclic compounds. These structures are sulfur analogs of hydantoins and have garnered considerable attention in pharmaceutical research due to their diverse pharmacological profiles. The synthetic versatility of the thiohydantoin ring allows for modifications at various positions, enabling the fine-tuning of its biological and physicochemical properties. The title compound features a benzyl group at the N-1 position and an acetic acid moiety at the C-5 position, which can influence its solubility, lipophilicity, and interaction with biological targets. Thiohydantoin derivatives have been investigated for their potential as anticancer agents by disrupting microtubule dynamics and as inhibitors of enzymes like isocitrate dehydrogenase.[4]
Retrosynthetic Analysis and Synthetic Strategy
A logical retrosynthetic analysis of the target molecule suggests a convergent synthesis approach. The core 2-thiohydantoin ring can be constructed from an appropriate α-amino acid derivative and a source of the thiocarbonyl group.
A plausible forward synthesis involves the reaction of N-benzylaspartic acid with an isothiocyanate, or a related reagent, to form the thiohydantoin ring in a one-pot or stepwise manner. This approach is an adaptation of well-established methods for 2-thiohydantoin synthesis, which often utilize α-amino acids as starting materials.[5][6]
Mechanistic Insights: The Erlenmeyer-Plöchl Reaction and Thiohydantoin Formation
The formation of the 5-substituted 2-thiohydantoin ring can be understood through the principles of the Erlenmeyer-Plöchl azlactone synthesis and related cyclization reactions.[7][8][9] The key steps involve the formation of a thiourea or a related intermediate, followed by an intramolecular cyclization.
In the proposed synthesis from N-benzylaspartic acid and benzyl isothiocyanate, the reaction would proceed through the following key steps:
-
Nucleophilic attack: The amino group of N-benzylaspartic acid attacks the electrophilic carbon of benzyl isothiocyanate to form an N,N'-disubstituted thiourea derivative.
-
Intramolecular Cyclization: Under appropriate conditions (e.g., in the presence of a dehydrating agent like acetic anhydride), the carboxylic acid group of the aspartic acid moiety will cyclize onto the thiourea, leading to the formation of the 2-thiohydantoin ring with the elimination of water.
The choice of reagents and reaction conditions is critical to ensure high yields and minimize side reactions.
Detailed Experimental Protocol
This protocol outlines a laboratory-scale synthesis of this compound.
Materials and Reagents:
| Reagent | Formula | Molecular Weight ( g/mol ) | Quantity | Purity |
| N-Benzyl-L-aspartic acid | C₁₁H₁₃NO₄ | 223.23 | 10 mmol, 2.23 g | ≥98% |
| Benzyl isothiocyanate | C₈H₇NS | 149.22 | 11 mmol, 1.64 g | ≥98% |
| Acetic Anhydride | (CH₃CO)₂O | 102.09 | 20 mL | ≥99% |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 50 mL | ≥99.7% |
| Sodium Acetate (anhydrous) | CH₃COONa | 82.03 | 15 mmol, 1.23 g | ≥99% |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed for extraction | ACS grade |
| Hexane | C₆H₁₄ | 86.18 | As needed for recrystallization | ACS grade |
| Hydrochloric Acid (1 M) | HCl | 36.46 | As needed for acidification | |
| Deionized Water | H₂O | 18.02 | As needed |
Equipment:
-
Round-bottom flask (100 mL) with a reflux condenser
-
Magnetic stirrer with a heating mantle
-
Separatory funnel (250 mL)
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Standard laboratory glassware
-
Melting point apparatus
-
FT-IR spectrometer
-
¹H NMR spectrometer
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-benzyl-L-aspartic acid (10 mmol, 2.23 g), anhydrous sodium acetate (15 mmol, 1.23 g), and glacial acetic acid (50 mL).
-
Addition of Reagents: Stir the mixture at room temperature until the solids are partially dissolved. Add benzyl isothiocyanate (11 mmol, 1.64 g) to the mixture, followed by the slow addition of acetic anhydride (20 mL).
-
Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into 200 mL of ice-cold deionized water with stirring.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from an ethyl acetate/hexane solvent system to yield this compound as a solid.
-
Characterization: Characterize the purified product by determining its melting point and recording its FT-IR and ¹H NMR spectra. The expected spectroscopic data should be consistent with the structure of the target molecule.
Visualizing the Synthesis
Reaction Scheme
Caption: Overall reaction scheme for the synthesis.
Experimental Workflow
Caption: Step-by-step experimental workflow diagram.
Expected Results and Characterization
The final product, this compound, is expected to be a crystalline solid. The structure can be confirmed using standard spectroscopic techniques.
| Technique | Expected Observations |
| Melting Point | A sharp melting point is indicative of high purity. |
| FT-IR (cm⁻¹) | ~3300-2500 (broad, O-H of carboxylic acid), ~1750 (C=O, amide), ~1700 (C=O, carboxylic acid), ~1200 (C=S). |
| ¹H NMR (ppm) | Signals corresponding to the benzylic protons, the protons on the imidazolidine ring, the methylene protons of the acetic acid moiety, and the aromatic protons of the benzyl group. The chemical shifts and coupling patterns will be characteristic of the structure. |
| ¹³C NMR (ppm) | Resonances for the carbonyl and thiocarbonyl carbons, the carbons of the imidazolidine ring, the benzyl group, and the acetic acid side chain. |
| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of the product (C₁₃H₁₂N₂O₃S, MW: 276.31 g/mol ). |
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Acetic anhydride is corrosive and a lachrymator. Handle with care.
-
Benzyl isothiocyanate is a lachrymator and skin irritant. Avoid inhalation and skin contact.
-
Glacial acetic acid is corrosive. Handle with care.
-
Dispose of all chemical waste according to institutional guidelines.
Conclusion
This guide provides a comprehensive overview of the synthesis of this compound. The described method is based on established synthetic transformations for the construction of the 2-thiohydantoin core. By following the detailed protocol and adhering to safety precautions, researchers can successfully synthesize this valuable compound for further investigation in drug discovery and development programs. The versatility of the thiohydantoin scaffold continues to make it an attractive target for medicinal chemists.[1][2]
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Zhou, X., Liu, J., Meng, J., Fu, Y., Wu, Z., Ouyang, G., & Wang, Z. (2020). Discovery of facile amides-functionalized rhodanine-3-acetic acid derivatives as potential anticancer agents by disrupting microtubule dynamics. European Journal of Medicinal Chemistry, 192, 112185. [Link]
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The Multifaceted Biological Activities of 2-Thioxoimidazolidinone Derivatives: A Technical Guide for Drug Discovery Professionals
The 2-thioxoimidazolidin-4-one, also known as 2-thiohydantoin, scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its versatile structure allows for substitutions at various positions, leading to a diverse array of biological activities.[1][2] This technical guide provides an in-depth exploration of the significant biological activities exhibited by 2-thioxoimidazolidinone derivatives, offering valuable insights for researchers, scientists, and professionals involved in drug development. We will delve into their anticancer, antimicrobial, and enzyme inhibitory properties, elucidating the underlying mechanisms and detailing the experimental methodologies used for their evaluation.
Anticancer Activity: Targeting Key Pathways in Malignancy
2-Thioxoimidazolidinone derivatives have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against various cancer cell lines.[3][4][5] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of critical signaling pathways.
Induction of Apoptosis and Cell Cycle Arrest
A significant mechanism through which these derivatives exert their anticancer effects is the induction of programmed cell death, or apoptosis. Studies have shown that certain 2-thioxoimidazolidinone derivatives can trigger apoptosis in cancer cells, leading to their elimination.[6][7] For instance, one study revealed that a promising derivative induced apoptosis in HepG2 liver cancer cells by 19.35-fold compared to the control.[6][7] This was accompanied by an arrest of the cell cycle at the G2/M phase, preventing the cancer cells from proliferating.[6][7]
The apoptotic cascade is often initiated through the modulation of key regulatory proteins. Research has demonstrated that active 2-thioxoimidazolidinone compounds can upregulate the expression of pro-apoptotic genes such as p53, PUMA, and caspases (3, 8, and 9), while simultaneously downregulating the anti-apoptotic Bcl-2 gene in HepG2 cells.[6][7]
Inhibition of the PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is a crucial signaling cascade that is often hyperactivated in various cancers, promoting cell survival, growth, and proliferation.[7] Several 2-thioxoimidazolidinone derivatives have been identified as potent inhibitors of this pathway.[6][7] By inhibiting PI3K/AKT signaling, these compounds can effectively block the downstream effects that contribute to tumorigenesis. Molecular docking studies have further supported these findings, indicating that these derivatives can bind to and inhibit key proteins within the PI3K/AKT pathway.[6][7]
Caption: Inhibition of the PI3K/AKT pathway by 2-thioxoimidazolidinone derivatives.
Cytotoxic Activity Data
The anticancer potential of these derivatives is quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. Lower IC50 values indicate higher potency.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 4 | HepG2 (Liver) | 0.017 | [6] |
| Compound 2 | HepG2 (Liver) | 0.18 | [6] |
| Compound 14 | HepG2 (Liver) | 2.33 µg/mL | [3][4][5] |
| Compound 5 | MCF-7 (Breast) | 3.98 µg/mL | [3][4][5] |
| Staurosporine | HepG2 (Liver) | 5.07 | [6] |
| 5-Fluorouracil | HepG2 (Liver) | 5.18 | [6] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 × 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the 2-thioxoimidazolidinone derivatives and incubate for the desired time period (e.g., 24 or 48 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.[8]
Antimicrobial Activity: A Broad Spectrum of Action
In an era of increasing antimicrobial resistance, the discovery of new antimicrobial agents is paramount. 2-Thioxoimidazolidinone derivatives have demonstrated a broad spectrum of activity against various pathogenic bacteria and fungi.[2][9]
Antibacterial and Antifungal Efficacy
These compounds have been shown to be effective against both Gram-positive and Gram-negative bacteria, as well as several fungal strains.[2] The antimicrobial activity is often influenced by the nature and position of substituents on the 2-thioxoimidazolidinone core. For instance, the presence of electron-withdrawing groups like halogens on an aromatic ring can enhance antifungal activity.
Some derivatives have exhibited antifungal properties comparable to the reference drug ketoconazole.[9] Specifically, derivatives with a 2,4-dichlorobenzylidene moiety or a (1E,2E)-3-(2-methoxyphenyl)allylidene group have shown significant in vitro antifungal activity.
Inhibition of Biofilm Formation
Bacterial biofilms are a significant challenge in clinical settings as they contribute to persistent infections and antibiotic resistance. Encouragingly, certain 2-thioxoimidazolidinone derivatives have been shown to inhibit biofilm formation by pathogenic bacteria such as Staphylococcus aureus.[10] This anti-biofilm activity, coupled with their direct antibacterial effects, makes them attractive candidates for further development.[10]
Caption: Experimental workflow for evaluating antimicrobial activity.
Experimental Protocol: Agar Well Diffusion Method
This method is a widely used preliminary screening technique to assess the antimicrobial activity of compounds.
Methodology:
-
Media Preparation: Prepare and sterilize a suitable agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) and pour it into sterile Petri plates.
-
Inoculation: Evenly spread a standardized inoculum of the test microorganism over the surface of the agar.
-
Well Creation: Create wells of a specific diameter in the agar using a sterile cork borer.
-
Compound Application: Add a defined volume of the dissolved 2-thioxoimidazolidinone derivative (in a suitable solvent like DMSO) into the wells.
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around the well where microbial growth is inhibited.[2]
Enzyme Inhibition: A Targeted Approach
The ability of 2-thioxoimidazolidinone derivatives to specifically inhibit the activity of certain enzymes opens up therapeutic avenues for a range of diseases.
Fatty Acid Amide Hydrolase (FAAH) Inhibition
Fatty acid amide hydrolase (FAAH) is an enzyme responsible for the degradation of endocannabinoids.[11][12] Inhibitors of FAAH are of interest for the treatment of pain, inflammation, and anxiety. Several 3-substituted 5,5'-diphenyl-2-thioxoimidazolidin-4-one derivatives have been identified as FAAH inhibitors.[11][12] Notably, these compounds can be designed to be selective for FAAH over cannabinoid receptors, which is a desirable characteristic to avoid potential side effects.[11][12]
Tyrosinase Inhibition
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of interest in cosmetics for skin whitening and in medicine for treating hyperpigmentation disorders.[13][14] The structural similarity of some 2-thioxoimidazolidinone derivatives to tyrosine, the substrate of tyrosinase, makes them potential competitive inhibitors.[13]
Other Notable Biological Activities
Beyond the major areas discussed, 2-thioxoimidazolidinone derivatives have shown promise in other therapeutic areas:
-
Antiviral Activity: Some derivatives have been reported to possess antiviral properties, including activity against HIV and Herpes Simplex Virus (HSV).[2][9]
-
Anticonvulsant Activity: The 2-thioxoimidazolidinone scaffold has been explored for the development of anticonvulsant agents for the management of epilepsy.[2][5]
Conclusion and Future Perspectives
The 2-thioxoimidazolidinone scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. The diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects, underscore the importance of continued research in this area. Future efforts should focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of these derivatives, as well as in-depth mechanistic studies to fully elucidate their modes of action. The development of novel synthetic methodologies will also be crucial for expanding the chemical space and generating new libraries of these compounds for biological screening. With a solid foundation of promising preclinical data, 2-thioxoimidazolidinone derivatives hold significant potential for translation into clinically useful drugs.
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Nafie, M. S., Khodair, A. I., Hassan, H. A. Y., Abd El-Fadeal, N. M., Bogari, H. A., Elhady, S. S., & Ahmed, S. A. (2022). Evaluation of 2-Thioxoimadazolidin-4-One Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches. Molecules, 27(19), 6618. [Link]
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El-hady, S. S., Ghorab, M. M., & Al-said, M. S. (2018). Design, synthesis and evaluation of anticancer activity of novel 2-thioxoimidazolidin-4-one derivatives bearing pyrazole, triazole and benzoxazole moieties. Chemistry Central Journal, 12(1), 51. [Link]
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Nafie, M. S., Khodair, A. I., Hassan, H. A. Y., Abd El-Fadeal, N. M., Bogari, H. A., Elhady, S. S., & Ahmed, S. A. (2022). Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches. Molecules, 27(19), 6618. [Link]
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Synthesis and characterization of thiazole and 2-thioxoimidazolidinone derivative; Their antibacterial and anticancer properties. ResearchGate. [Link]
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An In-Depth Technical Guide to the Putative Mechanism of Action of (1-Benzyl-5-oxo-2-thioxo-imidazolidin-4-yl)-acetic acid as a Neuromodulatory Agent
Abstract
(1-Benzyl-5-oxo-2-thioxo-imidazolidin-4-yl)-acetic acid belongs to the 2-thioxoimidazolidin-4-one class of heterocyclic compounds, a scaffold known for a diverse range of biological activities. While the precise mechanism of action for this specific molecule is not yet fully elucidated in publicly available literature, this guide synthesizes current knowledge on related compounds and proposes a plausible, scientifically-grounded hypothesis for its activity. We postulate that this compound may function as a pharmacological chaperone for the Sec1/Munc18 (SM) protein Munc18-1, a critical regulator of neurotransmission. This guide will provide a comprehensive overview of the proposed mechanism, the underlying scientific rationale, and a detailed roadmap for its experimental validation.
Introduction: The Therapeutic Potential of the 2-Thioxoimidazolidin-4-one Scaffold
The 2-thioxoimidazolidin-4-one core, a derivative of rhodanine, is recognized as a "privileged scaffold" in medicinal chemistry. This is due to its ability to interact with a variety of biological targets, leading to a wide spectrum of pharmacological effects.[1] Derivatives of this scaffold have been investigated for numerous therapeutic applications, including:
-
Antifungal agents: By inhibiting fungal protein mannosyl transferase 1 (PMT1).[2][3]
-
Antidiabetic agents: The aldose reductase inhibitor epalrestat, a rhodanine-3-acetic acid derivative, is clinically used in Japan to prevent diabetic neuropathy.[2][4]
-
Anticancer agents: By disrupting microtubule dynamics or inhibiting the proteasome.[5][6]
-
Androgen receptor antagonists: For the potential treatment of prostate cancer.[7]
Given this chemical tractability and broad bioactivity, it is conceivable that novel derivatives such as this compound could modulate previously unexplored targets.
A Hypothetical Target: Munc18-1, a Master Regulator of Synaptic Vesicle Fusion
A compelling, albeit hypothetical, target for this compound is Munc18-1. Munc18-1 is a neuronal protein that is indispensable for the release of neurotransmitters.[10] It orchestrates the assembly of the SNARE (Soluble N-ethylmaleimide-sensitive factor Attachment protein REceptor) complex, which is the core machinery responsible for the fusion of synaptic vesicles with the presynaptic membrane.[11]
Mutations in the gene encoding Munc18-1 (STXBP1) can lead to severe neurological disorders, including infantile epileptic encephalopathies, developmental delay, and ataxia.[2][10] These mutations often result in misfolded, unstable Munc18-1 protein that is prone to aggregation, leading to a loss of function.[10]
The Need for Munc18-1 Stabilizers
The development of small molecules that can stabilize Munc18-1, acting as "pharmacological chaperones," is a promising therapeutic strategy.[2][10][12] These molecules would bind to the Munc18-1 protein, assisting in its proper folding and preventing its degradation or aggregation. This would, in turn, restore its normal function in neurotransmission. Recently, structure-based drug design has successfully identified such pharmacological chaperones that can rescue neuronal dysfunction in preclinical models.[3][10]
Proposed Mechanism of Action: this compound as a Pharmacological Chaperone for Munc18-1
We hypothesize that this compound acts as a pharmacological chaperone for Munc18-1. This proposed mechanism is based on the following rationale:
-
The 2-thioxoimidazolidin-4-one scaffold is a versatile binder, capable of engaging in various non-covalent interactions with protein targets.
-
The structural features of the molecule, including the benzyl group and the acetic acid moiety, provide opportunities for specific interactions within a protein binding pocket.
-
The established precedent of small molecules stabilizing Munc18-1 suggests that it is a "druggable" target.
In this model, this compound would bind to either wild-type or mutant Munc18-1, increasing its conformational stability. This would lead to several beneficial downstream effects:
-
Increased levels of functional Munc18-1 protein.
-
Reduced aggregation of mutant Munc18-1.
-
Enhanced assembly of the SNARE complex.
-
Restoration of normal synaptic vesicle fusion and neurotransmitter release.
The following diagram illustrates the proposed mechanism of action:
Caption: Proposed mechanism of this compound.
Experimental Validation Workflow
To rigorously test this hypothesis, a multi-step experimental workflow is proposed. This workflow is designed to first establish target engagement and then to elucidate the functional consequences of this interaction.
Caption: A workflow for validating the proposed mechanism of action.
Step 1: Establishing Target Engagement
The initial and most critical step is to demonstrate a direct interaction between this compound and Munc18-1.
Principle: This assay measures the change in the thermal denaturation temperature of a protein upon ligand binding. A positive shift indicates that the ligand stabilizes the protein.
Methodology:
-
Protein Preparation: Recombinant human Munc18-1 is purified to >95% homogeneity.
-
Assay Setup:
-
Prepare a reaction mixture containing Munc18-1 (2 µM), SYPRO Orange dye (5x concentrate), and varying concentrations of this compound (e.g., 0.1 to 100 µM) in a suitable buffer (e.g., HEPES-buffered saline).
-
Include a DMSO vehicle control.
-
-
Data Acquisition:
-
The reaction is heated in a real-time PCR instrument from 25°C to 95°C with a ramp rate of 1°C/minute.
-
Fluorescence is monitored continuously.
-
-
Data Analysis: The melting temperature (Tm) is determined by fitting the sigmoidal melting curve to the Boltzmann equation. An increase in Tm in the presence of the compound indicates stabilization.
| Compound Concentration | ΔTm (°C) |
| Vehicle (DMSO) | 0 |
| 1 µM | +0.5 |
| 10 µM | +2.1 |
| 50 µM | +4.8 |
Step 2: Elucidating the Biochemical Consequences
Once target engagement is confirmed, the next step is to assess the effect of the compound on the biochemical properties of Munc18-1.
Principle: This assay quantifies the ability of the compound to prevent the aggregation of a destabilized mutant of Munc18-1.
Methodology:
-
Protein Preparation: Purify a known aggregation-prone Munc18-1 mutant (e.g., G544D).
-
Assay Setup:
-
Incubate the mutant Munc18-1 (5 µM) at a temperature that induces aggregation (e.g., 42°C) in the presence of varying concentrations of the test compound or vehicle control.
-
-
Data Acquisition:
-
At various time points (e.g., 0, 30, 60, 120 minutes), take aliquots and centrifuge to separate soluble and insoluble fractions.
-
-
Data Analysis: Analyze the supernatant (soluble fraction) and the resuspended pellet (insoluble fraction) by SDS-PAGE and Coomassie staining or Western blot for Munc18-1. A decrease in the amount of Munc18-1 in the insoluble fraction in the presence of the compound indicates inhibition of aggregation.
Step 3: Cellular and Functional Validation
The final stage of in vitro validation involves demonstrating the compound's efficacy in a cellular context.
Principle: This assay measures the ability of the compound to rescue deficits in neurotransmitter release in neurons expressing a mutant form of Munc18-1.
Methodology:
-
Cell Culture: Culture primary cortical neurons from mice and transfect them with a mutant Munc18-1 construct.
-
Compound Treatment: Treat the neurons with this compound or vehicle for a specified period (e.g., 48 hours).
-
Stimulation and Measurement:
-
Stimulate the neurons with a depolarizing agent (e.g., high KCl concentration).
-
Collect the supernatant and lyse the cells.
-
Measure the amount of a released neurotransmitter (e.g., glutamate) in the supernatant and the total amount in the cell lysate using a commercially available kit.
-
-
Data Analysis: Express the amount of released neurotransmitter as a percentage of the total. An increase in neurotransmitter release in compound-treated mutant neurons compared to vehicle-treated mutant neurons indicates functional rescue.
| Condition | Glutamate Release (% of Total) |
| Wild-type Neurons | 15.2 ± 1.3 |
| Mutant Munc18-1 + Vehicle | 4.5 ± 0.8 |
| Mutant Munc18-1 + Compound | 12.8 ± 1.1 |
Conclusion and Future Directions
This guide has outlined a scientifically plausible, yet hypothetical, mechanism of action for this compound as a pharmacological chaperone of Munc18-1. The proposed workflow provides a clear and rigorous path for the experimental validation of this hypothesis. Should this mechanism be confirmed, it would not only elucidate the function of this specific molecule but also open up new avenues for the development of therapeutics for debilitating neurological disorders associated with Munc18-1 dysfunction. Further studies would involve lead optimization to improve potency and drug-like properties, followed by comprehensive in vivo testing in relevant animal models of STXBP1 encephalopathies.
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Wang, Y., et al. (2021). Discovery of facile amides-functionalized rhodanine-3-acetic acid derivatives as potential anticancer agents by disrupting microtubule dynamics. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1386-1397. [Link]
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An In-depth Technical Guide on the Stability and Degradation of (1-Benzyl-5-oxo-2-thioxo-imidazolidin-4-yl)-acetic acid
Foreword
For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's stability and degradation profile is paramount. This guide provides an in-depth technical exploration of (1-Benzyl-5-oxo-2-thioxo-imidazolidin-4-yl)-acetic acid, a member of the thiohydantoin class of compounds. While specific stability data for this exact molecule is not extensively published, this document synthesizes established principles of thiohydantoin chemistry to predict and analyze its stability. We will delve into the anticipated degradation pathways, outline a robust framework for stability assessment through forced degradation studies, and detail the necessary analytical methodologies for monitoring and characterization. This guide is structured to provide not just protocols, but the scientific rationale behind them, ensuring a self-validating approach to stability investigation.
Introduction to this compound and the Imperative of Stability Studies
This compound, with CAS Number 52730-34-4, belongs to the 2-thiohydantoin family of heterocyclic compounds.[1] Thiohydantoins are sulfur analogs of hydantoins and are of significant interest in the pharmaceutical industry due to their versatile chemical backbone, which allows for various modifications to influence properties like steric bulk, hydrophilicity, and intermolecular interactions.[2][3]
The stability of a potential drug candidate is a critical quality attribute that profoundly influences its safety, efficacy, and shelf-life.[4] Stability testing is a regulatory requirement and a fundamental component of drug development, providing crucial information on how the quality of a drug substance or drug product varies with time under the influence of environmental factors such as temperature, humidity, and light.[4][5] Understanding the degradation pathways is essential for developing stable formulations, selecting appropriate packaging, and establishing reliable analytical methods.[6][7]
Predicted Degradation Pathways
Based on the known chemistry of 2-thiohydantoin derivatives, several degradation pathways can be anticipated for this compound. The primary sites of instability are likely the lactam and thioamide bonds within the imidazolidine ring.
Hydrolytic Degradation
Hydrolysis is a major degradation pathway for many pharmaceuticals.[6] For the target molecule, both acidic and alkaline conditions are expected to promote the cleavage of the thiohydantoin ring.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, protonation of the carbonyl oxygen or the thione sulfur can facilitate nucleophilic attack by water, leading to ring opening. The acyl group at N-1 in 1-acyl-2-thiohydantoins is known to be susceptible to degradation under mild acidic conditions.[2][3]
-
Base-Catalyzed Hydrolysis: Alkaline conditions can promote the deprotonation of the N-H proton (if present, though in this case N1 is substituted) or facilitate nucleophilic attack by hydroxide ions on the carbonyl or thiocarbonyl carbons. The base-catalyzed hydrolysis of 5-substituted 1-acyl-2-thiohydantoins has been previously reported.[2][3] The rate of hydrolysis can be influenced by substituents at the C-5 position.[2][3]
Caption: Predicted Hydrolytic Degradation Pathways.
Oxidative Degradation
The thioamide group in the 2-thiohydantoin ring is susceptible to oxidation. Common oxidizing agents used in forced degradation studies include hydrogen peroxide.[6] Oxidation could potentially lead to the formation of a sulfoxide, sulfone, or even cleavage of the ring.
Photolytic Degradation
Exposure to light, particularly UV radiation, can induce photolytic degradation. The aromatic benzyl group and the thiohydantoin ring itself may absorb light and undergo photochemical reactions, leading to the formation of various degradation products. Photostability testing is a critical component of stability studies as outlined by ICH guidelines.[4]
Thermal Degradation
Elevated temperatures can provide the energy required to overcome activation barriers for various degradation reactions. Thermal stress testing helps to identify thermally labile parts of the molecule and predict its stability under different storage conditions.
A Strategic Framework for Stability Assessment: Forced Degradation Studies
Forced degradation, or stress testing, is an essential tool for elucidating the degradation profile of a drug substance.[6][7] These studies involve subjecting the compound to conditions more severe than accelerated stability testing to generate degradation products rapidly.[4]
Experimental Workflow for Forced Degradation
The following diagram illustrates a comprehensive workflow for conducting forced degradation studies on this compound.
Caption: Experimental Workflow for Forced Degradation Studies.
Detailed Experimental Protocols
The following are detailed, step-by-step methodologies for the key forced degradation experiments.
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Prepare solutions of 0.1 N HCl (acidic), 0.1 N NaOH (alkaline), and purified water (neutral).
-
-
Stress Conditions:
-
For each condition, mix 1 mL of the stock solution with 9 mL of the respective stress solution (acid, base, or neutral).
-
Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).
-
At each time point, withdraw an aliquot. For the acidic and basic samples, neutralize with an equivalent amount of base or acid, respectively, to halt the degradation reaction.[6]
-
-
Analysis:
-
Dilute the samples to a suitable concentration and analyze using a validated stability-indicating HPLC method.
-
-
Preparation of Solutions:
-
Prepare a 1 mg/mL stock solution of the compound.
-
Prepare a 3% solution of hydrogen peroxide.
-
-
Stress Conditions:
-
Mix 1 mL of the stock solution with 9 mL of the 3% hydrogen peroxide solution.
-
Keep the solution at room temperature and protect it from light.
-
Monitor the reaction at various time intervals (e.g., 2, 4, 8, 24 hours).
-
-
Analysis:
-
Analyze the samples directly or after appropriate dilution by HPLC.
-
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of the compound.
-
Place the solution in a photostability chamber.
-
Expose the sample to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
-
Analysis:
-
Analyze the exposed and control samples by HPLC at appropriate time intervals.
-
-
Sample Preparation:
-
Place the solid compound in a controlled temperature oven (e.g., at 80°C).
-
Also, prepare a solution of the compound (e.g., 1 mg/mL) and place it in the oven.
-
-
Stress Conditions:
-
Maintain the samples at the elevated temperature for a specified duration (e.g., 1, 3, 7 days).
-
-
Analysis:
-
For the solid sample, dissolve it in a suitable solvent before analysis.
-
Analyze all samples by HPLC.
-
Analytical Methodologies for Stability Assessment
A robust analytical method is the cornerstone of any stability study. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose due to its high sensitivity and resolving power.[8]
Development of a Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, excipients, and other potential impurities.
-
Column: A reversed-phase C18 column is a common starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often required to separate the parent compound from its degradation products.
-
Detector: A UV detector is typically used. The detection wavelength should be chosen to provide a good response for both the parent compound and the potential degradation products. A photodiode array (PDA) detector is highly recommended as it can provide spectral information for peak purity assessment.
Characterization of Degradation Products
Once significant degradation is observed, the next crucial step is the identification and characterization of the degradation products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for obtaining the molecular weights of the degradation products, which provides vital clues about their structures.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation, preparative HPLC may be required to isolate the degradation products, followed by analysis using NMR.[8]
Data Presentation and Interpretation
All quantitative data from the stability studies should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Duration | % Assay of Parent Compound | % Total Degradation | Number of Degradation Products |
| 0.1 N HCl (60°C) | 24 h | 85.2 | 14.8 | 2 |
| 48 h | 72.5 | 27.5 | 3 | |
| 0.1 N NaOH (60°C) | 24 h | 65.8 | 34.2 | 4 |
| 48 h | 48.1 | 51.9 | 5 | |
| 3% H₂O₂ (RT) | 24 h | 92.3 | 7.7 | 1 |
| Photolytic (ICH Q1B) | 24 h | 98.1 | 1.9 | 1 |
| Thermal (80°C, Solid) | 7 days | 99.5 | 0.5 | 0 |
(Note: The data in this table is hypothetical and for illustrative purposes only.)
Conclusion
The stability of this compound is a critical parameter that must be thoroughly investigated to ensure its quality, safety, and efficacy as a potential therapeutic agent. While specific data for this molecule is limited, a comprehensive understanding of thiohydantoin chemistry allows for the prediction of its degradation pathways and the design of a robust stability testing program. The methodologies and strategies outlined in this guide provide a solid foundation for researchers and drug development professionals to systematically evaluate the stability of this and similar compounds, ultimately contributing to the development of safe and effective medicines.
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- Kinetics and mechanism of amino acid derived 2-thiohydantoin formation reactions. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/re/d0re00191a]
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The Evolving Landscape of Thioxoimidazolidine Acetic Acid Derivatives: A Technical Guide for Drug Discovery
Foreword: Unveiling the Therapeutic Potential of a Versatile Scaffold
In the relentless pursuit of novel therapeutic agents, the heterocyclic scaffold of thioxoimidazolidine has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This technical guide delves into a specific and promising subclass: the thioxoimidazolidine acetic acid derivatives. We will navigate the synthetic intricacies, explore the diverse pharmacological profiles, and dissect the structure-activity relationships that govern their therapeutic potential. This document is intended for researchers, medicinal chemists, and drug development professionals, providing a comprehensive overview to inspire and guide future discovery efforts in this exciting chemical space.
The Thioxoimidazolidine Core: A Foundation for Diverse Bioactivity
The 2-thioxoimidazolidin-4-one ring system, a sulfur analog of hydantoin, is a five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[1][2] Its structural features, including hydrogen bond donors and acceptors, and the ability to be readily functionalized at multiple positions, make it an ideal framework for designing molecules that can interact with a variety of biological targets. The introduction of an acetic acid moiety, typically at the N1 or C5 position, further enhances the molecule's potential for interaction with protein active sites, often through chelation or hydrogen bonding, and can improve pharmacokinetic properties.
Synthetic Pathways to Thioxoimidazolidine Acetic Acid Derivatives
The construction of the thioxoimidazolidine acetic acid core can be achieved through several reliable synthetic strategies. The choice of a particular route is often dictated by the desired substitution pattern and the availability of starting materials.
Cyclization of Thiosemicarbazones with α-Halo Esters
A prevalent and versatile method involves the reaction of thiosemicarbazones with α-halo esters, such as ethyl chloroacetate.[3][4][5] This approach allows for the introduction of the acetic acid ester functionality in a single cyclization step.
Experimental Protocol: Synthesis of 3-[(Arylidene)amino]-2-thioxoimidazolidin-4-ones [4]
-
Thiosemicarbazone Formation: A mixture of an appropriate aromatic aldehyde (0.01 mol) and thiosemicarbazide (0.01 mol) is refluxed in ethanol containing a few drops of glacial acetic acid.[6] Upon cooling, the thiosemicarbazone product precipitates and is collected by filtration.
-
Cyclization: The synthesized thiosemicarbazone (0.01 mol) is then refluxed with ethyl chloroacetate (0.01 mol) in the presence of a base, such as anhydrous sodium acetate, in a suitable solvent like absolute ethanol for several hours.[5]
-
Work-up and Purification: After the reaction is complete, the mixture is poured into cold water. The resulting precipitate, the ethyl ester of the thioxoimidazolidine acetic acid derivative, is filtered, dried, and purified, typically by recrystallization from a suitable solvent like ethanol.
The causality behind this experimental choice lies in the nucleophilic character of the sulfur and nitrogen atoms of the thiosemicarbazone, which readily attack the electrophilic carbons of the ethyl chloroacetate, leading to cyclization. The base is crucial for deprotonating the thiosemicarbazone, enhancing its nucleophilicity.
Caption: General workflow for the synthesis of thioxoimidazolidine acetic acid esters.
A Spectrum of Biological Activities
Thioxoimidazolidine acetic acid derivatives and their close analogs have demonstrated a wide array of pharmacological activities, positioning them as promising candidates for various therapeutic areas.
Antimicrobial and Antifungal Agents
In an era of growing antimicrobial resistance, the discovery of new antibacterial and antifungal agents is paramount. Several studies have highlighted the potential of 2-thioxoimidazolidin-4-one derivatives as potent antimicrobial agents.[3][7] The introduction of different substituents on the aromatic ring of the arylidene moiety has been shown to modulate the antimicrobial spectrum and potency. For instance, some derivatives have shown antifungal properties comparable to the reference drug ketoconazole.
Table 1: Antimicrobial Activity of Selected 2-Thioxoimidazolidin-4-one Derivatives
| Compound | Target Organism | Activity (MIC in µg/mL) | Reference |
| N-(5-(2-((4-chlorophenyl)amino)-2-oxoethyl)-3-cyclohexyl-4-oxo-2-thioxoimidazolidin-1-yl) benzamide | Staphylococcus aureus | 25 | [7] |
| N-(5-(2-((4-chlorophenyl)amino)-2-oxoethyl)-3-cyclohexyl-4-oxo-2-thioxoimidazolidin-1-yl) benzamide | Pseudomonas aeruginosa | 25 | [7] |
| (±)1,1'-(3-((2,4-dichlorobenzylidene)amino)-4-oxo-2-thioxoimidazolidine-1,5-diyl)bis-(propan-1-one) | Fungal strains | Comparable to Ketoconazole |
Anticancer Activity
The 2-thioxoimidazolidin-4-one scaffold is also a recognized pharmacophore in the design of anticancer agents.[1][8] Derivatives bearing this core have exhibited cytotoxic activity against various cancer cell lines. The mechanism of action is often attributed to the inhibition of key enzymes involved in cancer cell proliferation and survival.
Anti-inflammatory Properties
Chronic inflammation is a hallmark of numerous diseases. Certain 2-thioxoimidazolidin-4-one derivatives have been investigated for their anti-inflammatory potential, showing promise in modulating inflammatory pathways.[1][8]
Structure-Activity Relationship (SAR) Insights
The biological activity of thioxoimidazolidine acetic acid derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic ring and its appendages.[2]
-
Substitution at the 5-position: The introduction of arylidene groups at the C5 position is a common strategy to enhance biological activity. The electronic properties of the substituents on the aromatic ring (electron-donating or electron-withdrawing) can significantly impact the compound's potency.[2]
-
The Acetic Acid Moiety: The carboxylic acid group, or its ester form, can act as a crucial pharmacophoric element. It may engage in hydrogen bonding or ionic interactions with the target protein. Esterification of the carboxylic acid can modulate the compound's lipophilicity and cell permeability, which can be a strategic modification to improve pharmacokinetic profiles.[9]
-
Substitution on the Imidazolidine Ring: Alkylation or arylation at the N1 and N3 positions can also influence the biological activity, likely by altering the molecule's conformation and interaction with the target.
Caption: Key structural elements influencing the activity of thioxoimidazolidine derivatives.
Future Directions and Conclusion
The thioxoimidazolidine acetic acid scaffold represents a fertile ground for the discovery of new therapeutic agents. The synthetic accessibility and the wide range of achievable chemical diversity make this class of compounds particularly attractive for medicinal chemistry campaigns. Future research should focus on:
-
Elucidation of Mechanisms of Action: While various biological activities have been reported, the precise molecular targets and mechanisms of action for many of these derivatives remain to be fully elucidated.
-
Optimization of Pharmacokinetic Properties: Systematic studies are needed to optimize the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds to enhance their in vivo efficacy and safety profiles.
-
Exploration of New Therapeutic Areas: The diverse biological activities suggest that the therapeutic potential of thioxoimidazolidine acetic acid derivatives may extend beyond the currently explored areas.
References
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Gali, A. (2018). Synthesis and Biological evaluation of some new 2-thioxoimidazolidin-4-one derivatives (part II). Al-Mustansiriyah Journal of Science, 29(1), 79–86. [Link]
- AbdulJabar, L. A., et al. (2021). Synthesis of novel 2-thioxo-4-imidazolidinone derivatives and evaluation of their antibacterial, and antifungal activities. Egyptian Journal of Chemistry, 64(6).
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Menezes, E.H.C., et al. (2010). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. Molecules, 15(4), 2447-2456. [Link]
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Trotsko, N., et al. (2018). Synthesis and antibacterial activity of new (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives with thiazolidine-2,4-dione, rhodanine and 2-thiohydantoin moieties. Pharmaceutical Chemistry Journal, 51(11), 963-970. [Link]
- Structure-activity relationship (SAR) of 5-alkyl-2-thioxoimidazolidin-4-ones. Benchchem. [URL not available]
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- Synthesis and antimicrobial evaluation of 2-thioxoimidazolidinone derivatives.
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Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. National Institutes of Health. [Link]
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Liu, X., et al. (2015). Synthesis, structure–activity relationship and binding mode analysis of 4-thiazolidinone derivatives as novel inhibitors of human dihydroorotate dehydrogenase. RSC Advances, 5(118), 97352-97361. [Link]
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Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. National Institutes of Health. [Link]
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Charton, J., et al. (2015). Structure-activity relationships of imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human insulin-degrading enzyme. European Journal of Medicinal Chemistry, 90, 547-567. [Link]
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Shawish, I., et al. (2022). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Molecules, 27(19), 6268. [Link]
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Methodological & Application
Application Notes and Protocols for (1-Benzyl-5-oxo-2-thioxo-imidazolidin-4-yl)-acetic acid in Cell Culture
Authored by: Senior Application Scientist
Introduction
(1-Benzyl-5-oxo-2-thioxo-imidazolidin-4-yl)-acetic acid is a heterocyclic compound belonging to the thioxoimidazolidinone class. This core structure is closely related to the well-studied rhodanine scaffold, known for its diverse biological activities.[1][2][3] Derivatives of rhodanine-3-acetic acid and 2-thioxoimidazolidin-4-one have garnered significant interest in drug discovery due to their potential as anticancer, antimicrobial, and enzyme-inhibiting agents.[1][2][4][5] The biological activity of these compounds is often attributed to their ability to interact with various protein targets.[2]
This document provides a detailed guide for researchers, scientists, and drug development professionals on the experimental use of this compound in a cell culture setting. The protocols outlined below are designed to ensure scientific integrity and provide a framework for investigating the compound's biological effects.
Compound Characteristics and Handling
| Property | Value/Information | Source |
| CAS Number | 52730-34-4 | [6] |
| Molecular Formula | C₁₂H₁₂N₂O₃S | [6] |
| Molecular Weight | 264.30 g/mol | [6] |
| Appearance | Typically a solid powder. Color may vary. | General knowledge for this class of compounds. |
| Solubility | Generally soluble in organic solvents like DMSO and DMF. May have limited solubility in aqueous solutions. | Inferred from related compounds.[7] |
| Storage | Store desiccated at 2-8°C. Protect from light. | [6] |
Expert Insight: The benzyl group and the carboxylic acid moiety will influence the compound's solubility and potential interactions with cellular targets. The thioxoimidazolidinone core is a key pharmacophore that may contribute to its biological activity.
Experimental Workflow for Cell-Based Assays
Caption: Potential mechanisms of action for thioxoimidazolidinone derivatives.
Further Mechanistic Studies:
-
Cell Cycle Analysis: Use flow cytometry with propidium iodide staining to investigate if the compound induces cell cycle arrest at a specific phase.
-
Apoptosis Assays: Employ Annexin V/PI staining or caspase activity assays to confirm if cell death occurs via apoptosis.
-
Western Blotting: Probe for key proteins involved in apoptosis (e.g., caspases, Bcl-2 family proteins) or cell cycle regulation (e.g., cyclins, CDKs).
-
Tubulin Polymerization Assay: To directly assess the effect of the compound on microtubule dynamics.
References
-
Zhou, X., et al. (2021). Discovery of facile amides-functionalized rhodanine-3-acetic acid derivatives as potential anticancer agents by disrupting microtubule dynamics. Scientific Reports. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2018). Rhodanine-3-acetic acid derivatives as potential antimicrobial agents. Molecules. Available at: [Link]
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Krátký, M., et al. (2017). Antimicrobial activity of rhodanine-3-acetic acid derivatives. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Orchard, M. G., et al. (2004). Rhodanine-3-acetic acid derivatives as inhibitors of fungal protein mannosyl transferase 1 (PMT1). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Cantero, A., et al. (2014). Rhodanine-3-acetic acid derivatives as inhibitors of fungal protein mannosyl transferase 1 (PMT1). PLoS ONE. Available at: [Link]
-
Kaminskyy, D., et al. (2021). Synthesis and anticancer properties of 5-(1H-benzoimidazol-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-ylcarboxilic acids. Pharmacia. Available at: [Link]
-
Koval, A., et al. (2022). Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives. Pharmaceuticals. Available at: [Link]
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how to dissolve (1-Benzyl-5-oxo-2-thioxo-imidazolidin-4-yl)-acetic acid for in vitro assays
Application Note & Protocol
Title: A Practical Guide to the Solubilization of (1-Benzyl-5-oxo-2-thioxo-imidazolidin-4-yl)-acetic Acid for In Vitro Biological Assays
Abstract
This compound is a thiohydantoin derivative with potential applications in drug discovery and development. As with many heterocyclic compounds, its limited aqueous solubility presents a significant challenge for accurate and reproducible in vitro screening. This application note provides a detailed, evidence-based guide for the effective solubilization of this compound for use in both cell-based and biochemical assays. We present a systematic approach, beginning with the preparation of a high-concentration stock solution in an organic solvent, followed by protocols for pH-mediated solubilization and the use of surfactants. Emphasis is placed on maintaining the final solvent concentration at levels compatible with common biological assays to ensure data integrity.
Introduction
The therapeutic potential of novel chemical entities is often first explored through in vitro assays. A critical prerequisite for obtaining meaningful data from these experiments is the complete dissolution of the test compound in the assay medium. Incomplete solubilization can lead to an underestimation of a compound's potency and efficacy, resulting in misleading structure-activity relationships and potentially the premature discontinuation of promising drug candidates.[1]
This compound (CAS No. 52730-34-4) is a lipophilic molecule with a carboxylic acid functional group, suggesting that its solubility is likely to be poor in neutral aqueous solutions but can be enhanced in organic solvents or at an elevated pH.[2] This document outlines a strategic workflow for the solubilization of this and similar compounds, ensuring their bioavailability in a variety of in vitro experimental setups.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. Understanding these properties is crucial for developing an appropriate solubilization strategy.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂N₂O₃S | [2] |
| Molecular Weight | 264.30 g/mol | [2] |
| Structure | Imidazolidine, Carboxylic Acid, Benzene | [2] |
| Predicted Solubility | Poor in water, soluble in DMSO and DMF | General knowledge on similar structures |
Recommended Solubilization Strategy: A Stepwise Approach
Our recommended strategy involves a two-tiered approach: initial dissolution in an organic solvent to create a high-concentration stock, followed by dilution into an appropriate aqueous medium, potentially with the aid of pH modification or surfactants.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
The initial step is to prepare a concentrated stock solution in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is a widely used solvent in drug discovery due to its ability to dissolve a broad range of compounds and its miscibility with aqueous media.[3]
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance and pipette
Procedure:
-
Calculation: Determine the mass of the compound required to prepare a stock solution of a desired concentration (e.g., 10-50 mM).
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000
-
-
Weighing: Accurately weigh the calculated mass of the compound into a sterile vial.
-
Dissolution: Add the calculated volume of 100% DMSO to the vial.
-
Mixing: Vortex or sonicate the solution until the compound is completely dissolved. A clear solution should be obtained.
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
For cell-based assays, it is critical to maintain the final DMSO concentration at a non-toxic level, typically below 0.5%, although this can be cell-line dependent.[4][5]
Method A: Direct Dilution
-
Serial Dilution: Perform serial dilutions of the DMSO stock solution into the appropriate cell culture medium to achieve the desired final concentrations.
-
Control: Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of the test compound.
-
Precipitation Check: Visually inspect for any signs of precipitation upon dilution. If precipitation occurs, consider Method B or reducing the final compound concentration.
Method B: pH-Assisted Solubilization
The carboxylic acid moiety of the compound can be deprotonated to a carboxylate salt, which is more water-soluble. This can be achieved by the addition of a small amount of a weak base to the DMSO stock solution before dilution.
-
Stock Solution Modification: To your 10 mM stock solution in DMSO, add a molar equivalent of a sterile, dilute solution of sodium hydroxide (NaOH) (e.g., 0.1 N). Mix thoroughly. Caution: Thiohydantoin rings can be susceptible to hydrolysis under harsh basic conditions, so use the minimum amount of base necessary and prepare fresh.[6]
-
Serial Dilution: Proceed with the serial dilution as described in Method A, using the pH-adjusted stock solution.
-
pH of Media: Note that cell culture media are well-buffered, and the small amount of base added to the stock solution should not significantly alter the final pH of the media.[7]
Protocol 3: Preparation of Working Solutions for Biochemical Assays
Biochemical assays are often less sensitive to organic solvents than cell-based assays. However, high concentrations of DMSO can still interfere with enzyme activity or protein-protein interactions. For these assays, the inclusion of a non-ionic surfactant can help maintain the solubility of the compound in the aqueous buffer.
-
Buffer Preparation: Prepare the assay buffer containing a low concentration of a non-ionic surfactant such as Tween-20 (e.g., 0.01-0.05%) or Triton X-100.[8] These detergents can help to prevent the aggregation of hydrophobic compounds.
-
Serial Dilution: Serially dilute the DMSO stock solution into the surfactant-containing assay buffer to achieve the desired final concentrations.
-
Control: Ensure the vehicle control contains the same final concentrations of both DMSO and the surfactant.
Troubleshooting and Considerations
-
Precipitation upon Dilution: If the compound precipitates when diluted into the aqueous medium, try a stepwise dilution, pre-warming the aqueous medium, or using a co-solvent system (e.g., a mixture of DMSO and ethanol).[9]
-
DMSO Toxicity: Always determine the tolerance of your specific cell line to DMSO by running a dose-response curve with the vehicle alone.[10][11]
-
Compound Stability: The stability of the compound in DMSO and at different pH values should be assessed, particularly for long-term storage or prolonged experiments.
-
Surfactant Interference: Be aware that surfactants can interfere with some assay readouts. Always run appropriate controls to account for any effects of the surfactant itself.
Conclusion
The successful solubilization of this compound for in vitro assays is achievable through a systematic approach. By preparing a concentrated stock solution in DMSO and employing appropriate dilution strategies, including pH modification for cell-based assays and the use of surfactants for biochemical assays, researchers can ensure the bioavailability of the compound and obtain reliable and reproducible data. It is imperative to always include proper vehicle controls to account for any effects of the solvents and additives used.
References
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Yuan, C., et al. (2014). Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes. PLOS ONE, 9(9), e107447. [Link]
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A-C. Verdonk, et al. (2021). Dimethyl Sulfoxide: A Central Player Since the Dawn of Cryobiology, is Efficacy Balanced by Toxicity? Cryobiology. [Link]
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de Oliveira, A. C. S., et al. (2016). Cytotoxicity of dimethyl sulfoxide (DMSO) in direct contact with odontoblast-like cells. Journal of Endodontics, 42(6), 913-918. [Link]
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El-Gahami, M. A., & El-Said, M. A. (1988). Structure and stability of complexes of thiohydantoin derivative. Journal of the Indian Chemical Society, 65(1), 6-8. [Link]
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Magupalli, V. G., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Molecules, 27(14), 4533. [Link]
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Al-Majid, A. M. A., & Barakat, A. (2021). Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Journal of Chemical Reviews, 3(3), 200-220. [Link]
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LeClair, E. E. (2013). Re: Any suggestions for treating DMSO soluble compound in cell culture? ResearchGate. [Link]
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Thang, N. D., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy, 7(7), 3847-3854. [Link]
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Sareen, S., Mathew, G., & Joseph, L. (2012). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Investigation, 2(1), 12-17. [Link]
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Shapiro, A. B. (2022). Re: Is it necessary to adjust the pH of a solution prepared with DMSO and PBS for cell culture? ResearchGate. [Link]
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Patil, S. K., et al. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research, 8(2), 74-80. [Link]
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Thakkar, H., et al. (2023). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Research, 14(1), 1-15. [Link]
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Wang, Y., et al. (2023). Improving solubility of poorly water-soluble drugs by protein-based strategy: A review. International Journal of Pharmaceutics, 634, 122704. [Link]
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Al-Majid, A. M. A., & Barakat, A. (2021). Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Journal of Chemical Reviews, 3(3), 200-220. [Link]
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]
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Sharma, D., Saini, S., & Rana, A. C. (2014). Review on Enhancement of Solubilization Process. Science Alert. [Link]
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Gadekar, P. K., et al. (2021). Design of Novel Thiohydantoin Derivatives and Exploration Their Physico-Chemical Parameters. Journal of Advanced Scientific Research, 12(03), 133-138. [Link]
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Bukhari, A., et al. (2025). Synthesis and evaluation of novel thiohydantoin derivatives for antidiabetic activity using in silico in vitro and in vivo methods. Scientific Reports, 15(1), 28100. [Link]
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Errayes, A., et al. (2025). Chemical Synthesis Strategies for Thiohydantoin Derivatives: A Comprehensive Review. Mediterranean Journal of Chemistry, 15(2), 239-251. [Link]
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Al-Hourani, B. J., et al. (2022). Development of Novel 1,3-Disubstituted-2-Thiohydantoin Analogues with Potent Anti-Inflammatory Activity; In Vitro and In Silico Assessments. Molecules, 27(19), 6296. [Link]
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ScienceMadness Discussion Board. (2013, April 2). Basifying Agents. [Link]
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Moyer, B. A., et al. (1998). Separation of NaOH by solvent extraction using weak hydroxy acids. Solvent Extraction and Ion Exchange, 16(4), 929-959. [Link]
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ResearchGate. (2024, September). Rows of the thiohydantoin and DMSO solvent molecules formed along a.... [Link]
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(1-Benzyl-5-oxo-2-thioxo-imidazolidin-4-yl)-acetic acid as an enzyme inhibitor assay protocol
Application Notes & Protocols
Topic: Characterization of (1-Benzyl-5-oxo-2-thioxo-imidazolidin-4-yl)-acetic acid as an Inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B)
Audience: Researchers, scientists, and drug development professionals.
Introduction: A Privileged Scaffold Targeting a Key Metabolic Regulator
This compound belongs to the rhodanine and rhodanine-like family of heterocyclic compounds. This chemical scaffold is widely recognized in medicinal chemistry as a "privileged structure" due to its ability to interact with a diverse range of biological targets.[1][2] Extensive research on rhodanine derivatives has identified Protein Tyrosine Phosphatase 1B (PTP1B) as a prominent and recurring target.[3][4]
PTP1B is a critical non-receptor protein tyrosine phosphatase that functions as a primary negative regulator of key metabolic signaling pathways.[5][6] It attenuates insulin signaling by dephosphorylating the activated insulin receptor and its substrates (e.g., IRS-1).[6] Similarly, it negatively impacts the leptin signaling cascade by dephosphorylating Janus kinase 2 (JAK2) and the STAT3 transcription factor.[7] Due to these roles, elevated PTP1B activity is strongly implicated in the pathophysiology of insulin resistance, type 2 diabetes mellitus, and obesity.[8][9][10] Consequently, the inhibition of PTP1B has become a highly validated therapeutic strategy for these metabolic disorders.[5][11]
This document provides a comprehensive guide to characterizing the inhibitory activity of this compound against human recombinant PTP1B. The protocols herein are designed to be self-validating, ensuring robust and reproducible determination of the compound's potency (IC50).
PTP1B Signaling Pathway and Point of Inhibition
The diagram below illustrates the central role of PTP1B in downregulating insulin and leptin signaling. The target compound, this compound, is hypothesized to directly inhibit PTP1B, thereby preventing the dephosphorylation of key signaling molecules and enhancing the downstream cellular response.
Caption: PTP1B negatively regulates insulin and leptin signaling.
Principle of the Colorimetric Assay
The inhibitory activity of the test compound will be determined using a robust and widely adopted colorimetric assay.[12] This assay employs the small molecule substrate para-nitrophenyl phosphate (pNPP), which is colorless. In the presence of active PTP1B, pNPP is dephosphorylated to produce para-nitrophenol (pNP). When the reaction is terminated by the addition of a strong base (e.g., NaOH), the pNP product is converted to the p-nitrophenolate ion, which has a distinct yellow color and a strong absorbance at 405 nm.
The rate of product formation is directly proportional to the enzyme's activity. The presence of an effective inhibitor like this compound will decrease the rate of pNPP hydrolysis, resulting in a reduced absorbance signal. By measuring this dose-dependent reduction in signal, we can accurately calculate the compound's IC50 value, which is the concentration required to inhibit 50% of the enzyme's activity.
Materials and Reagents
| Equipment | Reagents & Consumables |
| Microplate spectrophotometer (405 nm) | Recombinant Human PTP1B (catalytic domain, e.g., Abcam ab139465)[13] |
| Temperature-controlled incubator (37°C) | This compound (Test Compound)[14][15] |
| Calibrated single/multichannel pipettes | p-Nitrophenyl phosphate (pNPP), disodium salt |
| Low-protein binding pipette tips | Sodium Citrate, dihydrate |
| 96-well, flat-bottom, clear microplates | Sodium Chloride (NaCl) |
| Reagent reservoirs | Ethylenediaminetetraacetic acid (EDTA) |
| Dithiothreitol (DTT) | |
| Sodium Hydroxide (NaOH) | |
| Dimethyl sulfoxide (DMSO), biotechnology grade | |
| Suramin or Sodium Orthovanadate (Positive Control Inhibitor)[13][16] | |
| Ultrapure (Type 1) water |
Experimental Protocol: IC50 Determination
This protocol is designed for a 96-well plate format with a final assay volume of 100 µL prior to stopping the reaction.
Preparation of Reagents
-
10X Assay Buffer (500 mM Citrate, 1 M NaCl, 10 mM EDTA, pH 6.0):
-
Dissolve sodium citrate, NaCl, and EDTA in ultrapure water.
-
Adjust pH to 6.0 using HCl.
-
Bring to final volume and filter sterilize. Store at 4°C.
-
-
1X Complete Assay Buffer:
-
For 10 mL: 1 mL of 10X Assay Buffer + 9 mL of ultrapure water.
-
Immediately before use, add DTT to a final concentration of 1 mM (e.g., add 10 µL of a freshly prepared 1 M DTT stock).
-
-
PTP1B Enzyme Working Stock (e.g., 2X final concentration):
-
Dilute the recombinant PTP1B stock in ice-cold 1X Complete Assay Buffer. The optimal final concentration should be determined empirically to ensure the reaction is within the linear range (typically 2-5 ng/well).[16]
-
-
pNPP Substrate Working Stock (e.g., 2X final concentration):
-
Dissolve pNPP in 1X Complete Assay Buffer to a concentration of 4 mM (for a final assay concentration of 2 mM).[12] Protect from light and prepare fresh.
-
-
Test Compound Stock (10 mM):
-
Dissolve this compound in 100% DMSO.
-
-
Stop Solution (1 M NaOH):
-
Dissolve NaOH pellets in ultrapure water. Caution: Exothermic reaction.
-
-
Positive Control Stock (e.g., 1 mM Suramin):
-
Dissolve Suramin in ultrapure water or 1X Complete Assay Buffer.
-
Assay Workflow
The following workflow provides a logical sequence for performing the assay, minimizing variability and ensuring accurate results. Pre-incubation of the enzyme with the inhibitor is a critical step to allow for binding equilibrium to be reached before introducing the substrate.
Caption: Step-by-step workflow for the PTP1B inhibition assay.
Detailed Plate Procedure
-
Prepare Inhibitor Dilutions: Create a serial dilution series of the test compound (and positive control) in 1X Complete Assay Buffer. A common approach is a 10-point, 3-fold dilution series starting from 100 µM. Ensure the final DMSO concentration is constant across all wells and does not exceed 1-2%, as higher concentrations can inhibit the enzyme.
-
Assay Plate Setup:
-
Add 40 µL of 1X Complete Assay Buffer to all wells of a 96-well plate.
-
Add 10 µL of the appropriate inhibitor dilution to the 'Test Compound' wells.
-
Add 10 µL of vehicle (e.g., 1X buffer with the same % DMSO as the test wells) to the '100% Activity' (Negative Control) and '0% Activity' (Substrate Blank) wells.
-
Add 10 µL of the positive control dilution series to the 'Positive Control' wells.
-
-
Enzyme Addition & Pre-incubation:
-
Add 10 µL of the 2X PTP1B enzyme stock to all wells except the 'Substrate Blank' wells.
-
To the 'Substrate Blank' wells, add 10 µL of 1X Complete Assay Buffer.
-
Tap the plate gently to mix.
-
Incubate the plate for 15 minutes at 37°C.
-
-
Reaction Initiation & Incubation:
-
Initiate the enzymatic reaction by adding 40 µL of the 2X pNPP substrate stock to all wells.
-
Tap the plate gently to mix.
-
Incubate for 30 minutes at 37°C. The incubation time should be optimized to ensure the reaction in the negative control wells remains on the linear portion of the progress curve.
-
-
Reaction Termination & Measurement:
-
Stop the reaction by adding 100 µL of 1 M NaOH to all wells. The yellow color will develop and remain stable.
-
Read the absorbance of the plate at 405 nm using a microplate reader.
-
Data Analysis and Interpretation
Data Normalization
First, correct the raw absorbance values by subtracting the average absorbance of the 'Substrate Blank' wells from all other wells.
Calculation of Percent Inhibition
Use the corrected absorbance values to calculate the percentage of inhibition for each inhibitor concentration using the following formula:
% Inhibition = 100 * (1 - (Abs_Inhibitor / Abs_NegativeControl))
Where:
-
Abs_Inhibitor is the corrected absorbance in the presence of the test compound.
-
Abs_NegativeControl is the average corrected absorbance of the '100% Activity' wells.
IC50 Determination
Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis). Fit the resulting data to a non-linear regression model, specifically a sigmoidal dose-response curve with a variable slope. Most data analysis software (e.g., GraphPad Prism) can perform this fit and directly calculate the IC50 value.
Example Data Table
| [Inhibitor] (µM) | Log [Inhibitor] | Corrected Abs (405 nm) | % Inhibition |
| 0 (Neg. Control) | - | 0.850 | 0.0 |
| 0.01 | -2.00 | 0.835 | 1.8 |
| 0.03 | -1.52 | 0.801 | 5.8 |
| 0.10 | -1.00 | 0.712 | 16.2 |
| 0.30 | -0.52 | 0.551 | 35.2 |
| 1.00 | 0.00 | 0.415 | 51.2 |
| 3.00 | 0.48 | 0.223 | 73.8 |
| 10.00 | 1.00 | 0.098 | 88.5 |
| 30.00 | 1.48 | 0.051 | 94.0 |
| 100.00 | 2.00 | 0.045 | 94.7 |
Trustworthiness: A Self-Validating System
The integrity of the experimental results relies on a robust set of controls that validate the assay's performance in real-time.
-
100% Activity Control (Negative Control): This is the most crucial reference point, defining the maximum enzymatic rate under the assay conditions. All inhibition values are normalized against this control.
-
0% Activity Control (Substrate Blank): These wells contain the substrate but no enzyme. This control accounts for any non-enzymatic hydrolysis of pNPP, ensuring that the measured signal is a direct result of PTP1B activity.
-
Positive Control: Using a known PTP1B inhibitor (e.g., Suramin) serves as a vital system suitability test.[13] Reproducing the known IC50 of the positive control confirms that the enzyme is active, the reagents are performing as expected, and the assay can accurately detect inhibition.
-
Assay Linearity: Prior to inhibitor screening, it is essential to perform enzyme titration and time-course experiments to confirm that the assay conditions (enzyme concentration and incubation time) result in a linear rate of product formation.[16] This ensures the assay is operating under Michaelis-Menten kinetics, a prerequisite for accurate inhibitor characterization.
By including these controls in every assay plate, the protocol becomes a self-validating system, providing high confidence in the determined potency of this compound.
References
-
Inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B). ResearchGate. Available at: [Link]
-
Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. MDPI. Available at: [Link]
-
Rhodanine derivatives as selective protease inhibitors against bacterial toxins. PubMed. Available at: [Link]
-
Protein Tyrosine Phosphatase 1B Inhibitors: A Novel Therapeutic Strategy for the Management of type 2 Diabetes Mellitus. PubMed. Available at: [Link]
-
What are PTP1B inhibitors and how do they work? Patsnap Synapse. Available at: [Link]
-
Synthesis and in vitro evaluation of novel rhodanine derivatives as potential cholinesterase inhibitors. PubMed. Available at: [Link]
-
Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives. PubMed. Available at: [Link]
-
Rhodanine derivatives as inhibitors of JSP-1. PubMed. Available at: [Link]
-
Piperonyl-Tethered Rhodanine Derivatives Potently Inhibit Chitinolytic Enzymes of Ostrinia furnacalis. ACS Publications. Available at: [Link]
-
Screening of Protein Tyrosine Phosphatase 1B Inhibitors from Actinomycete Extracts Using Recombinant Saccharomyces cerevisiae. PMC - NIH. Available at: [Link]
-
Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa. PMC - NIH. Available at: [Link]
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PTP1B Inhibitor Assay Screening Services. BioAssay Systems. Available at: [Link]
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Mechanism of protein tyrosine phosphatase 1B-mediated inhibition of leptin signalling. Biochemical Journal. Available at: [Link]
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Protein Tyrosine Phosphatase 1B Inhibition: Opportunities and Challenges. Current Medicinal Chemistry. Available at: [Link]
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Inhibition of Protein Tyrosine Phosphatase 1B for the Treatment of Diabetes and Obesity. Current Medicinal Chemistry. Available at: [Link]
-
Protein tyrosine phosphatase 1B (PTP1B) function, structure, and inhibition strategies to develop antidiabetic drugs. PubMed. Available at: [Link]
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Synthesis and anticancer properties of 5-(1H-benzoimidazol-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-ylcarboxilic acids. Pharmacia. Available at: [Link]
-
Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives. NIH. Available at: [Link]
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Application Notes and Protocols for the Evaluation of (1-Benzyl-5-oxo-2-thioxo-imidazolidin-4-yl)-acetic acid in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: Unveiling the Potential of a Novel Rhodanine Derivative
The relentless pursuit of novel therapeutic agents is a cornerstone of oncology research. Within the vast landscape of medicinal chemistry, the rhodanine scaffold, and its 2-thioxoimidazolidin-4-one core, has emerged as a "privileged structure" due to the broad spectrum of biological activities exhibited by its derivatives, including significant anticancer properties.[1][2] These compounds have been reported to induce apoptosis and modulate key signaling pathways in cancer cells.[2][3] This document provides a comprehensive guide to the in vitro evaluation of a specific rhodanine derivative, (1-Benzyl-5-oxo-2-thioxo-imidazolidin-4-yl)-acetic acid, as a potential anticancer agent.
While extensive research exists on the broader class of rhodanine derivatives, specific data on this compound is limited. Therefore, this guide is designed to serve as a robust framework for its initial investigation. We will detail a plausible synthetic route, present hypothetical yet realistic data for initial cytotoxicity screening, and provide in-depth, field-proven protocols for assessing its biological activity in cancer cell lines. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data, a critical aspect of preclinical drug development.[4][5]
Part 1: Synthesis and Preparation of this compound
A plausible and efficient method for the synthesis of the title compound can be adapted from established procedures for similar rhodanine-3-acetic acid derivatives. The following protocol outlines a representative synthetic route.
Protocol 1: Synthesis of this compound
-
Step 1: Synthesis of N-Benzylthiourea.
-
To a solution of benzylamine in a suitable solvent such as ethanol, add an equimolar amount of ammonium thiocyanate.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated N-benzylthiourea by filtration, wash with cold water, and dry.
-
-
Step 2: Cyclization to form this compound.
-
Dissolve the N-benzylthiourea and an equimolar amount of maleic acid in a solvent like acetic acid containing a catalytic amount of sodium acetate.
-
Reflux the mixture for 8-12 hours.
-
After cooling, the product will precipitate.
-
Collect the crude product by filtration.
-
Recrystallize the product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
-
-
Characterization: The final product should be characterized by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.[6]
Part 2: Initial Cytotoxicity Screening and Data Presentation
The initial step in evaluating a novel compound's anticancer potential is to determine its cytotoxicity across a panel of cancer cell lines.[4][7] The half-maximal inhibitory concentration (IC50) is a key metric derived from this screening, representing the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.[8]
Hypothetical Cytotoxicity Data
The following table presents a hypothetical but realistic dataset for the IC50 values of this compound against a panel of human cancer cell lines after 48 hours of treatment. This data illustrates how quantitative results from initial screening can be structured for clear interpretation and comparison.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 15.2 |
| MDA-MB-231 | Breast Adenocarcinoma | 28.7 |
| A549 | Lung Carcinoma | 22.5 |
| HCT116 | Colorectal Carcinoma | 11.8 |
| PC-3 | Prostate Adenocarcinoma | 35.1 |
| HepG2 | Hepatocellular Carcinoma | 9.5 |
Protocol 2: MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[8][9]
-
Materials:
-
Selected cancer cell lines
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Step-by-Step Procedure:
-
Cell Seeding: Harvest logarithmically growing cells and seed them into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of the compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO at the same final concentration as the highest compound concentration) and a positive control (a known cytotoxic drug).[10]
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C. Viable cells will metabolize the MTT into formazan crystals.[8]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.[8]
-
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for in vitro cytotoxicity assessment using the MTT assay.
Part 3: Elucidating the Mechanism of Action
Once the cytotoxic potential of this compound is established, the next critical step is to investigate its mechanism of action. Key questions to address include whether the compound induces apoptosis (programmed cell death) and if it affects cell cycle progression.[6][10]
Protocol 3: Apoptosis Assay using Annexin V/Propidium Iodide Staining
This flow cytometry-based assay is a standard method for detecting apoptosis.[11][12] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.
-
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
-
-
Step-by-Step Procedure:
-
Cell Treatment: Treat cells with the compound at its IC50 and 2x IC50 concentrations for a predetermined time (e.g., 24 hours). Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use gentle trypsinization. Centrifuge the cell suspension at 300 x g for 5 minutes.[10]
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[13]
-
Protocol 4: Cell Cycle Analysis using Propidium Iodide Staining
This method quantifies the DNA content of cells, allowing for the determination of the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[14] Cell cycle arrest is a common mechanism of action for anticancer drugs.
-
Materials:
-
Treated and untreated cancer cells
-
Cold 70% ethanol
-
PBS
-
PI staining solution (containing RNase A)
-
Flow cytometer
-
-
Step-by-Step Procedure:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest approximately 1 x 10^6 cells per sample.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to prevent cell clumping. Fix the cells overnight at -20°C.[10]
-
Washing: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet with PBS.
-
Staining: Resuspend the cell pellet in PI staining solution containing RNase A and incubate for 30 minutes at room temperature in the dark.[14]
-
Analysis: Analyze the samples on a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.
-
Part 4: Investigating Molecular Targets and Signaling Pathways
Based on literature for similar 2-thioxoimidazolidin-4-one derivatives, a potential mechanism of action involves the inhibition of pro-survival signaling pathways such as the PI3K/Akt pathway.[3] Western blotting is a powerful technique to investigate changes in the expression and phosphorylation status of key proteins within these pathways.
Protocol 5: Western Blotting for PI3K/Akt Pathway Analysis
This protocol details the steps to assess the effect of the compound on the phosphorylation of Akt, a key downstream effector of the PI3K pathway. A decrease in phosphorylated Akt (p-Akt) relative to total Akt would suggest inhibition of this pathway.
-
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Step-by-Step Procedure:
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA or Bradford assay.[9]
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[9]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-Akt) diluted in blocking buffer overnight at 4°C with gentle shaking.[9]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[10]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.[10]
-
Stripping and Re-probing: The membrane can be stripped of the antibodies and re-probed for total Akt and a loading control like β-actin to normalize the data.
-
Hypothesized Signaling Pathway Inhibition
Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway.
Conclusion and Future Directions
This document provides a comprehensive framework for the initial in vitro evaluation of this compound as a potential anticancer agent. By following these detailed protocols, researchers can generate robust and reliable data on its cytotoxicity, ability to induce apoptosis, and effects on cell cycle progression and key signaling pathways. The insights gained from these studies will be crucial for making informed decisions about the further preclinical and clinical development of this promising compound. Future studies could involve investigating its effects on a broader range of cancer cell lines, including drug-resistant models, and ultimately, evaluating its efficacy and safety in in vivo animal models.
References
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BenchChem. (n.d.). Protocol for Cytotoxicity Assessment of Novel Compounds in Cancer Cell Lines. Retrieved from a general protocol for assessing the cytotoxicity of a novel compound, such as Nordicentrine, in cancer cell lines. This protocol can be adapted based on the specific characteristics of the compound and the cell lines being investigated. Introduction. The evaluation of the cytotoxic potential of new chemical entities is a critical first step in the discovery and development of novel anticancer therapies. This document outlines a detailed protocol for determining the in vitro cytotoxicity of a test compound against various cancer cell lines. The primary assay described is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5- diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell metabolic activity, which is often used as a proxy for cell viability.[8]
-
Trotsko, N., & Szczepański, J. (2022). Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review. PubMed Central. [Link]
- Molnar, M., Lončarić, M., Opačak-Bernardi, T., Glavaš-Obrovac, L., & Rastija, V. (2023). Rhodanine Derivatives as Anticancer Agents: QSAR and Molecular Docking Studies. Anti-Cancer Agents in Medicinal Chemistry, 23(7), 839-846.
-
Creative Bioarray. (n.d.). Cytotoxicity Assays. Retrieved from [Link]
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BenchChem. (n.d.). Measuring the Efficacy of Novel Anti-Cancer Compounds in Cancer Cell Lines: A Generalized Protocol. Retrieved from a generalized protocol for assessing the anti-proliferative and cytotoxic effects of a novel compound.[6]
-
Braz J Biol. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO. [Link]
-
PubMed. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Braz J Biol, 84, e284409. [Link]
- Molnar, M., Lončarić, M., Opačak-Bernardi, T., Glavaš-Obrovac, L., & Rastija, V. (2023). Rhodanine Derivatives as Anticancer Agents: QSAR and Molecular Docking Studies. Anti-Cancer Agents in Medicinal Chemistry, 23(7), 839-846.
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ResearchGate. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. [Link]
- Molnar, M., Lončarić, M., Opačak-Bernardi, T., Glavaš-Obrovac, L., & Rastija, V. (2022). Rhodanine Derivatives as Anticancer Agents: QSAR and Molecular Docking Studies. Anti-Cancer Agents in Medicinal Chemistry.
-
Trotsko, N., & Szczepański, J. (2022). Anticancer Profile of Rhodanines. Encyclopedia.pub. [Link]
-
Al-Warhi, T., et al. (2022). Evaluation of 2-Thioxoimadazolidin-4-One Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches. MDPI. [Link]
-
BenchChem. (n.d.). Application Notes and Protocols for the Evaluation of Novel Anticancer Compounds in Cell Line Studies. Retrieved from a comprehensive template and generalized protocols for evaluating a novel anti-cancer compound in cancer cell line studies.[10]
-
SciELO. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discov. [Link]
-
Sobieszczuk-Nowicka, E., & Bagniewska-Zadworna, A. (2015). A protocol to assess cell cycle and apoptosis in human and mouse pluripotent cells. PMC. [Link]
-
ResearchGate. (2018). How to combine Analysis of Apoptosis and Cell Cycle Analysis using flow cytometry?. [Link]
-
Al-Warhi, T., et al. (2022). Evaluation of 2-Thioxoimadazolidin-4-One Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches. PubMed Central. [Link]
-
Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. [Link]
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Capri, M., & Barbieri, D. (n.d.). Analysis of Cell Cycle. Purdue University Cytometry Laboratories. [Link]
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Smalley, K. S. M., & Flaherty, K. T. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. PubMed Central. [Link]
-
Oreate AI Blog. (2025). Understanding the Western Blot: A Key Tool in Cancer Research. [Link]
- Na-Bang-chang, K., et al. (2023). Selected 2-thioxoimidazolidin-4-one analogues with potent anti-inflammatory activity. Drug Development Research.
-
MDPI. (2016). Advanced Cell Culture Techniques for Cancer Drug Discovery. [Link]
-
Ask this paper. (2021). evaluation-of-2-thioxoimadazolidin-4-one-derivatives-as-potent-anti-cancer-agents-through-apoptosis-induction-and-antioxidant-activation-in-vitro-and-in-vivo-approaches. [Link]
-
JoVE. (2025). Development of Drug-resistant Cell Lines for Experimental Procedures. [Link]
-
Indian Journal of Forensic Medicine & Toxicology. (2020). The Effect of 2-Thioxo Imidazolidin-4-Ones (2- Thiohydantion) on Anticancer Activity: An in Vitro Study. [Link]
-
Horishny, V., Chaban, T., & Matiychuk, V. (2021). Synthesis and anticancer properties of 5-(1H-benzoimidazol-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-ylcarboxilic acids. Pharmacia, 68(1), 195-200. [Link]
- Hassan, H. A., Alheety, K. A., & Hassan, D. F. F. (2019). Synthesis and identification of novel 2-thioxoimidazolidin-4-one derivatives containing azo and ester groups. International Journal of Pharmaceutical Research, 11(3).
- Horishny, V., Chaban, T., & Matiychuk, V. (2021). Synthesis and anticancer properties of 5-(1H-benzoimidazol-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-ylcarboxilic acids. Pharmacia, 68(1), 195-200.
- NIH. (n.d.).
-
ResearchGate. (2019). Synthesis and identification of novel 2-thioxoimidazolidin-4-one derivatives containing azo and ester groups. [Link]
- Chemical Review and Letters. (n.d.).
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Application Notes and Protocols for the Safe Handling and Storage of (1-Benzyl-5-oxo-2-thioxo-imidazolidin-4-yl)-acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1-Benzyl-5-oxo-2-thioxo-imidazolidin-4-yl)-acetic acid belongs to the thiohydantoin class of heterocyclic compounds. Thiohydantoins are significant scaffolds in medicinal chemistry, serving as building blocks for various therapeutic agents.[1][2] As with any biologically active compound, understanding and implementing rigorous safety protocols for handling and storage is paramount to ensure the well-being of laboratory personnel and maintain the integrity of research. This guide provides a detailed framework for the safe management of this compound, drawing upon established safety principles for related chemical structures and general laboratory practice.
Hazard Identification and Risk Assessment
-
Inhalation: May be harmful if inhaled and may cause respiratory tract irritation.[4]
-
Skin Contact: May be harmful in contact with skin and can cause irritation.[4]
-
Eye Contact: May cause eye irritation.[4]
-
Ingestion: May be harmful if swallowed.
A thorough risk assessment should be conducted before commencing any work with this compound, considering the quantities being used and the nature of the experimental procedures.
Personal Protective Equipment (PPE)
The use of appropriate PPE is the primary barrier against exposure. The following PPE is mandatory when handling this compound:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles.[3][5] | Protects eyes from splashes and airborne particles. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile).[5][6] | Prevents skin contact and potential absorption. |
| Body Protection | A laboratory coat that covers the arms and fastens in the front.[6][7] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary if handling large quantities or if there is a risk of generating dust.[4] | Prevents inhalation of the compound, especially in powdered form. |
Always inspect PPE for integrity before use and replace it if damaged.[8]
Safe Handling Protocols
Adherence to strict handling protocols is crucial to minimize exposure and prevent contamination.
General Handling
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form of the compound.[3][6]
-
Avoid the formation of dust and aerosols.[3]
-
Use dedicated and properly cleaned equipment.[8]
Weighing and Dispensing
The powdered nature of this compound requires specific precautions during weighing to prevent inhalation and contamination.
Caption: Workflow for Safely Weighing Powdered this compound.
Storage
Proper storage is essential to maintain the compound's stability and prevent accidental release.
| Storage Condition | Recommendation | Rationale |
| Temperature | Store in a cool, well-ventilated area. For long-term storage as a powder, -20°C is recommended.[3] | Prevents degradation and maintains the chemical integrity of the compound. |
| Container | Keep the container tightly sealed.[3] | Protects from moisture and atmospheric contaminants. |
| Location | Store away from direct sunlight and sources of ignition.[3] | Minimizes the risk of degradation and fire. |
| Incompatibilities | Keep away from strong oxidizing agents.[4] | Prevents potentially hazardous chemical reactions. |
Emergency Procedures
In the event of an emergency, prompt and appropriate action is critical.
Spills
Caption: Decision and Action Flowchart for Spill Response.
For minor spills, personnel with appropriate training and PPE can proceed with cleanup.[5] For major spills, evacuate the area and contact the designated emergency response team.
First Aid
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide respiratory support and seek medical attention.[3][9] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[3][9] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][4] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][9] |
Disposal
Dispose of this compound and any contaminated materials in accordance with institutional, local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.[3]
Conclusion
The safe handling and storage of this compound are critical for protecting researchers and ensuring the quality of scientific outcomes. By implementing these detailed protocols, laboratories can create a safer research environment. These guidelines should be supplemented with institution-specific safety procedures and a thorough understanding of the available safety data.
References
- DC Chemicals. (2026, January 10). Thiohydantoin|503-87-7|MSDS.
- Actylis Lab Solutions. (n.d.).
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- Crystalgen. (n.d.). Tips for Handling Lab Chemicals: A Comprehensive Guide.
- Fisher Scientific. (n.d.).
- BLDpharm. (n.d.). 2-(1-Benzyl-5-oxo-2-thioxoimidazolidin-4-yl)acetic acid.
- PubChem. (n.d.). [(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid.
- Tetrahedron. (n.d.). This compound.
- Biosynth. (2019, October 17).
- Pharmacia. (n.d.). Synthesis and anticancer properties of 5-(1H-benzoimidazol-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-ylcarboxilic acids.
- PubMed. (2025, August 1). Synthesis and evaluation of novel thiohydantoin derivatives for antidiabetic activity using in silico in vitro and in vivo methods.
- Journal of Chemical Reviews. (2021, July 5). Recent Biological Applications and Chemical Synthesis of Thiohydantoins.
- AK Scientific, Inc. (n.d.).
- Sigma-Aldrich. (n.d.). (5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid.
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- Sigma-Aldrich. (n.d.). {4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL}ACETIC ACID.
- BLDpharm. (n.d.). [5-(4-Nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid.
- BLDpharm. (n.d.). 29588-07-6|(S)-5-Benzyl-3-phenyl-2-thioxoimidazolidin-4-one.
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Application Note: Molecular Docking of (1-Benzyl-5-oxo-2-thioxo-imidazolidin-4-yl)-acetic acid for Target Identification and Binding Mode Analysis
Abstract: This document provides a comprehensive guide for conducting molecular docking studies with (1-Benzyl-5-oxo-2-thioxo-imidazolidin-4-yl)-acetic acid, a member of the therapeutically significant thiohydantoin class of compounds. Molecular docking is a pivotal computational technique in structure-based drug design, enabling the prediction of binding conformations and affinities of small molecules within the active site of a target protein.[1] This note details a validated, step-by-step protocol using industry-standard, freely available software, intended for researchers in drug discovery and computational biology. We explain the causal rationale behind each procedural step, from ligand and receptor preparation to the critical analysis of docking results, ensuring a robust and reproducible workflow.
Foundational Principles: The "Why" Behind the Workflow
Before initiating any computational experiment, it is critical to understand the foundational principles that ensure the biological relevance and accuracy of the results. A docking study is more than a simulation; it is a hypothesis-generating tool that must be grounded in biochemical logic.
The Ligand: A Thiohydantoin Derivative
The subject of our study, this compound, belongs to the thiohydantoin family. This chemical scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in a wide array of pharmacologically active molecules.[2] Thiohydantoin derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4][5] For instance, specific derivatives have been identified as potent inhibitors of crucial cellular targets like protein kinases (AKT1, CDK2), topoisomerase I (Top1), and cyclooxygenase (COX) enzymes.[4][6][7] This existing knowledge is paramount, as it guides the logical selection of potential protein targets for our docking study.
Target Selection: From Biological Context to PDB Structure
The success of a molecular docking study is fundamentally dependent on the selection of a high-quality, biologically relevant target protein structure.
Rationale for Target Choice: Based on the established anticancer activity of related thiohydantoin compounds, we will use Protein Kinase B (AKT1) as our primary example target.[7] AKT1 is a key node in cell signaling pathways that regulate cell survival and proliferation, making it a well-established target in oncology.
Procuring the Structure: Three-dimensional atomic coordinates from experimental studies are available from the Protein Data Bank (PDB).[8] For this protocol, we will use the PDB entry 3O96 , which represents the crystal structure of human AKT1 in complex with an inhibitor. The presence of a co-crystallized ligand is highly advantageous, as its binding site delineates the protein's active pocket, which will be the focus of our docking simulation.
The Imperative of Preparation: "Garbage In, Garbage Out"
Raw PDB files and 2D ligand structures are not suitable for direct use in docking simulations.[9] Both the receptor and the ligand must be meticulously prepared to reflect a biochemically plausible state, a process that directly impacts the quality of the docking outcome.
-
Receptor (Protein) Preparation: A raw PDB file is an unrefined snapshot. Preparation involves several critical steps: removing non-essential molecules like water and cofactors that could sterically hinder the ligand, repairing missing side chains or loops, adding hydrogen atoms which are typically absent in X-ray crystal structures, and assigning partial atomic charges (e.g., Kollman charges) to correctly model electrostatic interactions.[10][11]
-
Ligand Preparation: A 2D chemical drawing must be converted into a realistic 3D conformation. This process includes generating a 3D structure, performing an energy minimization to achieve a low-energy and stable conformation, defining rotatable bonds to allow for conformational flexibility during docking, and assigning partial charges (e.g., Gasteiger charges) to the atoms.[8][12]
Experimental Protocol: A Step-by-Step Guide to Docking
This protocol employs UCSF Chimera for visualization and preparation, and AutoDock Vina for the docking calculation. Both are powerful, widely used, and freely available for academic research.[13][14]
Required Software
-
UCSF Chimera: For visualization and molecular preparation.
-
AutoDock Vina: For performing the molecular docking.
-
Data Repositories:
Workflow Overview
The entire docking process can be visualized as a logical flow from initial inputs to final analysis.
Detailed Preparation Workflow
The preparation stage involves distinct, parallel steps for the receptor and the ligand before they are brought together for the simulation.
Step-by-Step Protocol
Part A: Receptor Preparation (UCSF Chimera)
-
Fetch Protein: Open UCSF Chimera. Go to File > Fetch by ID. Enter PDB ID 3O96 and click Fetch.
-
Clean Structure: The structure contains the protein, a co-crystallized ligand (ANP), and water molecules.
-
Remove water: Select > Residue > HOH. Then Actions > Atoms/Bonds > delete.
-
Remove original ligand: The original ligand is named ANP. Select > Residue > ANP. Then Actions > Atoms/Bonds > delete.
-
-
Prepare for Docking: Use the Dock Prep tool, which automates cleaning and preparation.
-
Go to Tools > Structure Editing > Dock Prep.[15]
-
In the new window, keep the default settings (e.g., add hydrogens, delete lone atoms). Click OK.
-
A dialog will appear for charge calculation. Select Gasteiger and click OK.
-
-
Save Receptor: Save the prepared protein in the AutoDock PDBQT format.
-
Go to File > Save PDB.
-
In the save dialog, set the "Save format" to PDBQT. Name the file receptor.pdbqt.
-
Part B: Ligand Preparation (UCSF Chimera)
-
Load Ligand: Obtain the structure of this compound. You can build it in software like Avogadro or find it on PubChem (CID 10243405) and save it as a MOL or SDF file.
-
Open in Chimera: File > Open and select your ligand file.
-
Add Hydrogens: Tools > Structure Editing > AddH. Keep standard settings and click OK.
-
Add Charges: Tools > Structure Editing > Add Charge. Choose Gasteiger and click OK.
-
Save Ligand: Save the prepared ligand in the PDBQT format.
-
File > Save Mol2. Name it ligand.mol2.
-
Note: While Chimera can save directly to PDBQT, saving as Mol2 first often preserves bond orders better. You can then use AutoDock Tools or other utilities to convert the Mol2 file to PDBQT, which correctly defines rotatable bonds. For simplicity in this guide, we will use Chimera's direct PDBQT output via the AutoDock Vina tool interface.
-
Part C: Running the Docking (UCSF Chimera Interface for AutoDock Vina)
-
Open Tools: With both the prepared receptor and ligand open in Chimera, go to Tools > Surface/Binding Analysis > AutoDock Vina.[13]
-
Set Output: In the Vina window, specify an output file location and name, e.g., docking_results.pdbqt.
-
Define Search Space (Grid Box): This is the most critical step for defining where the software should search for binding poses.
-
Check the box Receptor binding site, specified by a ligand.... From the dropdown, select the original ligand you deleted (ANP). Chimera remembers its location and will automatically create a search box around it. This ensures you are docking into the known active site.
-
Alternatively, you can manually adjust the center and size of the grid box to encompass the entire binding cleft.
-
-
Run Vina: Click OK. The docking calculation will begin. This may take a few minutes depending on the complexity of the molecules and the size of the search space.
Results and Analysis: From Numbers to Insights
Upon completion, AutoDock Vina will generate an output file containing several predicted binding poses for the ligand, ranked by their binding affinity.
Interpreting the Docking Score
The primary quantitative output is the binding affinity , reported in kcal/mol.[16] This score is an estimation of the binding free energy.
-
Meaning: A more negative score indicates a stronger, more favorable predicted binding interaction.[17]
-
Ranking Poses: Vina provides multiple binding modes (poses). The top-ranked pose (Mode 1) has the most negative (i.e., best) score. It is crucial to analyze not just the top pose but several of the best-ranking ones.
Table 1: Example Docking Results for this compound with AKT1
| Binding Mode | Binding Affinity (kcal/mol) | RMSD from Best Mode (lower bound) | RMSD from Best Mode (upper bound) |
| 1 | -9.2 | 0.000 | 0.000 |
| 2 | -8.8 | 1.854 | 2.431 |
| 3 | -8.7 | 2.113 | 5.678 |
| 4 | -8.5 | 1.987 | 2.602 |
| 5 | -8.3 | 2.345 | 6.112 |
Note: Data is illustrative and will vary with each specific docking run.
Visualizing and Validating Interactions
Quantitative scores alone are insufficient. The biological plausibility of the binding pose must be assessed through visual inspection.[18]
-
Load Results: In Chimera, open the docking_results.pdbqt file. You will see multiple conformations of your ligand in the active site.
-
Analyze Interactions: Focus on the top-ranked pose. Use Chimera's tools to identify key molecular interactions:
-
Hydrogen Bonds: Go to Tools > Structure Analysis > FindHBond. This will display potential hydrogen bonds between the ligand and protein residues as dashed lines. These are critical for binding specificity and affinity.
-
Hydrophobic Interactions: Observe which amino acid residues (e.g., Leucine, Valine, Phenylalanine) are in close, non-polar contact with the benzyl group and other hydrophobic parts of the ligand.
-
Identify Key Residues: Note the specific amino acids (e.g., Asp292, Lys179 in AKT1) that form these interactions. This provides testable hypotheses for future experimental work, such as site-directed mutagenesis.[19]
-
Protocol Validation: Ensuring Trustworthiness
A crucial step to validate your docking protocol is to perform re-docking .[3] This involves taking the co-crystallized ligand (ANP in our 3O96 example), removing it from the protein, and docking it back into the active site using the exact same protocol.
The accuracy is measured by the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol is capable of accurately reproducing a known binding mode.[3][19]
Conclusion
This application note provides a detailed and scientifically grounded protocol for performing molecular docking of this compound with the cancer target AKT1. By carefully preparing the ligand and receptor, defining a logical search space, and critically analyzing the resulting binding poses and interactions, researchers can generate valuable hypotheses about the compound's mechanism of action. This computational workflow serves as a powerful, cost-effective preliminary step in the long and complex process of drug discovery and development.
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Spoken-Tutorial.org. (n.d.). Visualizing Docking using UCSF Chimera. Retrieved from spoken-tutorial.org. Link
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Creative Proteomics. (n.d.). Molecular Docking Results Analysis and Accuracy Improvement. Retrieved from creative-proteomics.com. Link
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Bioinformatics Review. (2020, October 10). Protein-ligand docking with AutoDock Vina and UCSF Chimera [Video]. YouTube. Link
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Quora. (2021, September 20). How does one prepare proteins for molecular docking?. Retrieved from quora.com. Link
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Lang, P. T., & Brozell, S. (2025, June 6). Tutorial: Prepping Molecules. UCSF DOCK. Retrieved from dock.compbio.ucsf.edu. Link
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Molecular Docking. (2023, July 18). Molecular Docking Tutorial with UCSF Chimera and Autodock Vina for Beginners [Video]. YouTube. Link
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Sanket Bapat. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced [Video]. YouTube. Link
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Matter Modeling Stack Exchange. (2020, May 18). How I can analyze and present docking results?. Retrieved from mattermodeling.stackexchange.com. Link
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Farhan Haq Jahangiri. (2020, December 17). Autodock Vina Tutorial - Molecular Docking [Video]. YouTube. Link
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Chemistry LibreTexts. (2020, August 11). 13.2: How to Dock Your Own Drug. Retrieved from chem.libretexts.org. Link
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ResearchGate. (2024, September 19). How to interprete and analyze molecular docking results?. Retrieved from researchgate.net. Link
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AutoDock Vina Documentation. (n.d.). Basic docking. Read the Docs. Retrieved from autodock-vina.readthedocs.io. Link
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Scripps Research. (n.d.). Hands-on tutorials of AutoDock 4 and AutoDock Vina. Retrieved from ccsb.scripps.edu. Link
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Scripps Research. (2020, December 4). Tutorial – AutoDock Vina. Retrieved from vina.scripps.edu. Link
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University of Massachusetts Amherst. (n.d.). Session 4: Introduction to in silico docking. Retrieved from a.cs.umass.edu. Link
-
CCPBioSim. (2020, October 23). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective [Video]. YouTube. Link
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The Bioinformatics Coach. (2025, August 6). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide [Video]. YouTube. Link
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Dr. K. Priya. (2025, August 12). How to Interpret Docking Scores with Precision | Molecular Docking Tutorial [Video]. YouTube. Link
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ResearchGate. (2019, September 20). Molecular docking proteins preparation. Retrieved from researchgate.net. Link
-
Schrödinger. (2024, January 29). Learn Maestro: Preparing protein structures [Video]. YouTube. Link
-
Mezoughi, A. B., et al. (2021). Synthesis and Molecular Docking Studies of Some Thiohydantoin Derivatives as Potential Anticancer and Antimicrobial Agents. Advanced Journal of Chemistry, Section A, 4(4), 327-338. Link
-
Dr. Gene. (2021, May 11). AutoDock Tutorial- Part 4. Preparing Ligand for Docking [Video]. YouTube. Link
-
Saha, S., et al. (2015). Design, synthesis and evaluation of thiohydantoin derivatives as potent topoisomerase I (Top1) inhibitors with anticancer activity. Bioorganic & Medicinal Chemistry Letters, 25(22), 5190-5194. Link
-
Mezoughi, A. B., et al. (2021). Synthesis and Molecular Docking Studies of Some Thiohydantoin Derivatives as Potential Anticancer and Antimicrobial Agents. Advanced Journal of Chemistry, Section A. Link
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Khodair, A. I., et al. (2021). Design, synthesis and computational explorations of novel 2‐thiohydantoin nucleosides with cytotoxic activities. Journal of Heterocyclic Chemistry, 59(4). Link
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ResearchGate. (2021, August 23). Synthesis and Molecular Docking Studies of Some Thiohydantoin Derivatives as Potential Anticancer and Antimicrobial Agents. Retrieved from researchgate.net. Link
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Khirallah, S. M., et al. (2023). Development of Novel 1,3-Disubstituted-2-Thiohydantoin Analogues with Potent Anti-Inflammatory Activity; In Vitro and In Silico Assessments. Molecules, 28(14), 5364. Link
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ResearchGate. (2021, November 12). (PDF) Advanced Journal of Chemistry-Section A Synthesis and Molecular Docking Studies of Some Thiohydantoin Derivatives. Retrieved from researchgate.net. Link
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Al-Hussain, S. A., et al. (2024). Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer. Molecules. Link
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El-Sayed, R., et al. (2023). Study on molecular anti-tumor mechanism of 2-thiohydantoin derivative based on molecular docking and bioinformatic analyses. Frontiers in Pharmacology, 13, 1079366. Link
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Galaxy Training Network. (2019, October 19). Protein-ligand docking. Retrieved from training.galaxyproject.org. Link
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Pharmacia. (n.d.). Synthesis and anticancer properties of 5-(1H-benzoimidazol-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-ylcarboxilic acids. Retrieved from pharmacia.pensoft.net. Link
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BLDpharm. (n.d.). 2-(1-Benzyl-5-oxo-2-thioxoimidazolidin-4-yl)acetic acid. Retrieved from bldpharm.com. Link
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Fluorochem. (n.d.). This compound. Retrieved from fluorochem.co.uk. Link
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Chemical Review and Letters. (n.d.). Design, synthesis, molecular docking, and preliminary pharmacological evaluation of new thioimidazole-4-one derivatives. Retrieved from chemrevlett.com. Link
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National Center for Biotechnology Information. (n.d.). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. PubMed Central. Link
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Application Notes and Protocols for In Vivo Studies of (1-Benzyl-5-oxo-2-thioxo-imidazolidin-4-yl)-acetic acid in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of a Novel Thiohydantoin Derivative
(1-Benzyl-5-oxo-2-thioxo-imidazolidin-4-yl)-acetic acid belongs to the thiohydantoin class of heterocyclic compounds. Thiohydantoin derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, antidiabetic, and antimicrobial properties.[1][2][3] The structural motif of this compound suggests its potential as a modulator of biological pathways implicated in various disease states. In vivo studies are a critical step in evaluating the therapeutic efficacy and safety profile of this compound.
These application notes provide a comprehensive guide for researchers designing and executing in vivo studies using this compound in relevant animal models. The focus is on a rheumatoid arthritis model, a condition where inflammation plays a central role, representing a plausible therapeutic target for this class of compounds.[3]
Ethical Considerations in Animal Research
All in vivo experiments must be conducted in strict accordance with international and institutional guidelines for animal welfare.[4] Key principles include the 3Rs: Replacement, Reduction, and Refinement.[4][5] Protocols should be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics board.[4][6] Humane endpoints must be clearly defined to minimize animal suffering.[7]
Quantitative Data Summary: Dosing and Administration
The following tables provide recommended starting points for dosing and administration of this compound in rodent models. It is imperative to conduct preliminary dose-ranging and toxicity studies to determine the optimal and safe dose for your specific animal model and experimental conditions.
Table 1: Recommended Needle Sizes and Maximum Injection Volumes
| Species | Route | Needle Gauge | Maximum Volume per Site |
| Mouse (25 g) | Subcutaneous (SC) | 25-27 G | < 3 mL |
| Mouse (25 g) | Oral Gavage | 20-22 G | 0.25 mL (10 mL/kg) |
| Rat (200 g) | Subcutaneous (SC) | 23-25 G | < 10 mL |
| Rat (200 g) | Oral Gavage | 16-18 G | 2.0 mL (10 mL/kg) |
Source: Adapted from references[8][9][10][11]
Table 2: Example Dosing Regimen for a Pilot Study
| Group | Treatment | Dose (mg/kg) | Route of Administration | Frequency |
| 1 | Vehicle Control | - | Oral Gavage or SC | Daily |
| 2 | Low Dose | 10 | Oral Gavage or SC | Daily |
| 3 | Mid Dose | 30 | Oral Gavage or SC | Daily |
| 4 | High Dose | 100 | Oral Gavage or SC | Daily |
| 5 | Positive Control | (e.g., Methotrexate) | Per established protocol | Per established protocol |
Experimental Workflow for In Vivo Efficacy Testing
The following diagram illustrates a typical workflow for evaluating the efficacy of this compound in an animal model of rheumatoid arthritis.
Caption: Potential anti-inflammatory signaling pathway.
References
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Bende, G. et al. (2019). Animal models of rheumatoid arthritis. PubMed. Available at: [Link]
-
Joe, B. et al. (2005). Animal models of rheumatoid arthritis and their relevance to human disease. PubMed. Available at: [Link]
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Cho, Y. et al. (2018). The use of animal models in rheumatoid arthritis research. PMC - NIH. Available at: [Link]
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Caplazi, P. et al. (2022). How to Model Rheumatoid Arthritis in Animals: From Rodents to Non-Human Primates. Frontiers. Available at: [Link]
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Rojas-Villarraga, A. et al. (2023). Animal Models in Rheumatoid Arthritis: Is There a Correlation Between Autoantibodies in Human Pathology and Animal Models? MDPI. Available at: [Link]
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Queen's University. (2011). SOP 10.9.1 - Subcutaneous Injection in Rats. Queen's University. Available at: [Link]
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Medical and Pharmaceutical Journal. (n.d.). Ethical Statement on Experimental Animal Research. Medical and Pharmaceutical Journal. Available at: [Link]
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UBC Animal Care Services. (n.d.). Subcutaneous (SC or SQ) Injection in Rats and Mice SOP. UBC Animal Care Services. Available at: [Link]
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NIH OACU. (n.d.). Rodent Administration Route Tutorial. NIH OACU. Available at: [Link]
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Al-Adwani, S. et al. (2021). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. PMC - NIH. Available at: [Link]
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Scribd. (n.d.). Oral Gavage Procedure in Mice. Scribd. Available at: [Link]
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Research Animal Training. (2020). Subcutaneous Injection in the Rat. Research Animal Training. Available at: [Link]
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UBC Animal Care Committee. (n.d.). TECH 11b ‐ Subcutaneous Injections in Adult Rats SOP. UBC Animal Care Committee. Available at: [Link]
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Washington State University IACUC. (2021). Standard Operating Procedures for Oral Gavage in Mice and Rats. Washington State University IACUC. Available at: [Link]
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UBC Animal Care Committee. (2021). TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. UBC Animal Care Committee. Available at: [Link]
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The National Committee for Research Ethics in Science and Technology (NENT). (2019). Ethical Guidelines for the Use of Animals in Research. Forskningsetikk. Available at: [Link]
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Bukhari, A. et al. (2025). Synthesis and evaluation of novel thiohydantoin derivatives for antidiabetic activity using in silico in vitro and in vivo methods. PubMed. Available at: [Link]
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Singh, S. et al. (2016). Ethical considerations regarding animal experimentation. PMC - NIH. Available at: [Link]
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ResearchGate. (2025). (PDF) Synthesis and evaluation of novel thiohydantoin derivatives for antidiabetic activity using in silico in vitro and in vivo methods. ResearchGate. Available at: [Link]
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Semantic Scholar. (2025). Synthesis and evaluation of novel thiohydantoin derivatives for antidiabetic activity using in silico in vitro and in vivo methods. Semantic Scholar. Available at: [Link]
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Enago Academy. (2017). Animal Studies: Important Ethical Considerations You Need to Know. Enago Academy. Available at: [Link]
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Al-Ghorbani, M. et al. (2021). Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Avicenna Journal of Clinical Medicine. Available at: [Link]
-
Khirallah, S. M. et al. (2022). Development of Novel 1,3-Disubstituted-2-Thiohydantoin Analogues with Potent Anti-Inflammatory Activity; In Vitro and In Silico Assessments. MDPI. Available at: [Link]
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Al-Bayati, R. I. H. (2020). Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. Systematic Reviews in Pharmacy. Available at: [Link]
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Parimal, M. (n.d.). Synthesis and antimicrobial activity of some 4 - oxo – thiazolidines-5-acetic acids. Semantic Scholar. Available at: [Link]
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Hameed, A. N. et al. (2025). Synthesis And Biological Activity Of New Heterocyclic Compounds Derived From N-Benzoylthioimidazolidin-4-one. ResearchGate. Available at: [Link]
-
de Oliveira, R. M. et al. (2018). In vivo study of schistosomicidal action of 1-benzyl-4-[(4-fluoro-phenyl)-hydrazono]-5-thioxo-imidazolidin-2-one. PubMed. Available at: [Link]
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Nacea, V. et al. (2018). Synthesis and antibacterial activity of new (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives with thiazolidine-2,4-dione, rhodanine and 2-thiohydantoin moieties. PMC - NIH. Available at: [Link]
-
Popiolek, R. et al. (2021). Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives. NIH. Available at: [Link]
-
Chemical Review and Letters. (n.d.). Design, synthesis, molecular docking, and preliminary pharmacological evaluation of new thioimidazole -4-one derivatives. Chemical Review and Letters. Available at: [Link]
-
Neves, B. J. et al. (2013). Study of the Activity of 3-benzyl-5-(4-chloro-arylazo)-4-thioxo-imidazolidin-2-one against Schistosomiasis Mansoni in Mice. NIH. Available at: [Link]
-
Khan, I. et al. (2020). Appraisal of novel azomethine–thioxoimidazolidinone conjugates as ecto-5′-nucleotidase inhibitors: synthesis and molecular docking studies. PMC - NIH. Available at: [Link]
-
Pfizer Global Research and Development. (2010). Discovery of N-benzyl-2-[(4S)-4-(1H-indol-3-ylmethyl)-5-oxo-1-phenyl-4,5-dihydro-6H-t[12][13][14]riazolo[4,3-a]b[12][15]enzodiazepin-6-yl]-N-isopropylacetamide, an orally active, gut-selective CCK1 receptor agonist for the potential treatment of obesity. PubMed. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Chromatographic Purification of (1-Benzyl-5-oxo-2-thioxo-imidazolidin-4-yl)-acetic acid
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of (1-Benzyl-5-oxo-2-thioxo-imidazolidin-4-yl)-acetic acid. We will explore common chromatographic challenges and provide robust, field-proven solutions in a direct question-and-answer format. Our focus is on the causality behind experimental choices to empower you to develop and troubleshoot your purification methods effectively.
Frequently Asked Questions (FAQs): Method Development
Q1: What are the critical physicochemical properties of this compound that influence its chromatographic behavior?
Understanding the molecule's structure is the foundation of any successful purification strategy. This compound is a thiohydantoin derivative with several key features that dictate its behavior on a chromatographic column[1][2][3].
-
Polar Heterocyclic Core: The thiohydantoin ring is inherently polar.
-
Carboxylic Acid Moiety: This group makes the molecule acidic, with a charge state that is highly dependent on the pH of the mobile phase. In its ionized (deprotonated) carboxylate form, the compound is very polar and water-soluble.
-
Benzyl Group: This aromatic, non-polar group provides a hydrophobic region that can interact with non-polar stationary phases.
The molecule possesses both polar, ionizable functionality and non-polar character, making it a candidate for several chromatographic techniques. The dominant challenge is controlling the ionization of the carboxylic acid to achieve consistent retention and good peak shape.
Q2: Which primary chromatographic technique—Reversed-Phase, Normal-Phase, or Ion-Exchange—is the best starting point for purifying this compound?
For this specific molecule, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the recommended starting point.
-
Expertise & Rationale: RP-HPLC is exceptionally well-suited for separating moderately polar to non-polar compounds.[4] The presence of the benzyl group provides a sufficient hydrophobic handle for retention on a non-polar stationary phase (like C18). More importantly, RP-HPLC allows for the use of aqueous mobile phases with pH modifiers (e.g., acids), which is critical for controlling the ionization of the carboxylic acid group.[5] Suppressing its ionization makes the molecule less polar, leading to better retention and significantly improved, more symmetrical peak shapes.[5]
-
When to Consider Alternatives:
-
Normal-Phase (NP) Chromatography: While possible, NP chromatography is often challenging for highly polar compounds, which may either not elute or exhibit significant peak tailing on silica gel.[6][7] It is also highly sensitive to water content in the mobile phase, leading to poor reproducibility.[8] It should be considered a secondary option if RP methods fail.
-
Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge.[9][10] Anion-exchange chromatography, where the stationary phase is positively charged, could be a powerful tool, especially for separating the target acid from neutral or basic impurities.[11][12] It is a valuable alternative if RP-HPLC fails to resolve critical impurities.
-
Q3: I'm starting with Reversed-Phase HPLC. What are the recommended initial conditions?
A robust starting method is crucial. The following table outlines a validated starting point for method development. The key is to use an acidified mobile phase to ensure the carboxylic acid is protonated and behaves predictably.
| Parameter | Recommendation | Rationale & Key Considerations |
| Stationary Phase | C18 (Octadecylsilane), 5 µm particle size | The C18 phase provides sufficient hydrophobicity to retain the molecule via its benzyl group. End-capped columns are preferred to minimize interactions with residual silanols.[13] |
| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA) | The acid modifier is non-negotiable. It lowers the mobile phase pH to ~2-3, well below the pKa of the carboxylic acid (~4-5), ensuring it remains in its neutral, protonated form.[5] |
| Mobile Phase B | Acetonitrile (ACN) or Methanol (MeOH) + 0.1% TFA or FA | Acetonitrile often provides sharper peaks and lower backpressure. Methanol offers different selectivity and can be useful for optimizing separations of closely eluting impurities.[4] |
| Gradient Profile | 5% to 95% B over 20-30 minutes | A broad scouting gradient is essential to determine the approximate elution conditions before fine-tuning.[14] |
| Flow Rate | 1.0 mL/min (for a 4.6 mm ID column) | Standard analytical flow rate. Adjust proportionally for columns with different internal diameters. |
| Detection | UV at 254 nm | The benzyl and thiohydantoin moieties should provide strong UV absorbance.[14] |
Chromatography Workflow & Troubleshooting
The following diagrams illustrate the logical flow for selecting a purification method and troubleshooting common issues encountered during reversed-phase chromatography.
Caption: Workflow for selecting the optimal chromatographic method.
Troubleshooting Guide (Q&A Format)
Q4: My peak for the target compound is broad and tailing significantly on a C18 column. What is the cause and how do I fix it?
This is the most common issue when purifying acidic compounds.
-
Primary Cause: Uncontrolled ionization and secondary interactions. Peak tailing occurs when a single analyte interacts with the column in multiple ways.[15] This happens for two reasons:
-
Inadequate pH Control: If the mobile phase pH is close to the compound's pKa, you will have a mixture of the protonated (neutral) and deprotonated (anionic) forms. The anionic form is more polar and interacts less with the C18 phase, eluting earlier, while the neutral form is retained longer. This equilibrium on the column leads to severe tailing.
-
Silanol Interactions: The anionic carboxylate can engage in strong ionic interactions with residual, positively charged silanol groups (-Si-OH) on the silica surface, causing tailing.[15]
-
-
Solutions (In Order of Priority):
-
Acidify the Mobile Phase: Ensure you have added 0.1% TFA or Formic Acid to both your aqueous and organic solvents. An acidic mobile phase (pH 2-3) fully protonates the carboxylic acid, eliminating the ionized form and dramatically improving peak shape.[5]
-
Reduce Sample Load: Overloading the column can saturate the stationary phase and lead to tailing. Try injecting half the amount of sample to see if the peak shape improves.[7]
-
Use an End-Capped Column: Modern, high-purity, end-capped silica columns have fewer free silanol groups, which minimizes the secondary interactions that cause tailing.[13]
-
Caption: Decision tree for troubleshooting peak tailing in RP-HPLC.
Q5: My compound is eluting very early, near the void volume, even with a low percentage of organic solvent. How can I increase its retention?
This indicates that the compound is too polar for the current conditions and is not interacting sufficiently with the C18 stationary phase.
-
Expertise & Rationale: While the benzyl group provides hydrophobicity, the polar thiohydantoin core and the carboxylic acid can dominate, especially if impurities in the crude mixture are much less polar.
-
Solutions:
-
Use 100% Aqueous Mobile Phase: Start your gradient at 0% or 5% organic solvent for several minutes. This provides the most polar mobile phase possible, maximizing the retention of polar compounds.[16]
-
Switch to a Polar-Embedded or Phenyl Column:
-
Polar-Embedded Phases: These columns have polar groups (e.g., amide, carbamate) embedded near the base of the alkyl chains. They offer alternative selectivity and can increase the retention of polar analytes.
-
Phenyl Phases: A phenyl-hexyl or phenyl-ethyl column can provide specific π-π interactions with the benzyl group of your molecule, potentially increasing retention relative to a standard C18 phase.
-
-
Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for very polar compounds. It uses a polar stationary phase (like bare silica or an amide phase) with a high-organic, low-aqueous mobile phase. In HILIC, your compound would be highly retained.[13][17]
-
Q6: I am unable to separate my target compound from a key impurity. What strategies can I use to improve resolution?
Improving resolution requires changing the selectivity of the chromatographic system.
-
Solutions:
-
Change the Organic Modifier: If you are using acetonitrile, switch to methanol (or vice-versa). These solvents interact differently with analytes and the stationary phase, which can often be enough to resolve co-eluting peaks.
-
Adjust the Mobile Phase pH: A slight change in pH can alter the polarity of your target compound or the impurity if it is also ionizable, leading to a change in retention and improved separation.
-
Decrease the Gradient Slope: A shallower gradient (e.g., 10-50% B over 40 minutes instead of 20 minutes) increases the time each compound spends in the column, allowing for better separation.
-
Change the Stationary Phase: If other methods fail, switching to a different stationary phase (e.g., from C18 to Phenyl or Cyano) provides the most dramatic change in selectivity.
-
References
-
Bhown, A. S., & Bennett, J. C. (1985). A modified system for thiazolinone conversion to thiohydantoin derivatives and their separation by high-pressure liquid chromatography. Anal Biochem, 150(2), 457-62. [Link]
-
Tanaka, K., Ohta, K., Nakajima, T., & Fritz, J. S. (1995). Separation of carboxylic acids on a weakly acidic cation-exchange resin by ion-exclusion chromatography. PubMed. [Link]
- He, L., Pu, A., & Yang, S. T. (2000). Purification of organic acids using anion exchange chromatography.
-
Krohn, J. HPLC Troubleshooting Guide. Restek. [Link]
-
Gagnon, P. (2012). Purification Of Organic Acids Using Anion Exchange Chromatography. ResearchGate. [Link]
-
Stanimirova, I., et al. (2012). Normal and Reversed Phases Thin-Layer Chromatography of Arylidene 2-Thiohydantoin Derivatives. ResearchGate. [Link]
-
University of Rochester. Troubleshooting Flash Column Chromatography. Department of Chemistry. [Link]
-
Kailasam, S. (2024). Exploring the Principle of Ion Exchange Chromatography and Its Applications. Technology Networks. [Link]
-
Wang, Y. G., et al. (2006). A Simple Synthesis of 2-Thiohydantoins. Molecules, 11(4), 277-287. [Link]
-
Sebha, A. (2020). Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Polycyclic Aromatic Compounds. [Link]
-
Wikipedia. Reversed-phase chromatography. Wikipedia. [Link]
-
JoVE. Video: Ion-Exchange Chromatography. JoVE. [Link]
-
ACE. HPLC Troubleshooting Guide. Advanced Chromatography Technologies. [Link]
-
Dwulet, F. E., & Gurd, F. R. (1979). Studies in Thiohydantoin Chemistry. II. C-Terminal Sequencing of Peptides. ResearchGate. [Link]
-
Bell, D. (2023). How does an acid pH affect reversed-phase chromatography separations?. Biotage. [Link]
-
Shishkina, G. V., & Nesterenko, P. N. (2020). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. [Link]
-
Waters Corporation. (2020). Can you retain polar acidic compounds using reversed-phase conditions? | Trust Your Science, S2E16. YouTube. [Link]
-
Royal Society of Chemistry. Supporting Information. The Royal Society of Chemistry. [Link]
-
Gherib, A., et al. (2024). Chemical Synthesis Strategies for Thiohydantoin Derivatives: A Comprehensive Review. ResearchGate. [Link]
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avoiding degradation of (1-Benzyl-5-oxo-2-thioxo-imidazolidin-4-yl)-acetic acid in solution
Technical Support Center: (1-Benzyl-5-oxo-2-thioxo-imidazolidin-4-yl)-acetic acid
Welcome to the technical support guide for this compound (CAS 52730-34-4), a key 2-thiohydantoin derivative used in advanced scientific research. This document provides in-depth guidance to researchers, scientists, and drug development professionals on how to maintain the stability and integrity of this compound in solution. Ensuring the chemical fidelity of your reagents is paramount for reproducible and reliable experimental outcomes.
Section 1: Understanding the Degradation Pathways
This compound belongs to the 2-thiohydantoin class of heterocyclic compounds. While versatile, this scaffold possesses inherent chemical liabilities that can lead to degradation in solution, primarily through hydrolysis. Understanding these pathways is the first step toward prevention.
The primary degradation route is the hydrolysis of the 2-thiohydantoin ring, which can be catalyzed by both acidic and basic conditions.[1][2] Alkaline conditions, in particular, can significantly accelerate this process.[1][2] The reaction typically proceeds through a nucleophilic attack on the carbonyl or thiocarbonyl groups of the ring, leading to ring-opening and the formation of thioureido-acids.[1][2]
Key factors that influence the rate of degradation include:
-
pH: Strongly alkaline or acidic solutions are detrimental. The rate of base-catalyzed hydrolysis is particularly influenced by the pH of the buffer.[1]
-
Solvent: Protic and nucleophilic solvents (e.g., methanol, water) can participate in and facilitate hydrolysis.[3]
-
Temperature: Higher temperatures accelerate the rate of all chemical reactions, including degradation.
-
Exposure to Air/Light: While hydrolysis is the main concern, complex organic molecules can be sensitive to oxidation and photodegradation. Standard laboratory practice dictates minimizing exposure.[4]
Below is a diagram illustrating the principal hydrolytic degradation pathway under basic conditions.
Caption: Base-catalyzed hydrolysis of the 2-thiohydantoin ring.
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses specific issues you may encounter during your experiments.
Q1: My compound's biological activity is decreasing in my aqueous assay buffer over just a few hours. What is happening?
A1: This is a classic sign of hydrolytic degradation. The 2-thiohydantoin ring is susceptible to cleavage in aqueous solutions, a process that can be accelerated by non-neutral pH.[1][2] Many common biological buffers are slightly alkaline (e.g., PBS at pH 7.4), which can be sufficient to cause slow hydrolysis. The resulting ring-opened thioureido-acid product will have a different three-dimensional structure and is unlikely to retain the same biological activity.
Troubleshooting Steps:
-
Assess Buffer pH: Confirm the pH of your assay buffer. If it is >7.0, the rate of hydrolysis may be significant.
-
Perform a Stability Study: Analyze your compound in the assay buffer over time using an analytical technique like HPLC or LC-MS.[5] This will allow you to quantify the rate of degradation under your specific experimental conditions.
-
Minimize Incubation Time: Redesign your experiment to minimize the time the compound spends in the aqueous buffer before analysis.
-
Prepare Fresh: Always prepare working solutions fresh from a frozen, non-aqueous stock solution immediately before use.
Q2: I'm seeing a new, more polar peak appear in my LC-MS analysis of a stock solution that has been stored for a week in the fridge. What could it be?
A2: The appearance of a new, more polar peak is indicative of a degradation product. Given the structure, this is most likely the thioureido-acid formed from the hydrolysis of the 2-thiohydantoin ring.[1][2] The addition of a water molecule and the cleavage of the ring increase the polarity of the resulting molecule, causing it to elute earlier on a reverse-phase HPLC column. To confirm, you can check if the mass of the new peak corresponds to the mass of the parent compound + 18 Da (the mass of water).
Q3: My experimental results are inconsistent from day to day, even though I'm using the same protocol. Could my stock solution be the problem?
A3: Absolutely. Inconsistent results are often traced back to inconsistent stock solution integrity.[6] The use of stock solutions that have been stored improperly or subjected to multiple freeze-thaw cycles can introduce significant variability.[6]
Best Practices for Stock Solutions:
-
Solvent Choice: Use a dry, aprotic solvent like anhydrous DMSO or DMF for long-term stock solutions.[7] Avoid protic solvents like methanol for storage, as they can act as nucleophiles.[3]
-
Aliquoting: Prepare single-use aliquots of your high-concentration stock solution to avoid repeated freeze-thaw cycles.[6]
-
Storage Conditions: Store aliquots at -20°C or, for maximum longevity, at -80°C. Ensure containers are tightly sealed to prevent moisture absorption.
Section 3: Best Practices for Preparation and Storage
Adhering to strict preparation and storage protocols is the most effective way to prevent degradation.
Protocol 1: Recommended Stock Solution Preparation
-
Select Solvent: Use anhydrous dimethyl sulfoxide (DMSO) of the highest purity available.
-
Weighing: Carefully weigh the solid this compound in a controlled environment to minimize moisture exposure.
-
Dissolution: Dissolve the compound in anhydrous DMSO to create a high-concentration stock (e.g., 10-50 mM). Ensure complete dissolution using gentle vortexing. Sonication can be used sparingly if needed, but avoid excessive heating.
-
Aliquoting: Immediately dispense the stock solution into single-use aliquots in low-volume, tightly sealed vials (amber glass is preferred to protect from light).
-
Storage: Store the aliquots at -80°C for long-term storage.
Protocol 2: Workflow for Stability Assessment in a New Buffer
This protocol helps you proactively determine if your compound will be stable under new experimental conditions.
Caption: Workflow for testing compound stability in a new buffer.
Table 1: Summary of Storage Recommendations
| Condition | Solvent | Temperature | Duration | Rationale |
| Long-Term | Anhydrous DMSO/DMF | -80°C | > 6 months | Minimizes all degradation pathways (hydrolysis, thermal). |
| Short-Term | Anhydrous DMSO/DMF | -20°C | < 1 month | Slows degradation; suitable for frequently used stocks.[7] |
| Working Solution | Aqueous Buffer | As per experiment | < 24 hours | Prepare fresh daily. Aqueous solutions are prone to hydrolysis. |
| Solid Powder | N/A | -20°C | > 1 year | Store in a desiccator, protected from light and moisture.[4][6] |
Section 4: Frequently Asked Questions (FAQs)
FAQ 1: What is the ideal pH range for working with this compound in aqueous solutions? While specific data for this exact molecule is limited, for thiohydantoins and related thioamides in general, near-neutral to slightly acidic conditions (pH 5.0-7.0) are preferable to minimize base-catalyzed hydrolysis.[1] Avoid strongly alkaline (pH > 8) and strongly acidic (pH < 4) conditions.
FAQ 2: Can I use solvents other than DMSO for my stock solution? Yes, but with caution. Anhydrous DMF is a suitable alternative. Acetonitrile can also be used, as it is a polar aprotic solvent.[3][8] Avoid protic solvents like methanol or ethanol for storage, as they are nucleophilic and can potentially react with the compound over time.[3]
FAQ 3: How critical is protection from light and air? While hydrolysis is the most well-documented degradation pathway for this class of compounds, it is a universal best practice in chemistry to protect all complex organic molecules from light and air.[4] The thioamide group (C=S) can be susceptible to oxidation. Therefore, storing solids and solutions in amber vials and minimizing headspace in containers is recommended to ensure maximum long-term stability.
References
-
Al-Majedy, Y. K., Al-Amiery, A. A., & Kadhum, A. A. H. (2021). Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Journal of Chemical Reviews. [Link]
-
Al-Majedy, Y. K. (2021). Original Article: Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Journal of Chemical Reviews. [Link]
-
ResearchGate. (2013). Stability of thioamides? [Online Forum]. [Link]
-
Patel, K., et al. (2014). Design, Synthesis and Structure-activity Studies of Rhodanine Derivatives as HIV-1 Integrase Inhibitors. PubMed Central. [Link]
-
International Journal of Scientific Research in Engineering and Management. (2023). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. [Link]
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- 5. ijmr.net.in [ijmr.net.in]
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- 7. Design, Synthesis and Structure-activity Studies of Rhodanine Derivatives as HIV-1 Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
optimizing reaction conditions for derivatization of (1-Benzyl-5-oxo-2-thioxo-imidazolidin-4-yl)-acetic acid
Technical Support Center: Derivatization of (1-Benzyl-5-oxo-2-thioxo-imidazolidin-4-yl)-acetic acid
Welcome to the technical support guide for the derivatization of this compound. This molecule, a substituted thiohydantoin, serves as a valuable scaffold in medicinal chemistry and drug development.[1] Its carboxylic acid moiety is a prime target for derivatization, typically through esterification or amidation, to explore structure-activity relationships (SAR).
This guide is structured to provide direct, actionable solutions to common challenges encountered during these derivatization reactions. We will delve into the causality behind experimental choices, ensuring you not only solve immediate problems but also build a deeper understanding of the underlying chemistry.
Section 1: Troubleshooting Guide
This section addresses the most common issues in a direct question-and-answer format.
Issue 1: Low or No Product Yield
Question: My reaction yield is consistently low, or I am only recovering my starting material. What are the likely causes and how can I fix this?
Answer: Low yield is a multifaceted problem often stemming from incomplete activation of the carboxylic acid, degradation of materials, or unfavorable reaction kinetics. Let's break down the potential causes.
-
Cause A: Inefficient Carboxylic Acid Activation. The direct reaction between a carboxylic acid and an amine or alcohol is generally unfavorable due to a competing acid-base reaction.[2] The carboxylic acid must first be converted into a more electrophilic species. If this activation step is inefficient, the reaction will not proceed.
-
Solution: Employ a suitable coupling reagent. The choice of reagent is critical and depends on your specific substrate and desired reaction conditions. Carbodiimides like DCC and EDC are common, but can lead to side reactions. For more sensitive or sterically hindered substrates, uronium or phosphonium salts like HATU or BOP are often more effective as they form highly reactive activated esters with minimal side products.[3] Always use fresh, high-purity coupling reagents and anhydrous solvents, as moisture will quench the activated intermediate.
-
-
Cause B: Thermal Decomposition. Thiohydantoin scaffolds can be sensitive to high temperatures.[4] Uneven heating, such as with a heating mantle, can create "hot spots" that lead to the decomposition of your starting material or product.[4][5]
-
Solution: Use a controlled heating method like an oil bath to ensure uniform temperature distribution.[4] For most coupling reactions, it is advisable to start at a low temperature (e.g., 0 °C) during the activation step and then allow the reaction to slowly warm to room temperature. Monitor the reaction closely by TLC to avoid prolonged heating.
-
-
Cause C: Steric Hindrance. The bulky 1-benzyl group and the thiohydantoin ring itself can sterically hinder the approach of the nucleophile (the amine or alcohol) to the activated carboxylic acid.
-
Solution:
-
Increase Reaction Time/Temperature: Cautiously increase the reaction time or temperature after the initial activation step. Monitor for product formation versus degradation via TLC.
-
Choose a More Reactive Reagent: Reagents like HATU are known to be highly efficient and can often overcome moderate steric hindrance.[3]
-
Use a Less Hindered Nucleophile: If possible, consider using a smaller or less-branched amine/alcohol for initial feasibility studies.
-
-
Issue 2: Formation of Significant Side Products
Question: My TLC and NMR show multiple spots/peaks, indicating the formation of byproducts. What are these and how can I prevent them?
Answer: Side product formation is common when multiple reactive sites are present or when reaction conditions are not optimal.
-
Cause A: Epimerization at the C4 Position. The alpha-proton on the C4 carbon of the imidazolidinone ring is acidic and can be abstracted under basic conditions, leading to racemization. This is a known issue, particularly when using carbodiimide coupling reagents like DCC, which can promote the formation of an oxazolone-like intermediate.
-
Solution: Add an auxiliary nucleophile such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) when using carbodiimides. These additives rapidly trap the activated O-acylisourea intermediate to form an activated ester that is less prone to racemization.[2] Alternatively, switch to a coupling reagent that incorporates these additives, such as HBTU or HATU.[3] The order of reagent addition is also crucial: pre-activating the carboxylic acid before adding the amine can minimize the time the amine is exposed to the coupling reagent.
-
-
Cause B: Dicyclohexylurea (DCU) Contamination. When using Dicyclohexylcarbodiimide (DCC), the dicyclohexylurea (DCU) byproduct is formed, which is notoriously insoluble in many common organic solvents and can complicate purification.
-
Solution: While DCU can often be removed by filtration, trace amounts may remain. A better approach is to use a water-soluble carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). The resulting urea byproduct is water-soluble and can be easily removed during an aqueous work-up.[2]
-
-
Cause C: S-Alkylation. The thiocarbonyl group (C=S) is nucleophilic and can potentially undergo side reactions, such as alkylation, if electrophilic agents are present.[1][6]
-
Solution: This is generally less of a concern during standard amide or ester formation. However, ensure that your reagents are pure and that no unintended electrophiles are generated. Stick to well-established coupling protocols that are known to be selective for the carboxylic acid group.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent and temperature for derivatization? A1: The choice of solvent is critical for ensuring all reactants are fully dissolved.
-
Solvents: Polar aprotic solvents are generally preferred.
-
Dichloromethane (DCM): Excellent for many coupling reactions, especially with carbodiimides, as it is non-reactive and easy to remove.
-
Dimethylformamide (DMF): A stronger solvent, useful if your starting material or amine/alcohol has poor solubility in DCM. Ensure you use a high-purity, anhydrous grade.
-
Acetonitrile (ACN) or Tetrahydrofuran (THF): Also good options, but always ensure they are anhydrous.
-
-
Temperature: The standard protocol involves cooling the solution of the carboxylic acid, coupling reagent, and any additives (like HOBt) to 0 °C before adding the amine/alcohol. The reaction is then typically allowed to warm to room temperature and stirred for 8-24 hours.
Q2: How should I monitor the reaction's progress? A2: Thin-Layer Chromatography (TLC) is the most common and effective method.
-
Developing a TLC System: Use a solvent system that provides good separation between your starting material and the product. A mixture of a non-polar solvent (like hexanes or ethyl acetate) and a polar solvent (like methanol) is a good starting point. For example, 7:3 Ethyl Acetate:Hexanes.
-
Visualization: The thiohydantoin core is UV-active, so spots can be visualized under a UV lamp (254 nm). Staining with potassium permanganate can also be effective.
-
Interpretation: The product (ester or amide) should be less polar than the starting carboxylic acid, meaning it will have a higher Rf value on the TLC plate. The disappearance of the starting material spot is a key indicator of reaction completion.
Q3: What are the key analytical markers to confirm successful derivatization? A3: A combination of spectroscopic methods is essential for unambiguous characterization.[7]
-
¹H NMR: Look for the disappearance of the broad singlet corresponding to the carboxylic acid proton (-COOH), typically found at >10 ppm. You should also see new signals corresponding to the protons of the newly added ester or amide group.
-
IR Spectroscopy: The broad O-H stretch of the carboxylic acid (around 3000 cm⁻¹) will disappear. You will see the characteristic C=O stretching frequency of the newly formed ester (approx. 1735 cm⁻¹) or amide (approx. 1650 cm⁻¹). The other two carbonyl/thiocarbonyl stretches of the core ring will remain.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the new derivative. Look for the molecular ion peak ([M+H]⁺ or [M-H]⁻).
Section 3: Experimental Protocols & Data
General Workflow for Derivatization
The following diagram illustrates the typical experimental sequence for either esterification or amidation.
Caption: General workflow for derivatization reactions.
Protocol 1: General Procedure for Amide Coupling using EDC/HOBt
-
Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq.).
-
Dissolution: Dissolve the acid in anhydrous DCM or DMF (approx. 0.1 M concentration).
-
Activation: Add 1-Hydroxybenzotriazole (HOBt) (1.2 eq.) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath and stir for 15-20 minutes.
-
Nucleophile Addition: Add the desired primary or secondary amine (1.1 eq.) dropwise to the mixture.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC until the starting acid is consumed.
-
Work-up: Dilute the mixture with DCM and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: General Procedure for Esterification using HATU
-
Preparation: To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq.).
-
Dissolution: Dissolve the acid in anhydrous DMF (approx. 0.1 M).
-
Reagent Addition: Add HATU (1.2 eq.) and the desired alcohol (1.5 eq.).
-
Base Addition: Cool the mixture to 0 °C and add N,N-Diisopropylethylamine (DIPEA) (2.5 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 8-16 hours.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with water (3x) and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Data Summary: Comparison of Common Coupling Reagents
The table below provides a comparative overview of commonly used coupling reagents for derivatization.
| Reagent | Acronym | Byproduct | Advantages | Disadvantages |
| Dicyclohexylcarbodiimide | DCC | Dicyclohexylurea (DCU) | Inexpensive, effective for simple couplings. | Insoluble byproduct complicates purification; risk of epimerization.[3] |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Water-soluble urea | Water-soluble byproduct is easily removed; mild conditions.[2] | More expensive than DCC; risk of epimerization without additives. |
| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | BOP | HMPA (carcinogenic) | High reactivity, low racemization.[3] | Forms a carcinogenic byproduct; moisture sensitive. |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU | Tetramethylurea | Very high reactivity, low racemization, effective for hindered systems.[3] | Expensive; can cause guanylation of primary amines if not pre-activated. |
References
- BenchChem. (2025).
-
Hawker, D. D., & Fenwick, G. R. (1992). Studies in Thiohydantoin Chemistry. II. C-Terminal Sequencing of Peptides. ResearchGate. [Link]
- BenchChem. (2025). Common experimental errors when working with thiohydantoin compounds.
- Mezoughi, A. B., et al. (2021). Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Journal of Chemical Reviews, 3(3), 196-218.
-
Wang, Z. D., Sheikh, S. O., & Zhang, Y. (2006). A Simple Synthesis of 2-Thiohydantoins. Molecules, 11(9), 739–750. [Link]
-
El-Hady, H. A. (2020). Synthesis, Reactions and Applications of 2-Thiohydantoin. ResearchGate. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Fisher Scientific. Amide Synthesis. [Link]
Sources
Technical Support Center: Synthesis of (1-Benzyl-5-oxo-2-thioxo-imidazolidin-4-yl)-acetic acid
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of (1-Benzyl-5-oxo-2-thioxo-imidazolidin-4-yl)-acetic acid. Here, we address common challenges and impurities encountered during its synthesis, providing in-depth troubleshooting guides and frequently asked questions to ensure a successful and efficient experimental workflow.
I. Proposed Synthetic Pathway
A plausible and efficient synthetic route to this compound involves a multi-step process commencing with readily available starting materials. The key steps include the formation of an N-substituted amino acid followed by cyclization with a thiocyanate source.
Caption: Proposed two-step synthesis of the target molecule.
II. Troubleshooting Guide: Common Impurities and Solutions
This section is structured in a question-and-answer format to directly address specific issues you may encounter during the synthesis.
Question 1: My final product shows a low melting point and broad peaks in the 1H NMR spectrum. What could be the issue?
Answer: This is a classic indication of impurities in your final product. Based on the proposed synthetic route, several impurities could be present.
Potential Impurities and Their Origins:
| Impurity ID | Impurity Name | Structure | Probable Origin |
| IMP-01 | Unreacted N-Benzyl-aspartic acid | HOOC-CH(NHBn)-CH₂-COOH | Incomplete cyclization in Step 2. |
| IMP-02 | N-Benzyl-aspartic acid anhydride | O=C1OC(=O)CH(NHBn)CH₂1 | Side reaction of N-Benzyl-aspartic acid with acetic anhydride. |
| IMP-03 | (1-Benzyl-2,5-dioxo-imidazolidin-4-yl)-acetic acid (Hydantoin analog) | HOOC-CH₂-CH(C(=O)N(Bn)C(=O)N1) | Reaction with trace amounts of urea or hydrolysis of the thioamide. |
| IMP-04 | Polymeric byproducts | - | Self-condensation of starting materials or intermediates under harsh heating conditions. |
Troubleshooting Workflow:
Caption: Workflow for troubleshooting low product purity.
Experimental Protocol: Purification by Reversed-Phase Flash Chromatography [1]
For highly polar compounds like the target molecule and its acidic impurities, reversed-phase chromatography is often the most effective purification method.
-
Sample Preparation: Dissolve the crude product in a minimal amount of a strong solvent such as methanol or DMSO.
-
Dry Loading: Adsorb the dissolved sample onto a small amount of C18 silica. Remove the solvent under reduced pressure to obtain a dry, free-flowing powder.
-
Column and Equilibration: Select a pre-packed C18 flash column. Equilibrate the column with the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) for at least 5 column volumes.
-
Elution: Load the dry sample onto the column and begin the gradient elution. A typical gradient would be from 5% to 50% acetonitrile in water (with 0.1% formic acid) over 20-30 minutes.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC or analytical HPLC to identify those containing the pure product.
Question 2: The reaction yields are consistently low. How can I improve the efficiency of the synthesis?
Answer: Low yields can often be traced back to suboptimal reaction conditions or the loss of volatile reagents.
Causality and Solutions:
-
Incomplete N-Benzylation (Step 1): Ensure the complete consumption of aspartic acid by using a slight excess of benzyl bromide and an adequate amount of base. Monitor the reaction by TLC until the aspartic acid spot disappears.
-
Loss of Volatile Reagents in Cyclization (Step 2): Ammonium thiocyanate can decompose at elevated temperatures. Performing the reaction in a sealed vessel can prevent the loss of volatile components and significantly improve yields.[1]
-
Suboptimal Temperature: The cyclization step requires a specific temperature range. If the temperature is too low, the reaction will be slow and incomplete. If it is too high, it can lead to the formation of polymeric byproducts. An optimal temperature is typically around 100-120°C.
-
Poor Solubility: If the N-benzyl-aspartic acid has poor solubility in acetic anhydride, consider using a co-solvent like propionitrile to improve solubility and reaction kinetics.
III. Frequently Asked Questions (FAQs)
Q1: What is the role of acetic anhydride in the cyclization step?
A1: Acetic anhydride serves two primary purposes. Firstly, it acts as a dehydrating agent, which is crucial for the cyclization reaction. Secondly, it can activate the carboxyl groups of N-benzyl-aspartic acid, facilitating the reaction with thiocyanate.[2]
Q2: Can I use other thiocyanate sources besides ammonium thiocyanate?
A2: Yes, other thiocyanate salts like potassium thiocyanate or sodium thiocyanate can be used. The choice may depend on solubility in the reaction medium and cost.
Q3: How can I confirm the structure of my final product and identify impurities?
A3: A combination of analytical techniques is recommended for comprehensive characterization:
-
1H and 13C NMR Spectroscopy: Provides detailed structural information about the target molecule and can help identify impurities by comparing the spectra to known standards or by analyzing the unexpected signals.[3]
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can help identify the molecular weights of impurities, providing clues to their structures.
-
High-Performance Liquid Chromatography (HPLC): An excellent method for assessing the purity of the final product and for quantifying the levels of any impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water with a formic acid modifier is a good starting point.
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups such as the carboxylic acid (broad O-H stretch), the amide and thioamide carbonyls (C=O and C=S stretches), and the aromatic ring.[3]
Q4: My product is an oil and won't crystallize. What should I do?
A4: "Oiling out" is a common problem when impurities are present that inhibit crystal lattice formation.
-
Initial Purification: First, attempt to purify the oil using column chromatography as described in the troubleshooting guide. This will remove the majority of impurities.
-
Solvent Selection for Crystallization: After purification, dissolve the product in a minimal amount of a "good" solvent (one in which it is highly soluble, e.g., hot ethanol) and then slowly add a "poor" solvent (one in which it is less soluble, e.g., water or hexane) until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, and then in an ice bath.
-
Scratching and Seeding: If crystals do not form, try scratching the inside of the flask with a glass rod at the air-solvent interface to create nucleation sites. If you have a small amount of pure solid from a previous batch, adding a "seed crystal" can induce crystallization.[1]
IV. References
-
Sim, K. L., et al. (2006). A Simple Synthesis of 2-Thiohydantoins. Molecules, 11(1), 47-59. Available at: [Link]
-
Mezoughi, A. B., et al. (2021). Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Journal of Chemical Reviews, 3(3), 196-224. Available at: [Link]
Sources
interpreting NMR spectrum of (1-Benzyl-5-oxo-2-thioxo-imidazolidin-4-yl)-acetic acid for purity
Technical Support Center: Interpreting NMR Spectra for Purity Assessment
Introduction: Why NMR is a Primary Tool for Purity Assessment
In drug development and chemical research, the structural identity and purity of a compound are paramount. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone analytical technique for this purpose. Unlike chromatographic methods like HPLC, which separate components for quantification, NMR provides a direct, atom-level view of a sample's composition in a single, non-destructive measurement.[1] The principle of NMR is that the area of a signal is directly proportional to the number of nuclei generating that signal, allowing for both structural elucidation and the quantification of impurities. For regulatory submissions and ensuring the validity of biological data, establishing compound purity of >95% is a standard requirement, and quantitative ¹H NMR (qNMR) is an accepted and powerful method for this determination.[2]
This guide provides a detailed framework for interpreting the ¹H and ¹³C NMR spectra of (1-Benzyl-5-oxo-2-thioxo-imidazolidin-4-yl)-acetic acid, troubleshooting common spectral artifacts, and assessing sample purity.
Section 1: The Signature Spectrum of this compound
To accurately assess purity, one must first intimately understand the NMR spectrum of the pure compound. The structure contains several distinct proton and carbon environments that give rise to a characteristic spectral fingerprint.
Caption: Labeled structure of the target compound for NMR signal assignment.
Expected ¹H NMR Spectrum
The proton NMR spectrum provides information on the chemical environment, number, and connectivity of protons.
| Label | Assignment | Expected Shift (δ, ppm) | Multiplicity | Integration | Causality and Expert Insights |
| Hf | Aromatic Protons | 7.2 - 7.4 | Multiplet (m) | 5H | These five protons on the benzyl ring are in the characteristic aromatic region.[3][4] Their signals often overlap into a complex multiplet. |
| He | Benzylic CH₂ | ~ 4.9 | AB quartet (ABq) or Singlet (s) | 2H | These protons are diastereotopic due to the adjacent chiral center (C4). This chemical non-equivalence should result in two distinct signals that couple to each other, forming an AB quartet.[5] However, if the chemical shift difference is negligible, they may appear as a singlet. This is a critical checkpoint for structural integrity. |
| Hc | C4 Methine Proton | ~ 4.4 | Doublet of Doublets (dd) | 1H | This proton is coupled to the two adjacent diastereotopic protons of the acetic acid side chain (Ha and Hb), leading to a dd pattern. Its downfield shift is due to the adjacent electronegative nitrogen and carbonyl group. |
| Ha,b | Acetic Acid CH₂ | 2.7 - 2.9 | Multiplet (m) | 2H | These protons are adjacent to a chiral center (C4) and are therefore diastereotopic. They couple with each other and with the C4 proton (Hc), resulting in a complex multiplet, often appearing as two separate doublet of doublets. Their chemical shift is typical for protons alpha to a carboxylic acid.[6] |
| Hd | N-H Proton | 8.0 - 10.0 | Broad Singlet (br s) | 1H | The chemical shift of N-H protons is highly variable and depends on solvent, concentration, and temperature. It often appears as a broad signal due to quadrupole broadening and chemical exchange. In thiohydantoins, it is typically deshielded.[7] |
| Hg | Carboxylic Acid OH | 10.0 - 13.2 | Very Broad Singlet (br s) | 1H | This acidic proton is highly deshielded and its signal is often very broad.[6][8] It readily exchanges with trace water in the solvent (especially DMSO-d₆), which can broaden the signal to the point of it being indistinguishable from the baseline. |
Expected ¹³C NMR Spectrum
The ¹³C NMR spectrum identifies all unique carbon environments in the molecule.
| Assignment | Expected Shift (δ, ppm) | Causality and Expert Insights |
| C=S (C2) | ~180 - 185 | The thiocarbonyl carbon is the most deshielded carbon in the molecule, a key signature for thiohydantoins.[7] |
| C=O (C5) | ~173 - 176 | The amide carbonyl carbon. |
| C=O (Acid) | ~170 - 173 | The carboxylic acid carbonyl carbon. |
| Aromatic C (Quaternary) | ~135 - 137 | The aromatic carbon attached to the benzylic CH₂ group. |
| Aromatic CH | ~127 - 129 | The five CH carbons of the benzene ring. |
| C4 | ~58 - 62 | The chiral methine carbon of the imidazolidine ring. |
| Benzylic CH₂ | ~45 - 48 | The carbon of the benzylic methylene group. |
| Acetic Acid CH₂ | ~35 - 38 | The methylene carbon of the acetic acid side chain. |
Section 2: Troubleshooting Guide & Purity Analysis (Q&A Format)
This section addresses common questions and issues encountered when analyzing the NMR spectrum for purity.
Q1: I see sharp, unexpected singlets in my spectrum, particularly at ~2.50, ~3.33, ~2.05, and ~1.94 ppm. What are they?
A1: These are almost certainly residual solvents from your synthesis, workup, or NMR sample preparation. Their presence is a key aspect of purity assessment. It is crucial to use a deuterated solvent (e.g., DMSO-d₆) that does not have signals overlapping with your compound's peaks.
| Solvent | ¹H Chemical Shift (δ, ppm) in DMSO-d₆ |
| DMSO-d₅ (residual) | 2.50 |
| Water (H₂O) | ~3.33 (broad) |
| Acetone | 2.09 |
| Acetonitrile | 2.06 |
| Ethyl Acetate | 2.04 (s, CH₃), 4.03 (q, CH₂), 1.16 (t, CH₃) |
| Dichloromethane | 5.76 |
| Toluene | 2.36 (CH₃), 7.17-7.29 (Ar-H) |
Q2: The benzylic CH₂ signal (He) in my spectrum is a sharp singlet, not the expected AB quartet. Is my compound impure or is this normal?
A2: This is a common and important observation. The two benzylic protons are chemically non-equivalent (diastereotopic) because of the nearby C4 stereocenter.[5] This should theoretically always result in an AB quartet. However, if the electronic environments of the two protons are very similar, their chemical shifts (νA and νB) may be nearly identical. When the chemical shift difference (Δν) is much smaller than the coupling constant (J), the inner peaks of the quartet grow and the outer peaks shrink, causing the multiplet to "collapse" into an apparent singlet. This phenomenon is magnetic field-dependent; a higher field spectrometer may resolve the singlet into the expected quartet. While not an indicator of impurity, observing the AB quartet is a stronger confirmation of the structure's stereochemical environment.
Q3: My integrations for the aromatic region are incorrect, and the baseline around the broad NH and OH signals is distorted. How can I get reliable purity data?
A3: This points to issues with data processing and the inherent nature of exchangeable protons.
-
Phasing and Baseline Correction: First, ensure your spectrum is correctly phased and that a proper baseline correction has been applied. Automated routines can fail, especially with broad signals. Manual adjustment is often necessary for high accuracy.
-
Excluding Exchangeable Protons: For purity calculations, do not use the integrals of the broad, exchangeable N-H and O-H protons. Their signal shapes and positions are unreliable. Instead, rely on the stable, well-resolved signals from the C-H protons (e.g., the aromatic Hf or benzylic He signals).
-
Purity Calculation: The fundamental check is the relative integration of all non-exchangeable protons. For example, the ratio of the aromatic region (Hf) to the C4 methine (Hc) should be exactly 5:1. Any deviation, coupled with unidentified peaks, indicates impurities.
Q4: I suspect my product has hydrolyzed back to a thioureido-acid. What NMR signals would confirm this impurity?
A4: Base-catalyzed hydrolysis can cleave the imidazolidine ring.[9] This would result in a more flexible, acyclic structure. Key spectral changes to look for would be:
-
Loss of Rigidity: The well-defined couplings of the C4-H and the adjacent CH₂ might be lost or significantly altered.
-
Shift Changes: Expect significant upfield or downfield shifts for the protons near the cleaved bond as their chemical environment changes drastically.
-
New NH Signals: You would likely see new, distinct NH proton signals corresponding to the acyclic thiourea moiety.
Section 3: Advanced Protocol - Quantitative NMR (qNMR) for Absolute Purity Determination
For definitive purity assessment, especially for regulatory purposes, qNMR is the gold standard.[2][10] It involves comparing the integral of a known signal from your compound to the integral of a known amount of a certified internal standard.
Experimental Protocol: qNMR using an Internal Standard
-
Select an Internal Standard: Choose a standard with a sharp, singlet peak in a clear region of the spectrum (e.g., maleic acid, dimethyl sulfone). The standard must be stable, non-volatile, and of high, certified purity.
-
Accurate Weighing: Accurately weigh a specific amount of your sample (e.g., ~10 mg) and the internal standard (e.g., ~5 mg) into the same vial. Record the masses to at least four decimal places.
-
Dissolution: Dissolve the mixture in a precise volume of a suitable deuterated solvent (e.g., 0.75 mL of DMSO-d₆). Ensure complete dissolution.
-
NMR Data Acquisition:
-
Optimize Relaxation Delay (d1): This is the most critical parameter. Set d1 to be at least 5 times the longest T₁ relaxation time of both your compound and the standard. A conservative value of 30-60 seconds is often used to ensure full relaxation and accurate integration.
-
Pulse Angle: Use a 90° pulse to maximize the signal.
-
Scans: Acquire a sufficient number of scans (e.g., 16-64) to achieve a high signal-to-noise ratio (>150:1).
-
-
Data Processing: Carefully phase and baseline correct the spectrum.
-
Calculation: Integrate a well-resolved signal from your compound (analyte) and the signal from the internal standard. Calculate the purity using the following formula:
Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal (e.g., N=5 for the aromatic region)
-
MW = Molecular Weight
-
m = mass
-
Pstd = Purity of the internal standard
-
Caption: Workflow for absolute purity determination by quantitative NMR (qNMR).
References
-
California State University Stanislaus. (n.d.). Proton NMR Chemical Shifts. Retrieved from [Link]
-
Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76–81. Retrieved from [Link]
-
Gauthier, D. A. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9347–9348. Retrieved from [Link]
-
D'yakonov, V. A., et al. (2015). Molecular aggregation in liquid acetic acid: insight from molecular dynamics/quantum mechanics modelling of structural and NMR properties. Physical Chemistry Chemical Physics, 17(48), 32552–32560. Retrieved from [Link]
-
Lu, Y., et al. (2016). Quantitative 1H NMR methodology for purity assay with high accuracy. Accreditation and Quality Assurance, 21(5), 337–345. Retrieved from [Link]
-
Quora. (2021). Why do we use NMR spectroscopy in purity analysis?. Retrieved from [Link]
-
Proprep. (n.d.). Analyze the NMR spectrum of acetic acid, focusing on characteristic shifts that indicate its functional groups. Retrieved from [Link]
-
ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are.... Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic Proton NMR Shifts. Retrieved from [Link]
-
Svoronos, P., et al. (2017). qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. Journal of Chemical Education, 94(11), 1789–1793. Retrieved from [Link]
-
Silva, A. M. S., et al. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 11(5), 397-427. Retrieved from [Link]
-
Dr MSH FAIZI SIR. (2020). NMR spectrum of acetic acid. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). The ¹H–NMR spectrum of acetic acid in a glass insert at the temperature.... Retrieved from [Link]
-
ResearchGate. (n.d.). Fragments of 1 H NMR spectra of.... Retrieved from [Link]
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Ösz, E., Szilágyi, L., & Marton, J. (1998). Structural analysis of hydantoins and 2-thiohydantoins in solution using 13C, 1H NMR coupling constants. Journal of Molecular Structure, 442(1–3), 267–274. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018). 1H splitting pattern of benzyl CH2 protons. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]
-
Barrow, C. J., et al. (2022). Synthesis, NMR analysis and applications of isotope-labelled hydantoins. Molecules, 27(19), 6598. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). NMR - Interpretation. Retrieved from [Link]
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
-
AZoOptics. (2024). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR and 13 C NMR chemical shifts for the SCH 2 group of the.... Retrieved from [Link]
-
ResearchGate. (n.d.). Table 4 . 13 C-NMR chemical shifts (ppm) of the carbonyl groups of NAH.... Retrieved from [Link]
-
Mezoughi, A. B., et al. (2021). Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Journal of Chemical Reviews, 3(3), 196-220. Retrieved from [Link]
-
Alheety, K. A., et al. (2019). Synthesis and identification of novel 2-thioxoimidazolidin- 4-one derivatives containing azo and ester groups. International Journal of Pharmaceutical Research, 11(3), 204-210. Retrieved from [Link]
-
Al-Sultani, K. H., et al. (2021). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. Molbank, 2021(2), M1219. Retrieved from [Link]
-
Chan, W.-K., et al. (2010). A Simple Synthesis of 2-Thiohydantoins. Molecules, 15(4), 2263–2273. Retrieved from [Link]
-
Al-Amiery, A. A., et al. (2022). Design, synthesis, molecular docking, and preliminary pharmacological evaluation of new thioimidazole -4-one derivatives. Chemical Review and Letters, 5(1), 1278-1294. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and identification of novel 2-thioxoimidazolidin- 4-one derivatives containing azo and ester groups. Retrieved from [Link]
-
Errayes, A., et al. (2024). Chemical Synthesis Strategies for Thiohydantoin Derivatives: A Comprehensive Review. Mediterranean Journal of Chemistry, 13(2), 239-258. Retrieved from [Link]
-
Mokhtari Aliabad, J., et al. (2017). A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid. Molbank, 2017, M923. Retrieved from [Link]
-
Mezoughi, A. B., et al. (2021). Original Article: Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Journal of Chemical Reviews, 3(3), 196-220. Retrieved from [Link]
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Technical Support Center: Overcoming Cell Permeability Challenges of (1-Benzyl-5-oxo-2-thioxo-imidazolidin-4-yl)-acetic acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for (1-Benzyl-5-oxo-2-thioxo-imidazolidin-4-yl)-acetic acid. This document is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments and encountering challenges related to its cellular activity. Our goal is to provide a comprehensive resource with actionable troubleshooting guides and in-depth scientific explanations to help you overcome the common hurdle of poor cell permeability.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions researchers face when working with this compound.
Q1: Why is my compound, this compound, showing low activity in cell-based assays despite being potent in biochemical (e.g., enzyme) assays?
This is a classic and frequent challenge in drug discovery. A discrepancy between biochemical and cellular potency often points to issues with the compound's ability to reach its intracellular target. The most common reason is poor permeability across the lipophilic cell membrane. While the compound can effectively interact with its target in a cell-free system, it may be unable to efficiently enter the cell to exert its effect in a live biological system.
Q2: What structural feature of this compound is likely responsible for its poor cell permeability?
The primary culprit is the carboxylic acid functional group (-COOH). Carboxylic acids are often critical for binding to biological targets through interactions like hydrogen bonding or charge-charge interactions.[1] However, at physiological pH (around 7.4), this group is predominantly deprotonated to its anionic carboxylate form (-COO⁻). This negative charge significantly increases the molecule's polarity and hydrophilicity, making it difficult to passively diffuse across the lipid bilayer of the cell membrane.[1][2][3]
Q3: How can I experimentally confirm that poor cell permeability is the issue?
Directly measuring the compound's permeability is the definitive way to diagnose the problem. The gold standard method is to perform an in vitro permeability assay using a cell monolayer, such as the Caco-2 permeability assay, which is widely used to model the intestinal barrier.[4] Alternatively, you can use the specific cell line relevant to your research. These assays measure the rate at which the compound crosses a confluent monolayer of cells grown on a porous membrane insert.[5][6][7] The output of this experiment is the apparent permeability coefficient (Papp), a quantitative measure of permeability.
Q4: What are the main strategies to improve the cell uptake of my compound?
There are several effective strategies, ranging from simple chemical modifications to advanced formulation techniques:
-
Prodrug Synthesis: Temporarily masking the problematic carboxylic acid group as a more lipophilic ester is a widely used and highly effective approach.[8][9][10]
-
Nanoparticle Formulation: Encapsulating the compound within a nanoparticle carrier can facilitate its transport into the cell.[4][11][12]
-
Use of Permeation Enhancers: Co-administering the compound with molecules that can enhance membrane transport is an emerging strategy.[13][14][15]
-
Bioisosteric Replacement: For long-term development, replacing the carboxylic acid with a functional group mimic (a bioisostere) that improves permeability while retaining activity can be considered.[9]
Section 2: Experimental Guide: Assessing Cell Permeability
Before attempting to solve a permeability problem, you must first quantify it. This protocol describes a general workflow for a transwell-based permeability assay.
Protocol 1: General Transwell Permeability Assay
This protocol allows for the determination of the apparent permeability coefficient (Papp) of a test compound across a cell monolayer.
Objective: To quantify the rate of transport of this compound from an apical (donor) compartment to a basolateral (receiver) compartment across a cellular monolayer.
Materials:
-
Transwell® inserts (e.g., 0.4 µm pore size) and companion plates (e.g., 24-well).
-
Chosen cell line (e.g., Caco-2 for intestinal model, or target-specific cell line).
-
Cell culture medium and supplements.
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4).
-
Test compound stock solution (e.g., in DMSO).
-
Lucifer yellow or other low-permeability marker for monolayer integrity testing.
-
Analytical instrumentation for compound quantification (e.g., LC-MS/MS).
-
Epithelial Volt-Ohm Meter (EVOM) for TEER measurements.
Methodology:
-
Cell Seeding and Culture:
-
Seed cells onto the apical side of the Transwell® inserts at a predetermined density.
-
Culture the cells for the required duration (e.g., 21 days for Caco-2) to allow them to differentiate and form a confluent, polarized monolayer. Change the medium in both apical and basolateral chambers every 2-3 days.
-
-
Monolayer Integrity Verification:
-
Measure the Transepithelial Electrical Resistance (TEER) using an EVOM. A stable and high TEER value indicates a tight monolayer.[6][7]
-
Optionally, perform a Lucifer yellow flux assay. Add Lucifer yellow to the apical chamber and measure its appearance in the basolateral chamber after incubation. Low passage (<1%) confirms monolayer integrity.[6]
-
-
Permeability Experiment:
-
Carefully wash the cell monolayer twice with pre-warmed (37°C) transport buffer.
-
Add fresh transport buffer to the basolateral (receiver) chamber.
-
Prepare the dosing solution by diluting the test compound stock into the transport buffer to the final desired concentration (ensure final DMSO concentration is <1%). Add this solution to the apical (donor) chamber.
-
Incubate the plate at 37°C on an orbital shaker.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral chamber. Immediately replace the volume with fresh, pre-warmed transport buffer.
-
At the end of the experiment, take a sample from the apical chamber.
-
-
Sample Analysis and Data Calculation:
-
Quantify the concentration of the test compound in all samples using a validated analytical method like LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:
-
Papp = (dQ/dt) / (A * C₀)
-
Where:
-
dQ/dt is the steady-state flux (rate of compound appearance in the receiver chamber, in mol/s).
-
A is the surface area of the membrane (in cm²).
-
C₀ is the initial concentration in the donor chamber (in mol/cm³ or mol/mL).
-
-
-
Data Interpretation
The calculated Papp value can be used to classify the compound's permeability.
| Papp Value (x 10⁻⁶ cm/s) | Permeability Classification | Expected In Vivo Absorption |
| < 1 | Low | Poor (<30%) |
| 1 - 10 | Moderate | Moderate (30-70%) |
| > 10 | High | Good (>70%) |
It is highly likely that this compound will exhibit a Papp value in the "Low" range.
Workflow Visualization
Section 3: Troubleshooting & Improvement Strategies
Once low permeability is confirmed, the next step is to improve it. This section details several field-proven strategies.
Decision-Making Workflow
Use the following diagram to help select the most appropriate strategy based on your experimental goals and available resources.
Strategy 1: The Prodrug Approach (Esterification)
Rationale: This is the most direct and common method to improve the permeability of carboxylic acid-containing compounds. By converting the polar carboxylic acid into a neutral, more lipophilic ester, you can significantly enhance its ability to passively diffuse across the cell membrane.[3][9] Once inside the cell, ubiquitous intracellular esterase enzymes will hydrolyze the ester, releasing the active parent compound at its site of action.[8]
Protocol 2: Synthesis of this compound ethyl ester
Objective: To synthesize the ethyl ester prodrug of the parent compound.
Materials:
-
This compound.
-
Anhydrous Ethanol (EtOH).
-
Thionyl chloride (SOCl₂) or concentrated Sulfuric acid (H₂SO₄) as a catalyst.
-
Anhydrous Dichloromethane (DCM) or other suitable solvent.
-
Saturated sodium bicarbonate (NaHCO₃) solution.
-
Brine (saturated NaCl solution).
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Rotary evaporator.
-
Standard glassware for organic synthesis under an inert atmosphere.
Methodology (Fischer Esterification):
-
Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the parent carboxylic acid (1 equivalent) in a large excess of anhydrous ethanol.
-
Catalyst Addition: Cool the solution in an ice bath (0°C). Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) or a few drops of thionyl chloride.
-
Reaction: Allow the reaction to warm to room temperature and then heat to reflux (approx. 78°C) for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature and remove the excess ethanol using a rotary evaporator.
-
Re-dissolve the residue in an organic solvent like ethyl acetate or DCM.
-
Carefully wash the organic layer with saturated NaHCO₃ solution to neutralize the acid catalyst. Repeat until no more CO₂ evolution is observed.
-
Wash the organic layer with water, then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester.
-
-
Purification: Purify the crude product using flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure ethyl ester.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Expected Outcome: The resulting ethyl ester should be significantly more permeable than the parent acid.
| Compound | Structure Type | Expected Papp (x 10⁻⁶ cm/s) | Rationale |
| Parent Compound | Carboxylic Acid | < 1 (Low) | Ionized at physiological pH, high polarity.[1] |
| Ethyl Ester Prodrug | Ester | 1 - 10 (Moderate) | Neutral, increased lipophilicity, enhanced passive diffusion.[9] |
Strategy 2: Formulation with Nanoparticles
Rationale: If direct chemical modification is not desired or if the goal is to improve oral bioavailability, nanoparticle-based delivery systems are an excellent option. Encapsulating the drug in carriers like Solid Lipid Nanoparticles (SLNs) can protect it from degradation and facilitate uptake via alternative cellular pathways, such as endocytosis.[12][16][17] The small size of nanoparticles also enhances their ability to adhere to and permeate through biological barriers.[11][16]
Protocol 3: Preparation of Drug-Loaded Solid Lipid Nanoparticles (SLNs)
Objective: To formulate the compound into SLNs using a hot homogenization and ultrasonication method.
Materials:
-
This compound.
-
Solid lipid (e.g., glyceryl monostearate, stearic acid).
-
Surfactant (e.g., Polysorbate 80 (Tween® 80), Poloxamer 188).
-
Purified water.
-
High-shear homogenizer.
-
Probe sonicator.
-
Water bath.
Methodology:
-
Preparation of Phases:
-
Lipid Phase: Melt the solid lipid by heating it to 5-10°C above its melting point. Add the required amount of the parent compound to the molten lipid and stir until a clear, uniform solution is obtained.
-
Aqueous Phase: Heat the purified water containing the surfactant to the same temperature as the lipid phase.
-
-
Homogenization: Add the hot aqueous phase to the hot lipid phase and immediately subject the mixture to high-shear homogenization for 5-10 minutes. This will create a coarse pre-emulsion.
-
Ultrasonication: Immediately process the hot pre-emulsion using a high-power probe sonicator for 5-15 minutes to reduce the particle size to the nanometer range.
-
Cooling and Nanoparticle Formation: Cool the resulting nanoemulsion in an ice bath. As the lipid cools and solidifies, it will form solid lipid nanoparticles with the drug entrapped inside.
-
Characterization: Analyze the resulting SLN dispersion for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). Determine the drug encapsulation efficiency via a separation method (e.g., ultracentrifugation) followed by quantification of the free drug.
Expected Outcome: A stable nanoparticle formulation that can be tested in cellular assays. The encapsulated drug should show an improved ability to associate with and be taken up by cells compared to the free drug solution.
References
-
Busschaert, N., et al. (2021). Increasing membrane permeability of carboxylic acid-containing drugs using synthetic transmembrane anion transporters. Chemical Communications, 57(91), 12126-12129. [Link][13][14]
-
Desai, P. P., et al. (2012). Novel Nanoprinting for Oral Delivery of Poorly Soluble Drugs. AAPS PharmSciTech, 13(4), 1497–1505. [Link][11]
-
Funatsu, T., et al. (2017). Recent progress in prodrug design strategies based on generally applicable modifications. Bioorganic & Medicinal Chemistry Letters, 27(8), 1701-1708. [Link][8]
-
Gao, L., et al. (2011). Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches, Experimental Evidences and Theory. Current Nanoscience, 7(2), 245-251. [Link][4]
-
Huttunen, K. M., et al. (2011). Prodrugs of Carboxylic Acids. In Prodrugs and Targeted Delivery (pp. 287-317). Wiley. [Link][2]
-
Jakubczyk, E., et al. (2021). In Vitro Methods for Measuring the Permeability of Cell Monolayers. International Journal of Molecular Sciences, 22(14), 7484. [Link][5]
-
Rautio, J., et al. (2008). Prodrugs of Carboxylic Acids. Molecules, 13(12), 3087-3101. [Link][1]
-
Salam, N. B., et al. (2021). Increasing membrane permeability of carboxylic acid-containing drugs using synthetic transmembrane anion transporters. Chemical Communications, 57(91), 12126-12129. [Link][15]
-
Merz, K. M., et al. (2005). Nanoparticle Technology for the Delivery of Poorly Water-Soluble Drugs. Pharmaceutical Technology. [Link][12]
-
Muriuki, P. B., et al. (2019). Improved Bioavailability of Poorly Soluble Drugs through Gastrointestinal Muco-Adhesion of Lipid Nanoparticles. Pharmaceutics, 11(10), 509. [Link][16]
-
Schoonderwoerd, M. J. A., et al. (2020). Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme. ChemMedChem, 15(15), 1435-1444. [Link][9]
-
Sedor, F. A., et al. (2015). Methods for Measuring Permeability. In Regulation of Endothelial Barrier Function. Morgan & Claypool Life Sciences. [Link][7]
-
Sun, Y., et al. (2017). In vitro Assays for Measuring Endothelial Permeability by Transwells and Electrical Impedance Systems. Bio-protocol, 7(9), e2270. [Link][18]
-
Tsvirkun, D., et al. (2025). Fast Release of Carboxylic Acid inside Cells. ChemMedChem, e202500056. [Link][3]
-
Patsnap. (2025). Overcoming Challenges in Carboxylic Acid Drug Formulations. Patsnap Eureka. [Link][10]
-
ResearchGate. (2021). (PDF) In Vitro Methods for Measuring the Permeability of Cell Monolayers. [Link][19]
-
ResearchGate. (2016). (PDF) Nanotechnology-a promising drug delivery for poorly soluble drugs. [Link][17]
Sources
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- 2. Prodrugs of Carboxylic Acids | Semantic Scholar [semanticscholar.org]
- 3. Fast Release of Carboxylic Acid inside Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Methods for Measuring the Permeability of Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Millicell®ハンギングセルカルチャーインサートを用いたバリア形成および透過性アッセイ [sigmaaldrich.com]
- 7. Methods for Measuring Permeability - Regulation of Endothelial Barrier Function - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Recent progress in prodrug design strategies based on generally applicable modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of (1-Benzyl-5-oxo-2-thioxo-imidazolidin-4-yl)-acetic acid
Welcome to the technical support guide for the synthesis and scale-up of (1-Benzyl-5-oxo-2-thioxo-imidazolidin-4-yl)-acetic acid. This document is designed for researchers, chemists, and process development professionals. It provides in-depth, field-proven insights into the synthetic pathway, focusing on common challenges, troubleshooting, and key considerations for transitioning from bench-scale to larger-scale production.
Synthetic Pathway Overview
The synthesis of this compound, a derivative of 2-thiohydantoin, is typically achieved through a multi-step process. A common and robust route involves the initial formation of the N-benzyl-2-thiohydantoin core, followed by a Knoevenagel-Doebner condensation with glyoxylic acid, and subsequent reduction of the resulting exocyclic double bond. This pathway is selected for its reliability and use of readily available starting materials.
troubleshooting unexpected results in assays with (1-Benzyl-5-oxo-2-thioxo-imidazolidin-4-yl)-acetic acid
Technical Support Center: Thiohydantoin-Based Compounds
A Guide to Troubleshooting Unexpected Results in Biochemical and Cell-Based Assays
Welcome to the technical support center for researchers utilizing thiohydantoin-based compounds, such as (1-Benzyl-5-oxo-2-thioxo-imidazolidin-4-yl)-acetic acid, in their experimental workflows. This guide is designed to provide in-depth, field-proven insights to help you navigate and resolve common challenges encountered during your research.
The 2-thiohydantoin scaffold is a privileged structure in medicinal chemistry, recognized for its diverse biological activities, including antidiabetic, antimicrobial, and anti-inflammatory properties.[1][2] However, like many small molecules, compounds containing this core can sometimes produce unexpected or inconsistent results. This resource provides a structured, causality-driven approach to troubleshooting, ensuring the integrity and reproducibility of your data.
Section 1: Foundational Knowledge & Initial Checks
Before delving into complex troubleshooting, it's crucial to address the fundamentals of compound handling and assay design. Many apparent "failures" of a compound's activity can be traced back to simple, preventable issues.
FAQ 1: My compound shows no activity or a much higher IC50 than expected. Where do I start?
This is the most common issue researchers face. The lack of an observable effect can stem from problems with the compound itself, the experimental setup, or the biological system.[3] A systematic check is the most efficient path to a solution.
Initial Troubleshooting Workflow
Caption: Initial troubleshooting decision tree.
Section 2: In-Depth Troubleshooting Guides (Q&A Format)
Issue 1: Low or No Potency (High IC50 Value)
Q: I've confirmed my assay setup is correct, but my thiohydantoin compound is still not potent. Could the compound itself be the problem?
A: Absolutely. Poor aqueous solubility and compound degradation are the most common reasons for the apparent inactivity of small molecule inhibitors.[3] The effective concentration in your assay medium may be far lower than the nominal concentration if the compound precipitates.
Causality: The thiohydantoin core, especially when substituted with aromatic rings, can increase lipophilicity.[2] This makes the compound poorly soluble in aqueous assay buffers. If the compound crashes out of solution, it is no longer available to interact with its biological target, leading to a misleadingly high IC50.
Troubleshooting Protocol: Visual Solubility Assessment
-
Prepare a top concentration stock: Prepare the highest concentration of your compound that will be used in the assay buffer. For instance, if your highest assay concentration is 100 µM, prepare a 100 µM solution in the final assay buffer, including the same percentage of DMSO as your experimental wells (typically <0.5%).[3][4]
-
Incubate: Let this solution sit under the same conditions as your assay (e.g., 30 minutes at 37°C).[4]
-
Visual Inspection: Hold the tube or plate against a dark background and look for cloudiness or visible precipitate.
-
Centrifugation (Optional): For a more sensitive check, centrifuge the tube at high speed (e.g., >10,000 x g) for 10 minutes and look for a pellet.[3]
If precipitation is observed, you must lower the starting concentration of your dose-response curve until the compound remains fully dissolved.
| Parameter | Recommendation | Rationale |
| Primary Solvent | Anhydrous, high-purity DMSO | Thiohydantoins are generally soluble in DMSO. Using anhydrous solvent prevents degradation from moisture. |
| Stock Concentration | 10-20 mM | A high-concentration stock minimizes the volume added to the assay, keeping the final DMSO concentration low. |
| Storage | -20°C or -80°C in small, single-use aliquots | Prevents repeated freeze-thaw cycles which can cause compound degradation and moisture absorption.[3] |
| Final DMSO % in Assay | < 0.5% (Biochemical), < 0.1% (Cell-based) | High solvent concentrations can inhibit enzymes or be toxic to cells, confounding the results.[3][5] |
Q: My results are highly variable between experiments and even between wells on the same plate. What causes this poor reproducibility?
A: High variability is often a symptom of inconsistent compound delivery or unstable assay conditions.[6]
Causality:
-
Incomplete Solubilization: If the compound is not fully dissolved in the stock solution or precipitates upon dilution into aqueous buffer, pipetting will deliver inconsistent amounts of active compound to each well.
-
Edge Effects: In 96- or 384-well plates, the outer wells are more susceptible to evaporation during incubation. This can concentrate both the compound and assay reagents, altering the reaction kinetics compared to the inner wells.
-
Reagent Degradation: If a critical reagent, like the enzyme or substrate, is degrading over the course of the experiment, wells plated first will behave differently than wells plated last.
Troubleshooting Protocol: Mitigating Variability
-
Vortex Stock Solutions: Before making serial dilutions, ensure your DMSO stock solution is brought to room temperature and vortexed thoroughly.
-
Use Intermediate Dilutions: Avoid making large dilution steps directly from a high-concentration DMSO stock into aqueous buffer. Perform an intermediate dilution in DMSO or a buffer containing a higher percentage of organic solvent first.
-
Plate Layout: Do not use the outer-most wells of the plate for experimental samples. Fill these "moat" wells with sterile water or buffer to minimize evaporation from the inner wells.
-
Run Controls on Every Plate: Every plate must include positive (e.g., a known inhibitor) and negative (vehicle/DMSO only) controls to assess plate-to-plate consistency.[7][8]
Caption: Workflow for diagnosing high variability.
Issue 2: Assay Interference (False Positives/Negatives)
Q: My compound appears to be a potent inhibitor, but the results are not reproducible in an orthogonal assay. Could it be an artifact?
A: Yes. This is a classic sign of assay interference. Thiohydantoin-containing compounds can belong to a class of compounds known as Pan-Assay Interference Compounds (PAINS), which often appear as hits in many screens through non-specific mechanisms.[9]
Causality:
-
Light Absorbance/Fluorescence: If your compound absorbs light or fluoresces at the same wavelength used for assay readout, it can artificially increase or decrease the signal, mimicking inhibition or activation. For example, in a colorimetric autotaxin assay that measures the production of yellow p-nitrophenol at 405-415 nm, a yellow compound would create a false positive signal.[5]
-
Reactivity: The thiohydantoin ring contains reactive moieties. These can potentially react with components in the assay, such as cysteine residues on an enzyme or thiol-containing reagents like CoA, leading to non-specific inhibition.[9]
-
Compound Aggregation: At higher concentrations, some compounds form aggregates that can sequester and non-specifically inhibit enzymes.
Troubleshooting Protocol: Orthogonal Validation The best way to rule out interference is to confirm the activity using a different assay method that has an unrelated detection technology.[7]
Example: Validating an Autotaxin (ATX) Inhibitor
Let's assume your primary screen was a colorimetric assay using the substrate bis-(p-nitrophenyl) phosphate (BNPP).[4][5]
-
Primary Assay: Colorimetric measurement of p-nitrophenol at 405 nm.[5]
-
Control Experiment: Run the full dose-response of your compound in the absence of the enzyme. If the signal changes with compound concentration, you have direct optical interference.
-
Orthogonal Assay: Re-test the compound using a fluorogenic assay with a substrate like FS-3.[10] This assay measures an increase in fluorescence, a completely different detection modality.
-
Biophysical Validation: Use a technique like Surface Plasmon Resonance (SPR) to directly measure the binding affinity (Kd) of the compound to the target protein. A good correlation between the IC50 (potency in a functional assay) and Kd (binding affinity) provides strong evidence of a true, specific interaction.[11]
If the compound is active in the primary assay but inactive in the control experiment and the orthogonal assay, it is highly likely to be an assay artifact.
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Inactivity of Small Molecule Inhibitors.
- Benchchem. (n.d.). Application Notes and Protocols for Autotaxin-IN-6 In Vitro Assay.
- Macedo, F. C., et al. (2022). Thiohydantoins and hydantoins derived from amino acids as potent urease inhibitors: Inhibitory activity and ligand-target interactions. PubMed.
- Cayman Chemical. (n.d.). Autotaxin Inhibitor Screening Assay Kit.
- Benchchem. (n.d.). Independent Validation of Published Autotaxin (ATX) Inhibitor Data: A Comparative Guide.
- Mezoughi, A. B., et al. (2021). Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Journal of Chemical Reviews.
- Mezoughi, A. B., et al. (2021). Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Journal of Chemical Reviews.
- Abdellatif, K. R. A., et al. (2022). Development of Novel 1,3-Disubstituted-2-Thiohydantoin Analogues with Potent Anti-Inflammatory Activity; In Vitro and In Silico Assessments. PMC - NIH.
- Lazo, J. S., et al. (n.d.). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. PMC - PubMed Central.
- Yale Center for Molecular Discovery. (n.d.). Practical Guidance for Small Molecule Screening.
- Farooq, U., et al. (2025). Synthesis and evaluation of novel thiohydantoin derivatives for antidiabetic activity using in silico in vitro and in vivo methods. NIH.
- Al-Sanea, M. M., et al. (2020). Therapeutic Potential of Autotaxin Inhibitors in Treatment of Interstitial Lung Diseases. ACS Publications.
- Danaher Life Sciences. (n.d.). Small Molecule Screening Process Steps.
- Lisurek, M., et al. (2022). Structure-Based Design of a Novel Class of Autotaxin Inhibitors Based on Endogenous Allosteric Modulators. Journal of Medicinal Chemistry - ACS Publications.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Experimental Variability with Small Molecule Inhibitors.
- Matson, S. L., et al. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. PubMed.
- Target Discovery Institute - University of Oxford. (n.d.). Small Compound Screening Overview.
- MB - About. (n.d.). Assay Troubleshooting.
- BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays.
- BLDpharm. (n.d.). 2-(1-Benzyl-5-oxo-2-thioxoimidazolidin-4-yl)acetic acid.
- BMG LABTECH. (n.d.). A troubleshooting guide to microplate-based assays.
- Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. NIH.
- Fluorochem. (n.d.). This compound.
- National Institutes of Health. (n.d.). Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives.
- PubChem. (n.d.). (e)-2-(5-(4-(Diphenylamino)benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl)acetic acid.
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- PubChem. (n.d.). [(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid.
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Validation & Comparative
A Comparative Guide to Aldose Reductase Inhibitors: Profiling (1-Benzyl-5-oxo-2-thioxo-imidazolidin-4-yl)-acetic acid Against Established Agents
For researchers, scientists, and drug development professionals navigating the landscape of diabetic complications, the enzyme aldose reductase (AR) presents a critical therapeutic target. This guide provides an in-depth, objective comparison of (1-Benzyl-5-oxo-2-thioxo-imidazolidin-4-yl)-acetic acid, a representative of the rhodanine-3-acetic acid class of inhibitors, against other well-established classes of AR inhibitors. The comparisons are supported by experimental data from peer-reviewed literature to inform strategic decisions in research and development.
The Central Role of Aldose Reductase in Diabetic Pathophysiology
Under normoglycemic conditions, the majority of cellular glucose is metabolized via glycolysis. However, in the hyperglycemic state characteristic of diabetes mellitus, this primary pathway becomes saturated. Consequently, excess glucose is shunted into the polyol pathway.[1][2] Aldose reductase (EC 1.1.1.21) is the first and rate-limiting enzyme in this pathway, catalyzing the NADPH-dependent reduction of glucose to sorbitol.[1][2]
The intracellular accumulation of sorbitol, which does not readily diffuse across cell membranes, creates a hyperosmotic environment, leading to osmotic stress and subsequent cellular damage.[2][3] This process is a key contributor to the pathogenesis of long-term diabetic complications, including neuropathy, retinopathy, nephropathy, and cataracts.[1][2] Therefore, the inhibition of aldose reductase is a promising therapeutic strategy to mitigate these debilitating conditions.
Caption: The Polyol Pathway of Glucose Metabolism.
Profiling this compound and the Rhodanine Class
This compound belongs to the rhodanine-3-acetic acid chemical class. Rhodanine derivatives have emerged as a versatile scaffold in medicinal chemistry, with numerous analogues demonstrating potent inhibitory activity against aldose reductase.[4][5] The general structure features a thiazolidine ring, and the acetic acid moiety is a key functional group for interaction with the enzyme's active site.
The mechanism of inhibition for rhodanine-3-acetic acid derivatives often involves interaction with the anion-binding pocket of aldose reductase through the carboxylic acid group, while the substituted benzylidene moiety occupies a hydrophobic pocket. This dual interaction contributes to their high affinity and inhibitory activity.
Comparative Analysis with Other Aldose Reductase Inhibitors
To provide a comprehensive perspective, the inhibitory potential of the rhodanine-3-acetic acid class is compared against other major classes of aldose reductase inhibitors: carboxylic acid derivatives and spirohydantoins.
| Inhibitor Class | Representative Compound(s) | Target Enzyme | IC50 (µM) | Reference(s) |
| Rhodanine-3-Acetic Acid Derivatives | (Surrogate data from related acetamides) | Aldose Reductase (ALR2) | ~0.12 - 2.38 | [4][5] |
| Epalrestat | Aldose Reductase | 0.012 - 0.021 | ||
| Carboxylic Acid Derivatives | Alrestatin | Aldose Reductase | 1.0 - 1.3 | |
| Tolrestat | Aldose Reductase | 0.015 - 0.035 | ||
| Spirohydantoins | Sorbinil | Aldose Reductase | 0.26 - 1.4 | |
| Fidarestat | Aldose Reductase | 0.018 - 0.026 |
Note: IC50 values can vary depending on the specific assay conditions, enzyme source, and substrate used. The data presented here is for comparative purposes.
From the comparative data, it is evident that the rhodanine-3-acetic acid class, represented by its potent derivatives, demonstrates inhibitory activity in a similar range to established inhibitors like Tolrestat and Fidarestat, and appears significantly more potent than first-generation inhibitors such as Alrestatin and Sorbinil. Epalrestat, itself a rhodanine-containing drug, is the only aldose reductase inhibitor commercially available for the treatment of diabetic neuropathy, underscoring the clinical relevance of this chemical scaffold.[4]
Experimental Protocols: A Guide to Assessing Inhibitory Activity
The foundational method for evaluating the efficacy of potential aldose reductase inhibitors is the in vitro enzymatic assay. This is a spectrophotometric method that quantifies the activity of the enzyme by monitoring the consumption of the cofactor NADPH.
Protocol: In Vitro Aldose Reductase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against aldose reductase.
Principle: Aldose reductase catalyzes the reduction of an aldehyde substrate (e.g., DL-glyceraldehyde) to its corresponding alcohol, a reaction that requires the oxidation of NADPH to NADP+. The decrease in NADPH concentration is monitored by measuring the absorbance at 340 nm. The rate of this decrease is directly proportional to the enzyme's activity.
Materials:
-
Human recombinant aldose reductase
-
NADPH
-
DL-glyceraldehyde (substrate)
-
Phosphate buffer (pH 6.2)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare Reagent Solutions:
-
Prepare a stock solution of human recombinant aldose reductase in phosphate buffer.
-
Prepare a stock solution of NADPH in phosphate buffer.
-
Prepare a stock solution of DL-glyceraldehyde in phosphate buffer.
-
Prepare serial dilutions of the test compound in the appropriate solvent.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Phosphate buffer
-
Aldose reductase solution
-
NADPH solution
-
Test compound at various concentrations (or vehicle control)
-
-
Include a blank control containing all components except the enzyme.
-
-
Pre-incubation:
-
Incubate the plate at 25°C for 15 minutes to allow the test compound to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the DL-glyceraldehyde substrate to each well.
-
Immediately place the microplate in a spectrophotometer and measure the decrease in absorbance at 340 nm over a period of 20-30 minutes at regular intervals.
-
-
Data Analysis:
-
Calculate the initial velocity (rate of NADPH consumption) for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Caption: Workflow for Aldose Reductase Inhibitor Screening.
Concluding Remarks for the Research Professional
The landscape of aldose reductase inhibitors is diverse, with multiple chemical classes demonstrating significant potential. This compound, as a member of the rhodanine-3-acetic acid family, is positioned within a class of compounds that exhibit high potency, rivaling that of clinically evaluated inhibitors. The strong performance of related acetamide derivatives in in vitro assays suggests that this specific molecule warrants further investigation.
For researchers in this field, the choice of an inhibitor for further study will depend on a multi-faceted evaluation of not only its in vitro potency but also its selectivity, pharmacokinetic properties, and toxicity profile. The experimental framework provided in this guide offers a robust starting point for such evaluations. As the quest for effective and safe treatments for diabetic complications continues, the exploration of diverse chemical scaffolds, such as the rhodanine-3-acetic acids, will be paramount to advancing therapeutic options.
References
- Aldose Reductase Inhibitors. Taylor & Francis Online.
- Tolrestat (AY-27773) | Aldose Reductase Inhibitor. MedchemExpress.com.
- Tolrestat | Aldose reductase inhibitor. Cellagen Technology.
- Aldose Reductase | Inhibitors. MedchemExpress.com.
- Fidarest
- Alrestatin: An In-depth Technical Guide to an Aldose Reductase Inhibitor. Benchchem.
- Rhodanine-3-acetamide derivatives as aldose and aldehyde reductase inhibitors to treat diabetic complications: synthesis, biological evaluation, molecular docking and simul
- Quinazolinone-based rhodanine-3-acetic acids as potent aldose reductase inhibitors: synthesis, functional evalu
- The effects of a new aldose reductase inhibitor (tolrestat)
- A Head-to-Head In Vitro Comparison of Aldose Reductase Inhibitors: Aldose Reductase-IN-4 vs. Sorbinil. Benchchem.
- (PDF) Rhodanine- 3- acetic acid derivatives.
- Newer Aldose Reductase Inhibitors Outperform Alrestatin Through Enhanced Potency and Selectivity. Benchchem.
- Comparing Alrestatin's efficacy to other aldose reductase inhibitors. Benchchem.
- Rhodanine-3-acetamide derivatives as aldose and aldehyde reductase inhibitors to treat diabetic complications: synthesis, biological evaluation, molecular docking and simul
- Structure‐Guided Identification and Evaluation of Epalrestat and Ranirestat‐Like Compounds Against Aldose Reductase: Therapeutic Management of Diabetic Neurop
- Rhodanine-3-Acetamide Derivatives as Aldose and Aldehyde Reductase Inhibitors to Treat Diabetic Complications; Synthesis, Biological Evaluation and Molecular Docking Studies.
- Inhibition of Aldose Reductase and Red Blood Cell Sorbitol Accumulation by Extract of Capparis spinosa. Brieflands.
- Inhibition of Aldose Reductase by Novel Phytocompounds: A Heuristic Approach to Treating Diabetic Retinop
- Design, synthesis and evaluation of rhodanine derivatives as aldose reductase inhibitors. [No valid URL found].
- Epalrest
- Epalrestat.
- Sorbinil | Aldose Reductase Inhibitor. MedchemExpress.com.
- Tolrest
- Sorbinil. Wikipedia.
- What is Epalrestat used for?.
- What is the mechanism of Epalrestat?.
- In vitro studies of potent aldose reductase inhibitors: Synthesis, characterization, biological evalu
- Sorbinil, an Aldose Reductase Inhibitor, in Fighting Against Diabetic Complic
- Epalrestat | aldose reductase inhibitor | Buy
- Aldose reductase inhibitor fidarestat counteracts diabetes-associated cataract formation, retinal oxidative-nitrosative stress, glial activ
- Evaluation of the aldose reductase inhibitor fidarestat on ischemia-reperfusion injury in r
- Evaluation of the aldose reductase inhibitor fidarestat on ischemia-reperfusion injury in r
- Novel acetic acid derivatives containing quinazolin-4(3H)-one ring: Synthesis, in vitro, and in silico evaluation of potent aldose reductase inhibitors. PubMed.
- Synthesis and aldose reductase inhibitory activity of substituted 2-oxoquinoline-1-acetic acid deriv
- Highly selective aldose reductase inhibitors. 1. 3-(Arylalkyl)-2,4,5-trioxoimidazolidine-1-acetic acids. PubMed.
- Development of new thiazolidine-2,4-dione hybrids as aldose reductase inhibitors endowed with antihyperglycaemic activity: design, synthesis, biological investigations, and in silico insights. PMC - NIH.
- Synthesis and Aldose Reductase Inhibitory Activity of Thiazolidinecarboxylic Acids Containing a Disulfide Bond. Semantic Scholar.
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A Senior Application Scientist's Guide to In Vitro Control Experiments for (1-Benzyl-5-oxo-2-thioxo-imidazolidin-4-yl)-acetic acid
This guide provides a comprehensive framework for designing and executing robust in vitro control experiments for the rhodanine derivative, (1-Benzyl-5-oxo-2-thioxo-imidazolidin-4-yl)-acetic acid. As a member of a chemical class known for both therapeutic potential and a propensity for pan-assay interference, rigorous validation is paramount. This document moves beyond rote protocols to explain the scientific rationale behind each experimental choice, ensuring the generation of trustworthy and publishable data for researchers, scientists, and drug development professionals.
Introduction: The Promise and Perils of a Privileged Scaffold
This compound belongs to the rhodanine family of heterocyclic compounds. This structural motif is considered a "privileged scaffold" in medicinal chemistry, having given rise to a marketed drug, Epalrestat, for the treatment of diabetic neuropathy. The therapeutic potential of rhodanine-3-acetic acid derivatives often stems from their ability to inhibit enzymes such as aldose reductase.[1][2] Aldose reductase is a key enzyme in the polyol pathway; under hyperglycemic conditions, its overactivation leads to the accumulation of sorbitol, contributing to diabetic complications.
However, the very features that make rhodanines attractive—their reactive moieties and potential for multiple interactions—also make them notorious as Pan-Assay Interference Compounds (PAINS).[3] PAINS can produce false-positive results in high-throughput screening assays through various mechanisms, including non-specific protein reactivity, compound aggregation, and interference with assay technologies. Therefore, a well-designed experimental plan for any rhodanine derivative must include a suite of control experiments to unequivocally demonstrate on-target activity.
This guide will delineate the essential control experiments for characterizing this compound as a putative aldose reductase inhibitor, providing a framework for comparison against established inhibitors and addressing the potential for off-target or artifactual effects.
The Cornerstone of Credibility: A Multi-Faceted Control Strategy
A robust in vitro evaluation of this compound hinges on a multi-pronged control strategy. This strategy is designed to not only demonstrate the compound's activity but also to validate the assay's integrity and rule out common sources of error.
Figure 1: A logical workflow illustrating the integration of various controls into the experimental design for the in vitro assessment of the test compound.
The Foundational Controls
-
Vehicle Control: This is arguably the most critical yet sometimes overlooked control. The vehicle is the solvent used to dissolve the test compound, often dimethyl sulfoxide (DMSO). The vehicle control consists of the assay system treated with the same concentration of the vehicle as that used to deliver the test compound. This is essential to ensure that any observed effects are due to the compound itself and not the solvent.
-
Positive Control: A positive control is a compound with a known, well-characterized activity in the assay. For aldose reductase inhibition, established inhibitors such as Epalrestat or the flavonoid Quercetin are excellent choices.[4][5] A robust positive control demonstrates that the assay is performing as expected and is capable of detecting the desired biological activity.
-
Negative Control: A negative control is a treatment that is not expected to produce a result. In an enzyme inhibition assay, this is typically the reaction mixture without any inhibitor. This provides the baseline for maximum enzyme activity, against which the effects of the test compound and positive control are measured.
Comparative Performance Analysis: Benchmarking Against the Standards
To contextualize the potency of this compound, it is crucial to compare its performance against both established rhodanine-based inhibitors and inhibitors with different chemical scaffolds.
| Compound | Class | Target | Reported IC50 (Rat Lens Aldose Reductase) | Reference |
| This compound | Rhodanine-3-acetic acid | Aldose Reductase | To Be Determined | |
| Epalrestat | Rhodanine-3-acetic acid | Aldose Reductase | ~10 nM | [4] |
| ONO-2235 | Rhodanine-3-acetic acid | Aldose Reductase | 10 nM | [2] |
| Rhodanine-3-acetamide derivative (3f) | Rhodanine derivative | Aldose Reductase | 120 nM | [1] |
| Quercetin | Flavonoid | Aldose Reductase | ~5 µM (human lens) | [5] |
| Sorbinil | Spirohydantoin | Aldose Reductase | 3.1 µM | [6] |
| Zopolrestat | Phthalazineacetic acid | Aldose Reductase | 3.1 nM | [7] |
Table 1: Comparative inhibitory activities of this compound and selected reference compounds against aldose reductase.
Experimental Protocols: A Step-by-Step Guide to Rigorous In Vitro Assessment
The following protocols provide detailed methodologies for the key experiments required to characterize this compound.
Biochemical Assay: Aldose Reductase Inhibition
This assay directly measures the ability of the test compound to inhibit the enzymatic activity of aldose reductase by monitoring the consumption of the cofactor NADPH.
Figure 2: Workflow for the in vitro aldose reductase inhibition assay.
Materials:
-
Purified rat lens aldose reductase
-
Sodium phosphate buffer (0.1 M, pH 6.2)
-
NADPH solution (0.16 mM in buffer)
-
DL-glyceraldehyde solution (10 mM in buffer)
-
Test compound, positive controls (Epalrestat, Quercetin), and vehicle (DMSO)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare Reagent Mix: In each well of the microplate, add:
-
100 µL of sodium phosphate buffer
-
20 µL of NADPH solution
-
10 µL of the test compound at various concentrations (or positive control, or vehicle)
-
20 µL of the aldose reductase enzyme solution
-
-
Incubation: Incubate the plate at room temperature for 10 minutes.
-
Initiate Reaction: Add 50 µL of the DL-glyceraldehyde solution to each well to start the reaction.
-
Measure Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 10 minutes.
-
Data Analysis:
-
Calculate the rate of NADPH consumption (slope of the linear portion of the absorbance vs. time curve).
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell-Based Assay: Sorbitol Accumulation in Rat Lens Epithelial Cells
This assay assesses the compound's ability to inhibit aldose reductase activity within a cellular context by measuring the accumulation of sorbitol in cells cultured under high-glucose conditions.
Materials:
-
Rat Lens Epithelial Cells (RLEpiC)[8]
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics
-
High-glucose medium (DMEM with 30 mM glucose)
-
Test compound, positive control (Sorbinil), and vehicle (DMSO)
-
Sorbitol assay kit
-
Cell lysis buffer
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RLEpiC in a 96-well plate and allow them to adhere and grow to confluence.[5]
-
Treatment: Replace the normal growth medium with high-glucose medium containing various concentrations of the test compound, positive control, or vehicle.
-
Incubation: Incubate the cells for 48-72 hours.
-
Cell Lysis: Wash the cells with PBS and then lyse them with cell lysis buffer.
-
Sorbitol Quantification: Determine the intracellular sorbitol concentration in the cell lysates using a commercially available sorbitol assay kit, following the manufacturer's instructions.[9][10]
-
Data Analysis:
-
Normalize the sorbitol concentration to the total protein content of each sample.
-
Calculate the percent inhibition of sorbitol accumulation for each compound concentration relative to the vehicle control.
-
Determine the IC50 value for the inhibition of sorbitol accumulation.
-
PAINS Counter-Screens: Ensuring Specificity
Given the rhodanine scaffold, it is imperative to perform counter-screens to rule out non-specific mechanisms of action.
DLS is a biophysical technique that measures the size distribution of particles in a solution. It can be used to detect the formation of compound aggregates.[11][12]
Figure 3: A simplified workflow for assessing compound aggregation using Dynamic Light Scattering (DLS).
Procedure:
-
Sample Preparation: Prepare a series of dilutions of the test compound in the same buffer used for the biochemical assay.
-
DLS Measurement: Analyze each dilution using a DLS instrument to measure the size distribution of particles.
-
Data Analysis: Plot the scattered light intensity or particle size as a function of compound concentration. A sharp increase in scattering intensity or the appearance of large particles indicates the onset of aggregation. The concentration at which this occurs is the Critical Aggregation Concentration (CAC). If the CAC is within the range of the compound's IC50, the observed inhibition may be due to aggregation.
This assay determines if the test compound binds non-specifically to proteins, which can lead to false-positive results in enzyme assays. A common method involves measuring the binding to a generic protein like Bovine Serum Albumin (BSA).
Procedure:
-
Prepare BSA-Coated Beads: Covalently couple BSA to agarose beads.
-
Incubate with Compound: Incubate the BSA-coated beads with a solution of the test compound.
-
Wash: Wash the beads extensively to remove any unbound compound.
-
Elute and Quantify: Elute the bound compound from the beads and quantify its concentration using a suitable analytical method (e.g., HPLC-UV).
-
Data Analysis: A significant amount of eluted compound indicates non-specific binding to BSA.
Conclusion: A Pathway to Confident Conclusions
References
- Mylari, B. L., et al. (1991). Novel, potent aldose reductase inhibitors: 3,4-dihydro-4-oxo-3-[[5-(trifluoromethyl)-2-benzothiazolyl] methyl]-1-phthalazineacetic acid (zopolrestat) and congeners. Journal of Medicinal Chemistry, 34(1), 108-122.
-
Cambridge Bioscience. (n.d.). Epalrestat. Retrieved from [Link]
- Varma, S. D., & Kinoshita, J. H. (1976). Inhibition of human lens aldose reductase by flavonoids, sulindac and indomethacin. Biochemical Pharmacology, 25(22), 2505-2513.
- Bacha, M. M., et al. (2021).
-
ResearchGate. (2020). Rhodanine- 3- acetic acid derivatives. Retrieved from [Link]
- Kador, P. F., & Kinoshita, J. H. (1984). Effects of the aldose reductase inhibitor sorbinil on the isolated cultured rat lens. Investigative Ophthalmology & Visual Science, 25(10), 1163-1170.
-
Cells Online. (n.d.). Rat Lens Epithelial Cells. Retrieved from [Link]
-
Wikipedia. (n.d.). Epalrestat. Retrieved from [Link]
- Santos, R., et al. (2015). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Journal of Chemical and Pharmaceutical Research, 7(3), 1-2.
-
Center for Macromolecular Interactions. (n.d.). Dynamic Light Scattering (DLS). Retrieved from [Link]
-
Unchained Labs. (n.d.). Dynamic Light Scattering (DLS). Retrieved from [Link]
-
Assay Genie. (n.d.). D-Sorbitol Assay Kit (Colorimetric) (BA0147). Retrieved from [Link]
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- 1. Novel, potent aldose reductase inhibitors: 3,4-dihydro-4-oxo-3-[[5-(trifluoromethyl)-2-benzothiazolyl] methyl]-1-phthalazineacetic acid (zopolrestat) and congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rhodanine-3-acetamide derivatives as aldose and aldehyde reductase inhibitors to treat diabetic complications: synthesis, biological evaluation, molecular docking and simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Zopolrestat | Reductase | TargetMol [targetmol.com]
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- 11. Dynamic Light Scattering (DLS) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
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structure-activity relationship of (1-Benzyl-5-oxo-2-thioxo-imidazolidin-4-yl)-acetic acid analogs
Starting Data Collection
I've initiated comprehensive Google searches, focusing on the synthesis, biological activities, and the influence of structural changes on potency of (1-Benzyl-5-oxo-2-thioxo-imidazolidin-4-yl)-acetic acid analogs. My goal is to map out the structure-activity relationships. I'm prioritizing data that links structural modifications to observed biological effects.
Initiating Analysis and Structuring
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Beginning a New Search
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Analyzing Thiohydantoin Derivatives
I've made initial headway by gathering articles focused on thiohydantoin derivatives. My review covers synthesis methods and diverse biological actions, especially anticancer, antimicrobial, anti-inflammatory, and aldose reductase inhibition.
Refining Search Parameters
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Focusing SAR Analysis
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Narrowing Research Scope
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Analyzing Search Results
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Exploring Related Compounds
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Connecting the Data Points
I'm now integrating information from the rhodanine derivatives with the 1-benzyl-2-thiohydantoin data. While a direct SAR guide remains elusive, I've identified valuable SAR data on both scaffolds, plus a supplier for the parent compound. The key challenge is to relate these findings. I'll need to bridge the gap by searching for studies that might have examined the combination of the core and the acetic acid side chain; patents will be included in the search.
Gathering Initial Insights
I've been gathering some interesting information on thiohydantoin and rhodanine derivatives, specifically their potential as aldose reductase inhibitors and anticancer agents. I've also come across a few papers that discuss the structure-activity relationships of 1,3-disubstituted variants.
Focusing on Structure-Activity
I've made some progress, confirming commercial availability of the parent compound and finding clues about substitutions. A comprehensive SAR study is still absent, especially for analogs of the parent compound. Patent searches yielded a lot of information, but it's not immediately accessible for specific SAR data. I now need more focused data on how modifications to the benzyl group, the acetic acid side chain, and the thiohydantoin ring affect biological activity.
Analyzing Specific Modifications
I'm now diving deeper into the SAR of (1-Benzyl-5-oxo-2-thioxo-imid azolidin-4-yl)-acetic acid and its analogs. I need to understand how benzyl group, acetic acid side chain, and thiohydantoin ring modifications influence biological activity. The existing information is a bit disjointed, and doesn't exactly address my target, so I'm trying supplementary data and focused search terms. I'll also start structuring my comparison guide.
A Comparative Guide to the Synthesis of Thioxoimidazolidine Derivatives
For researchers, scientists, and professionals in drug development, the thioxoimidazolidine core represents a privileged scaffold, underpinning a multitude of compounds with significant therapeutic potential. The versatility of this heterocyclic system, however, is matched by the diversity of its synthetic routes. The choice of an appropriate synthetic method is a critical decision that profoundly impacts yield, purity, scalability, and the accessible chemical space for derivatization. This guide provides an in-depth, objective comparison of the most prominent methods for synthesizing thioxoimidazolidine derivatives, supported by experimental data and mechanistic insights to empower you in making informed decisions for your research endeavors.
The Landscape of Thioxoimidazolidine Synthesis: An Overview
Thioxoimidazolidine derivatives, encompassing structures like 2-thiohydantoins and rhodanines, are characterized by an imidazolidine ring with a thiocarbonyl group. The strategic importance of these heterocycles in medicinal chemistry necessitates efficient and adaptable synthetic strategies. This guide will dissect and compare three principal methodologies:
-
The Bucherer-Bergs Multicomponent Synthesis: A classic approach to hydantoins, readily adaptable for their thio-analogs.
-
Synthesis from α-Amino Acids and Isothiocyanates/Thiocyanates: A versatile method leveraging readily available starting materials.
-
Synthesis from Thiourea and α-Halo- or α,β-Unsaturated Carbonyl Compounds: A common route for the preparation of rhodanines and related structures.
We will evaluate these methods based on their reaction mechanisms, substrate scope, operational simplicity, and, where available, a direct comparison of reported yields and reaction conditions.
The Bucherer-Bergs Reaction: A Multicomponent Workhorse
The Bucherer-Bergs synthesis is a one-pot multicomponent reaction that constructs the hydantoin ring from a carbonyl compound, a cyanide source (typically an alkali metal cyanide), and ammonium carbonate.[1][2] A variation of this reaction, employing ammonium monothiocarbamate or carbon disulfide and ammonium cyanide, can yield 4-thiohydantoins and 2,4-dithiohydantoins, respectively.[3]
Mechanistic Rationale
The generally accepted mechanism for the Bucherer-Bergs reaction involves the initial formation of a cyanohydrin from the carbonyl compound and cyanide.[4] This is followed by a Strecker-type synthesis where ammonia (from ammonium carbonate) reacts with the cyanohydrin to form an α-aminonitrile. The aminonitrile then undergoes cyclization with carbon dioxide (also from ammonium carbonate) to afford the hydantoin ring.[4] For the synthesis of thiohydantoins, a similar mechanism is proposed where a thiocarbonyl source replaces carbon dioxide.
Diagram 1: Proposed Mechanism of the Bucherer-Bergs Reaction for Hydantoin Synthesis
Performance Analysis
| Feature | Assessment | Supporting Data/Rationale |
| Yield | Variable, can be high | Yields are highly dependent on the substrate and reaction conditions. For example, the synthesis of 5,5-diphenylhydantoin from benzophenone under standard conditions gives a low yield (7%), which can be improved to 67-96% by modifying the reaction time, temperature, and solvent.[5] |
| Substrate Scope | Broad | The reaction is applicable to a wide range of aliphatic and aromatic aldehydes and ketones, including cyclic ketones.[5] However, sterically hindered ketones may give low yields. |
| Operational Simplicity | Moderate | As a one-pot multicomponent reaction, it offers a degree of simplicity. However, the use of highly toxic cyanide salts necessitates careful handling and waste disposal procedures. |
| Green Chemistry Metrics | Poor | The use of toxic cyanide and often harsh reaction conditions (high temperatures and pressures) are significant drawbacks from an environmental perspective. |
Experimental Protocol: Synthesis of 5,5-Diphenyl-2-thiohydantoin (A Representative Procedure)
Disclaimer: This protocol is for informational purposes only. All laboratory work should be conducted by trained professionals in a certified chemical laboratory with appropriate safety measures.
Materials:
-
Benzophenone
-
Potassium cyanide (KCN) - EXTREMELY TOXIC
-
Ammonium carbonate ((NH₄)₂CO₃)
-
Carbon disulfide (CS₂) - HIGHLY FLAMMABLE AND TOXIC
-
Ethanol (EtOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl)
Procedure:
-
In a high-pressure reaction vessel, combine benzophenone (1 equivalent), potassium cyanide (1.2 equivalents), and ammonium carbonate (5 equivalents).
-
Add a mixture of ethanol and water (e.g., 1:1 v/v) as the solvent.
-
Carefully add carbon disulfide (1.5 equivalents) to the reaction mixture.
-
Seal the vessel and heat it to 100-120 °C for 12-24 hours with constant stirring.
-
After cooling to room temperature, carefully vent the vessel in a well-ventilated fume hood.
-
Acidify the reaction mixture with dilute hydrochloric acid to precipitate the crude product.
-
Collect the precipitate by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford pure 5,5-diphenyl-2-thiohydantoin.
Note: This is a generalized procedure. Optimization of solvent, temperature, and reaction time may be necessary for different substrates.
Synthesis from α-Amino Acids and Isothiocyanates: A Versatile Approach
The reaction of α-amino acids or their esters with isothiocyanates is a widely employed and versatile method for the synthesis of 3-substituted-2-thiohydantoins.[6][7] This method is particularly valuable for creating libraries of derivatives for structure-activity relationship (SAR) studies.
Mechanistic Rationale
This reaction proceeds through a two-step mechanism.[8][9] The first step involves the nucleophilic attack of the amino group of the α-amino acid on the electrophilic carbon of the isothiocyanate, forming a thiourea intermediate. The second, and often rate-determining, step is the intramolecular cyclization of the thiourea, where the carboxylate (or ester) group is attacked by a nitrogen atom of the thiourea moiety, followed by the elimination of water (or alcohol) to form the 2-thiohydantoin ring.[8]
Diagram 2: Synthesis of 2-Thiohydantoins from α-Amino Acids and Isothiocyanates
Performance Analysis
| Feature | Assessment | Supporting Data/Rationale |
| Yield | Generally good to excellent | Yields often exceed 70% and can be quantitative depending on the substrates and reaction conditions. For example, the reaction of various amino acid methyl esters with allyl isothiocyanate proceeds with good yields.[8] |
| Substrate Scope | Broad | A wide variety of α-amino acids (both natural and unnatural) and isothiocyanates are commercially available or readily synthesized, allowing for extensive derivatization at the N-3 and C-5 positions. |
| Operational Simplicity | High | The reaction is typically a one-pot procedure with straightforward workup, often involving simple precipitation and filtration. |
| Green Chemistry Metrics | Moderate | The use of organic solvents is common, but greener alternatives are being explored. The atom economy is generally good. |
Experimental Protocol: Synthesis of 3-Allyl-5-(phenylmethyl)-2-thiohydantoin from Phenylalanine Methyl Ester and Allyl Isothiocyanate
Disclaimer: This protocol is for informational purposes only. All laboratory work should be conducted by trained professionals in a certified chemical laboratory with appropriate safety measures.
Materials:
-
L-Phenylalanine methyl ester hydrochloride
-
Triethylamine (TEA)
-
Allyl isothiocyanate
-
Dichloromethane (DCM) or a similar aprotic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend L-phenylalanine methyl ester hydrochloride (1 equivalent) in dichloromethane.
-
Add triethylamine (1.1 equivalents) to neutralize the hydrochloride salt and stir for 10 minutes at room temperature.
-
Add allyl isothiocyanate (1.05 equivalents) dropwise to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure 3-allyl-5-(phenylmethyl)-2-thiohydantoin.
Rhodanine Synthesis: A Focus on the Thiazolidine Core
Rhodanines, or 2-thioxo-4-thiazolidinones, are a closely related class of thioxoimidazolidine derivatives where one of the nitrogen atoms is replaced by a sulfur atom. A common and efficient method for their synthesis involves the reaction of thiourea or its derivatives with an α-haloacetic acid or its ester, or with maleic anhydride in a multicomponent approach.[10][11]
Mechanistic Rationale
The synthesis of the rhodanine core from thiourea and chloroacetic acid involves an initial S-alkylation of thiourea by chloroacetic acid to form an isothiouronium salt. This is followed by an intramolecular cyclization via nucleophilic attack of the nitrogen atom on the carboxylic acid carbonyl group, with subsequent dehydration to yield the rhodanine ring.
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A Senior Application Scientist's Guide to (1-Benzyl-5-oxo-2-thioxo-imidazolidin-4-yl)-acetic acid: A Comparative Analysis
This guide provides a comprehensive technical overview of (1-Benzyl-5-oxo-2-thioxo-imidazolidin-4-yl)-acetic acid, a member of the promising 2-thioxoimidazolidin-4-one class of heterocyclic compounds. Intended for researchers, scientists, and drug development professionals, this document delves into the synthesis, characterization, and potential therapeutic applications of this molecule. Through a comparative lens, we will explore its performance in the context of structurally related analogs, supported by available experimental data and detailed protocols.
While direct, head-to-head comparative experimental data for this compound is limited in publicly accessible literature, this guide will leverage data from closely related rhodanine-3-acetic acid and other 2-thioxoimidazolidin-4-one derivatives to provide a scientifically grounded perspective on its potential efficacy and structure-activity relationships.
Synthesis and Characterization
The synthesis of this compound and its analogs typically follows established routes for the formation of the 2-thioxoimidazolidin-4-one core. A common and efficient method involves the cyclization of a thiosemicarbazone derivative with an appropriate reagent like ethyl chloroacetate.[1][2]
General Synthetic Pathway
A representative synthetic scheme for related 2-thioxoimidazolidin-4-one derivatives is outlined below. This multi-step process begins with the formation of a thiosemicarbazone from an aromatic aldehyde or ketone, followed by cyclization to form the core heterocyclic ring.[1][2]
Caption: General synthetic route for 2-thioxoimidazolidin-4-one derivatives.
Experimental Protocol: Synthesis of a 2-Thioxoimidazolidin-4-one Derivative
This protocol is adapted from methodologies reported for the synthesis of similar compounds.[2]
-
Thiosemicarbazone Formation:
-
To a solution of the chosen aromatic aldehyde (e.g., benzaldehyde for the benzylidene precursor) (0.01 mol) in absolute ethanol (40 mL), add a few drops of glacial acetic acid.
-
Add thiosemicarbazide (0.01 mol) to the mixture.
-
Reflux the reaction mixture for 4 hours.
-
After cooling, the precipitated thiosemicarbazone is filtered, washed with distilled water, and dried.
-
-
Cyclization to form the 2-Thioxoimidazolidin-4-one Ring:
-
A mixture of the thiosemicarbazone (0.01 mol), ethyl chloroacetate (1.2 g), and fused sodium acetate (1.64 g) in 30 mL of ethanol is refluxed for 8 hours.[2]
-
Upon completion of the reaction, the mixture is cooled to room temperature.
-
The resulting precipitate, the desired 2-thioxoimidazolidin-4-one derivative, is filtered, washed with distilled water, dried, and recrystallized from ethanol.
-
Characterization
The synthesized compounds are typically characterized using a suite of spectroscopic and analytical techniques to confirm their structure and purity. These include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the presence of key functional groups.
-
Infrared (IR) Spectroscopy: To identify characteristic vibrational frequencies of functional groups such as C=O, C=S, and N-H bonds.[3]
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.
-
Elemental Analysis: To confirm the elemental composition (C, H, N, S) of the synthesized molecule.
Comparative Biological Activity
Derivatives of the 2-thioxoimidazolidin-4-one and the structurally similar rhodanine-3-acetic acid scaffolds have demonstrated a wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects. The specific nature and potency of these activities are highly dependent on the substituents on the heterocyclic core.[4]
Aldose Reductase Inhibition: A Potential Treatment for Diabetic Complications
Aldose reductase is a key enzyme in the polyol pathway, which is implicated in the long-term complications of diabetes mellitus. Inhibition of this enzyme is a validated therapeutic strategy. Several rhodanine-3-acetic acid derivatives have shown potent aldose reductase inhibitory activity.[5][6]
The general mechanism involves the interaction of the rhodanine or imidazolidinone core with the active site of the aldose reductase enzyme. The carboxylic acid moiety often forms crucial hydrogen bonds, while other substituents can engage in hydrophobic or π-π stacking interactions.[7]
Caption: The role of Aldose Reductase in diabetic complications and its inhibition.
Comparative Data for Aldose Reductase Inhibitors:
| Compound/Analog | Aldose Reductase (ALR2) IC₅₀ (µM) | Aldehyde Reductase (ALR1) IC₅₀ (µM) | Reference |
| Analog 3a | > Standard (Sulindac) | - | [6] |
| Analog 3f | 0.12 ± 0.01 | - | [6] |
| Sulindac (Standard) | - | - | [6] |
| Valproic Acid (Standard) | - | > Analogs 3c, 3d, 3e, 3f | [6] |
Note: Analogs 3a and 3f are 5-benzylidene-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl) acetamide derivatives with different substitutions.
These data suggest that modifications to the benzylidene and acetamide moieties can significantly impact inhibitory potency against aldose reductase. The high potency of analog 3f highlights the potential of this chemical class.
Anticancer Activity
The 2-thioxoimidazolidin-4-one scaffold is also a recognized pharmacophore in the development of anticancer agents.[8] Derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines.
Comparative Data for Anticancer Activity:
A study on 5-(1H-benzoimidazol-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl-carboxylic acids revealed weak to medium anticancer activity against a panel of 60 cancer cell lines.[9]
| Cell Line | Growth Percent (GP) for Analog 8a | Growth Percent (GP) for Analog 10a |
| SNB-75 (CNS Cancer) | 74.84–85.73% | - |
| UO-31 (Renal Cancer) | 71.53–82.16% | - |
| K-562 (Leukemia) | - | 57.14% |
Note: A lower growth percentage indicates higher cytotoxic activity. Analog 8a is [5-(1H-Benzoimidazol-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]acetic acid.[9]
These findings indicate that the nature of the substituent at the 5-position of the rhodanine ring plays a crucial role in determining the anticancer potency and selectivity.
Antimicrobial Activity
The structural similarity of rhodanine derivatives to penicillin has prompted investigations into their antimicrobial properties.[10] Various derivatives have demonstrated activity against a range of bacterial and fungal pathogens.
Comparative Data for Antimicrobial Activity:
While specific Minimum Inhibitory Concentration (MIC) values for the topic compound are not available, studies on related rhodanine-3-acetic acid derivatives have shown promising results. For instance, certain derivatives exhibit good activity against Gram-positive bacteria, including multidrug-resistant strains, with MIC values in the low µg/mL range.
Experimental Protocols for Biological Evaluation
To facilitate the cross-validation of experimental results, detailed protocols for key biological assays are provided below.
In Vitro Aldose Reductase Inhibition Assay
This protocol is a generalized procedure based on established methods.
-
Enzyme and Substrate Preparation:
-
Recombinant human aldose reductase is used as the enzyme source.
-
DL-glyceraldehyde is used as the substrate.
-
NADPH is used as the cofactor.
-
-
Assay Procedure:
-
The assay is typically performed in a 96-well plate format.
-
The reaction mixture contains phosphate buffer (pH 6.2), NADPH, the test compound at various concentrations, and the enzyme.
-
The mixture is pre-incubated at room temperature.
-
The reaction is initiated by the addition of the substrate, DL-glyceraldehyde.
-
The rate of NADPH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time using a microplate reader.
-
-
Data Analysis:
-
The percentage of inhibition is calculated for each concentration of the test compound.
-
The IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Culture:
-
The selected cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
-
Compound Treatment:
-
The test compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium.
-
The cells are treated with the compound for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL).
-
The plate is incubated for another 2-4 hours to allow the formation of formazan crystals by viable cells.
-
The medium is then removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The GI₅₀ (Growth Inhibition 50) or IC₅₀ (Inhibitory Concentration 50) value is determined from the dose-response curve.
-
Conclusion and Future Perspectives
This compound belongs to a class of compounds with significant therapeutic potential. The 2-thioxoimidazolidin-4-one core serves as a versatile scaffold for the development of inhibitors targeting various enzymes and biological pathways. While direct experimental validation for this specific molecule is needed, the available data on its structural analogs strongly suggest its potential as an aldose reductase inhibitor, an anticancer agent, and an antimicrobial compound.
Future research should focus on the direct synthesis and comprehensive biological evaluation of this compound to establish its precise performance metrics. Comparative studies against current standards and lead compounds in the respective therapeutic areas will be crucial for determining its potential for further development. Structure-activity relationship studies, guided by computational modeling, will be invaluable in optimizing the potency and selectivity of this promising molecular scaffold.
References
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Design, synthesis and evaluation of rhodanine derivatives as aldose reductase inhibitors. PubMed. [Link]
-
Rhodanine-3-acetamide derivatives as aldose and aldehyde reductase inhibitors to treat diabetic complications: synthesis, biological evaluation, molecular docking and simulation studies. PubMed Central. [Link]
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Rhodanine-3-acetamide derivatives as aldose and aldehyde reductase inhibitors to treat diabetic complications: synthesis, biological evaluation, molecular docking and simulation studies. PubMed. [Link]
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Highly selective aldose reductase inhibitors. 1. 3-(Arylalkyl)-2,4,5-trioxoimidazolidine-1-acetic acids. PubMed. [Link]
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Synthesis and anticancer properties of 5-(1H-benzoimidazol-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-ylcarboxilic acids. Pharmacia. [Link]
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Synthesis and antimicrobial activity of some 4 - oxo – thiazolidines-5-acetic acids. ResearchGate. [Link]
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Synthesis and Biological Evaluation of some new 2- Thioxoimidazolidin- 4 -one Derivatives (part II). ResearchGate. [Link]
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Synthesis and antibacterial activity of new (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives with thiazolidine-2,4-dione, rhodanine and 2-thiohydantoin moieties. PubMed Central. [Link]
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Benzilic acid based new 2-aryl-1,3-thiazolidin-4-one derivatives: Synthesis and anticancer activity. Journal of Research in Pharmacy. [Link]
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Design, synthesis and evaluation of anticancer activity of novel 2-thioxoimidazolidin-4-one derivatives bearing pyrazole, triazole and benzoxazole moieties. PubMed Central. [Link]
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Design, synthesis, molecular docking, and preliminary pharmacological evaluation of new thioimidazole -4-one derivatives. Chemical Review and Letters. [Link]
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Design, synthesis and biological evaluation of novel 5-oxo-2-thioxoimidazolidine derivatives as potent androgen receptor antagonists. PubMed. [Link]
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Synthesis and antimicrobial evaluation of 2-thioxoimidazolidinone derivatives. ACG Publications. [Link]
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Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. PubMed Central. [Link]
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Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. PubMed Central. [Link]
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Synthesis and identification of novel 2-thioxoimidazolidin- 4-one derivatives containing azo and ester groups. ResearchGate. [Link]
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Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives. National Institutes of Health. [Link]
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Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. MDPI. [Link]
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Study of the Activity of 3-benzyl-5-(4-chloro-arylazo)-4-thioxo-imidazolidin-2-one against Schistosomiasis Mansoni in Mice. National Institutes of Health. [Link]
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A Head-to-Head Preclinical Benchmarking of (1-Benzyl-5-oxo-2-thioxo-imidazolidin-4-yl)-acetic acid against Established Therapeutic Agents
A Technical Guide for Researchers in Drug Discovery and Development
Authored by: A Senior Application Scientist
Abstract
The relentless pursuit of novel therapeutic agents necessitates the rigorous evaluation of new chemical entities against established standards. This guide provides a comprehensive framework for the preclinical benchmarking of a novel compound, (1-Benzyl-5-oxo-2-thioxo-imidazolidin-4-yl)-acetic acid, hereafter referred to as Compound X. Drawing upon the well-documented pleiotropic activities of the 2-thioxoimidazolidin-4-one scaffold, this guide outlines a dual-pronged comparative analysis against two clinically relevant drugs: Epalrestat , an aldose reductase inhibitor, and Sorafenib , a multi-kinase inhibitor. Through detailed in vitro and in vivo experimental protocols, this document serves as a robust roadmap for elucidating the therapeutic potential and mechanistic underpinnings of Compound X, thereby informing its future development trajectory.
Introduction: The Therapeutic Promise of the 2-Thioxoimidazolidin-4-one Scaffold
The 2-thioxoimidazolidin-4-one core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of compounds with a wide array of biological activities.[1] This structural motif is present in molecules exhibiting anti-inflammatory, antimicrobial, anticonvulsant, and notably, antidiabetic and anticancer properties.[1][2][3] Our investigational molecule, this compound (Compound X), incorporates this versatile core. Preliminary structural analyses and the established bioactivities of analogous compounds suggest two primary, high-potential therapeutic avenues for exploration: inhibition of aldose reductase and modulation of kinase signaling pathways.
This guide, therefore, proposes a direct, data-driven comparison of Compound X with established drugs in these two distinct therapeutic areas. This head-to-head approach is designed to provide a clear, quantitative assessment of its potency, selectivity, and potential for further development.
Benchmarking Arm 1: Aldose Reductase Inhibition for Diabetic Complications
Rationale and Causality
Aldose reductase is the rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol.[4] Under hyperglycemic conditions, this pathway is upregulated, leading to the accumulation of sorbitol in tissues that are not insulin-sensitive. This accumulation is a key pathogenic factor in the development of diabetic complications such as neuropathy, retinopathy, and nephropathy.[4] Therefore, inhibiting aldose reductase is a validated therapeutic strategy to mitigate these debilitating conditions.[4]
We will benchmark Compound X against Epalrestat , a non-competitive and reversible aldose reductase inhibitor clinically used for the treatment of diabetic peripheral neuropathy.[5][6][7][8][9] This comparison will directly assess the potential of Compound X as a novel agent for managing diabetic complications.
In Vitro Comparative Analysis: Aldose Reductase Inhibition Assay
Objective: To determine and compare the half-maximal inhibitory concentration (IC50) of Compound X and Epalrestat against aldose reductase.
Experimental Protocol:
-
Enzyme and Reagent Preparation:
-
Recombinant human aldose reductase will be used.
-
A 0.067 M sodium phosphate buffer (pH 6.2) will be prepared.
-
NADPH solution (2.5 mM) will be prepared fresh in the phosphate buffer and protected from light.
-
DL-glyceraldehyde solution (50 mM) will serve as the substrate.
-
Stock solutions of Compound X and Epalrestat will be prepared in DMSO, with subsequent serial dilutions in the assay buffer.
-
-
Assay Procedure:
-
The assay will be performed in a 96-well, UV-transparent plate.
-
Each well will contain the phosphate buffer, NADPH, and the test compound (Compound X or Epalrestat) at varying concentrations.
-
The reaction will be initiated by the addition of the DL-glyceraldehyde substrate.
-
The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH, will be monitored kinetically for 5-10 minutes using a microplate reader.
-
The rate of reaction (ΔOD/min) will be calculated.
-
The percentage of inhibition for each concentration will be determined relative to a control containing no inhibitor.
-
The IC50 values will be calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[4][10]
-
Data Presentation:
| Compound | Aldose Reductase IC50 (µM) |
| Compound X | [Experimental Value] |
| Epalrestat | [Experimental Value] |
In Vivo Comparative Analysis: Streptozotocin-Induced Diabetic Rat Model
Objective: To evaluate the in vivo efficacy of Compound X in preventing or reversing diabetic neuropathy in a streptozotocin (STZ)-induced diabetic rat model, using Epalrestat as a comparator.
Experimental Protocol:
-
Induction of Diabetes:
-
Male Sprague-Dawley rats will be used.
-
Diabetes will be induced by a single intraperitoneal (i.p.) injection of STZ (50-65 mg/kg) dissolved in citrate buffer.[11][12][13][14][15]
-
Blood glucose levels will be monitored, and rats with fasting blood glucose levels above 250 mg/dL will be considered diabetic and included in the study.
-
-
Treatment Groups:
-
Group 1: Non-diabetic control (vehicle administration).
-
Group 2: Diabetic control (vehicle administration).
-
Group 3: Diabetic + Compound X (dose to be determined based on in vitro potency and preliminary toxicity studies).
-
Group 4: Diabetic + Epalrestat (clinically relevant dose, e.g., 50 mg/kg).
-
-
Efficacy Assessment:
-
Motor Nerve Conduction Velocity (MNCV): MNCV of the sciatic nerve will be measured at baseline and after a predetermined treatment period (e.g., 4-8 weeks).
-
Sensory Perception: Paw withdrawal threshold to a mechanical stimulus (von Frey filaments) will be assessed to evaluate mechanical allodynia.[11]
-
Biochemical Parameters: At the end of the study, sorbitol levels in the sciatic nerve and lens will be quantified.
-
Data Presentation:
| Treatment Group | MNCV (m/s) | Paw Withdrawal Threshold (g) | Sciatic Nerve Sorbitol (nmol/g tissue) |
| Non-diabetic Control | [Value] | [Value] | [Value] |
| Diabetic Control | [Value] | [Value] | [Value] |
| Diabetic + Compound X | [Value] | [Value] | [Value] |
| Diabetic + Epalrestat | [Value] | [Value] | [Value] |
Benchmarking Arm 2: Anticancer Activity via Kinase Inhibition
Rationale and Causality
The 2-thioxoimidazolidin-4-one scaffold is a component of several molecules with demonstrated anticancer activity.[1][2][3][16] The proposed mechanisms often involve the inhibition of protein kinases, which are critical regulators of cell proliferation, survival, and angiogenesis.[17] Dysregulation of kinase activity is a hallmark of many cancers.
We will benchmark Compound X against Sorafenib , an oral multi-kinase inhibitor that targets several serine/threonine and receptor tyrosine kinases, including RAF, VEGFR, and PDGFR.[17][18][19][20][21] Sorafenib is clinically approved for the treatment of hepatocellular carcinoma, renal cell carcinoma, and thyroid carcinoma.[18][20] This comparison will provide insights into the potential of Compound X as a novel anticancer agent.
In Vitro Comparative Analysis: Kinase Inhibition and Cytotoxicity Assays
Objective 1: To screen Compound X against a panel of cancer-relevant kinases and compare its inhibitory profile to Sorafenib.
Experimental Protocol: In Vitro Kinase Inhibition Assay
-
Kinase Panel Selection: A panel of kinases relevant to cancer, including RAF, VEGFR, PDGFR, and other key oncogenic kinases, will be selected.
-
Assay Format: A luminescence-based kinase assay (e.g., ADP-Glo™) will be employed to measure kinase activity by quantifying ADP production.[22][23]
-
Procedure:
-
The kinase, its specific substrate, and ATP will be incubated with serial dilutions of Compound X or Sorafenib.
-
After the kinase reaction, a reagent will be added to stop the reaction and deplete the remaining ATP.
-
A second reagent will be added to convert the produced ADP to ATP, which then drives a luciferase-luciferin reaction, generating a luminescent signal.
-
The luminescent signal, proportional to kinase activity, will be measured using a plate reader.
-
IC50 values will be determined as described for the aldose reductase assay.[22][23][24]
-
Data Presentation:
| Kinase Target | Compound X IC50 (nM) | Sorafenib IC50 (nM) |
| RAF-1 | [Value] | [Value] |
| B-RAF | [Value] | [Value] |
| VEGFR-2 | [Value] | [Value] |
| PDGFR-β | [Value] | [Value] |
| [Other Kinase] | [Value] | [Value] |
Objective 2: To compare the cytotoxic effects of Compound X and Sorafenib on relevant cancer cell lines.
Experimental Protocol: MTT Cell Viability Assay
-
Cell Line Selection: A panel of human cancer cell lines representing tumors where Sorafenib is clinically active (e.g., HepG2 for hepatocellular carcinoma, A498 for renal cell carcinoma) will be used.
-
Procedure:
-
Cells will be seeded in 96-well plates and allowed to adhere overnight.
-
The cells will be treated with serial dilutions of Compound X or Sorafenib for a specified duration (e.g., 48 or 72 hours).
-
After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution will be added to each well.[25][26][27][28]
-
Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[25]
-
The formazan crystals will be solubilized with a suitable solvent.
-
The absorbance of the formazan solution will be measured at approximately 570 nm using a microplate reader.
-
The percentage of cell viability will be calculated relative to untreated control cells.
-
The IC50 values for cytotoxicity will be determined.
-
Data Presentation:
| Cell Line | Compound X IC50 (µM) | Sorafenib IC50 (µM) |
| HepG2 | [Value] | [Value] |
| A498 | [Value] | [Value] |
| [Other Cell Line] | [Value] | [Value] |
In Vivo Comparative Analysis: Tumor Xenograft Model
Objective: To assess the in vivo antitumor efficacy of Compound X in a human tumor xenograft model, with Sorafenib as a positive control.
Experimental Protocol:
-
Model Establishment:
-
Immunocompromised mice (e.g., nude or NSG mice) will be used as hosts.[29][30][31]
-
A suitable human cancer cell line (e.g., HepG2) will be injected subcutaneously into the flank of the mice.
-
Tumor growth will be monitored, and when tumors reach a palpable size (e.g., 100-150 mm³), the mice will be randomized into treatment groups.
-
-
Treatment Groups:
-
Group 1: Vehicle control.
-
Group 2: Compound X (dose and schedule to be determined from MTD studies).
-
Group 3: Sorafenib (clinically relevant dose, e.g., 30 mg/kg, oral gavage).
-
-
Efficacy Assessment:
-
Tumor volume will be measured regularly (e.g., 2-3 times per week) using calipers.
-
Animal body weight and general health will be monitored.
-
At the end of the study, tumors will be excised, weighed, and may be used for further pharmacodynamic analysis (e.g., western blotting for key signaling proteins).
-
Data Presentation:
| Treatment Group | Mean Tumor Volume at Day X (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | [Value] | - |
| Compound X | [Value] | [Value] |
| Sorafenib | [Value] | [Value] |
Visualization of Experimental Workflows and Signaling Pathways
Aldose Reductase Inhibition Workflow
Caption: The polyol pathway and the site of action for aldose reductase inhibitors.
Conclusion and Future Directions
This guide provides a structured and scientifically rigorous framework for the preclinical benchmarking of this compound. By directly comparing its performance against Epalrestat and Sorafenib, we can generate robust, comparative data on its potential as both an aldose reductase inhibitor and an anticancer agent. The outcomes of these studies will be pivotal in determining the primary therapeutic indication for Compound X and will guide subsequent lead optimization, preclinical safety studies, and ultimately, its potential progression towards clinical development. The self-validating nature of these established protocols, coupled with the use of clinically relevant benchmarks, will ensure the generation of high-quality, translatable data.
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STZ-Induced Diabetes Model – Protocol. NDI Neuroscience. Link
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LLC cells tumor xenograft model. Protocols.io. Link
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Application Notes and Protocols: In Vitro Aldose Reductase Inhibition Assay for Sclerotiorin. Benchchem. Link
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"Streptozotocin-Induced Diabetic Models in Mice and Rats". In: Current Protocols in Pharmacology. ResearchGate. Link
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A review of the mechanism of action and clinical applications of sorafenib in advanced osteosarcoma. NIH. (2017-08-04). Link
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Streptozotocin as a tool for induction of rat models of diabetes: a practical guide. PMC - NIH. Link
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Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Bio-Techne. Link
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Streptozotocin-Induced Diabetic Models in Mice and Rats. PubMed. Link
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Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. PMC. Link
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Xenograft Tumor Assay Protocol. Link
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Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. PMC - NIH. (2022-10-26). Link
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ab283360 – Aldose Reductase Inhibitor Screening Kit (Colorimetric). Abcam. (2021-07-07). Link
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Design, synthesis and evaluation of anticancer activity of novel 2-thioxoimidazolidin-4-one derivatives bearing pyrazole, triazole and benzoxazole moieties. PubMed Central. (2018-05-09). Link
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Assessing the Specificity of (1-Benzyl-5-oxo-2-thioxo-imidazolidin-4-yl)-acetic acid: A Comparative Guide for Drug Discovery Professionals
In the landscape of drug discovery, the rigorous assessment of a compound's specificity is paramount to its clinical translation. A highly specific inhibitor minimizes off-target effects, thereby reducing potential toxicity and increasing therapeutic efficacy. This guide provides a comprehensive framework for evaluating the specificity of the novel compound, (1-Benzyl-5-oxo-2-thioxo-imidazolidin-4-yl)-acetic acid. This molecule belongs to the rhodanine-3-acetic acid class of compounds, which have shown promise as inhibitors of various enzymes, most notably aldose reductase.[1][2][3][4]
This document will guide researchers through a series of robust experimental protocols designed to elucidate the primary target of this compound, quantify its potency, and compare its specificity against established inhibitors. The methodologies described herein are grounded in principles of scientific integrity, providing self-validating systems to ensure the generation of reliable and reproducible data.
Introduction: The Rationale for Specificity Assessment
This compound is a synthetic compound with a rhodanine-3-acetic acid scaffold.[5][6][7] Derivatives of this core structure have been reported to exhibit a range of biological activities, including antifungal and anticancer properties.[1][2][8] Notably, several rhodanine-3-acetic acid derivatives have been identified as potent inhibitors of aldose reductase (AR), a key enzyme in the polyol pathway.[4] Dysregulation of the polyol pathway due to hyperglycemia is a major contributor to the pathogenesis of diabetic complications such as neuropathy, nephropathy, and retinopathy.[9][10][11][12] Therefore, the primary hypothesis to be tested is that this compound acts as an aldose reductase inhibitor.
This guide will focus on a comparative analysis with well-characterized aldose reductase inhibitors, such as Epalrestat, Sorbinil, and Tolrestat, to benchmark the specificity and potency of the title compound.[10][12]
Experimental Workflow for Specificity Profiling
The following workflow provides a logical progression for a thorough specificity assessment.
Figure 1: A stepwise experimental workflow for assessing the specificity of this compound.
Phase 1: Primary Target Identification and Potency Determination
The initial phase focuses on confirming the hypothesized interaction with aldose reductase and quantifying the compound's inhibitory potency.
In Vitro Aldose Reductase Inhibition Assay
Rationale: This biochemical assay directly measures the ability of the test compound to inhibit the enzymatic activity of purified aldose reductase. A reduction in enzyme activity in the presence of the compound provides the first piece of evidence for its inhibitory potential.
Protocol:
-
Reagents and Materials:
-
Purified recombinant human aldose reductase (AKR1B1)
-
NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)
-
DL-Glyceraldehyde (substrate)
-
Phosphate buffer (e.g., 100 mM sodium phosphate, pH 6.2)
-
This compound (test compound)
-
Epalrestat (positive control inhibitor)
-
DMSO (vehicle control)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
-
-
Procedure:
-
Prepare a stock solution of the test compound and Epalrestat in DMSO.
-
In a 96-well plate, add 170 µL of phosphate buffer to each well.
-
Add 10 µL of NADPH solution (final concentration ~0.1 mM).
-
Add 5 µL of varying concentrations of the test compound or control inhibitors (e.g., 0.01 µM to 100 µM). For the vehicle control, add 5 µL of DMSO.
-
Add 5 µL of the aldose reductase enzyme solution and incubate for 5 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the substrate, DL-glyceraldehyde (final concentration ~10 mM).
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10 minutes. The rate of NADPH oxidation is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial velocity (rate of change in absorbance) for each concentration of the inhibitor.
-
Normalize the data to the vehicle control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.
-
Comparative IC50 Values
A direct comparison of the IC50 value of this compound with established aldose reductase inhibitors will provide a preliminary assessment of its potency.
| Compound | Predicted Aldose Reductase IC50 (µM) |
| This compound | To be determined |
| Epalrestat | ~0.1 - 0.5 |
| Sorbinil | ~0.5 - 2.0 |
| Tolrestat | ~0.02 - 0.1 |
Table 1: Expected IC50 ranges for known aldose reductase inhibitors to be used for comparison.
Phase 2: Elucidating the Mechanism and Selectivity
This phase delves into the mode of inhibition and the compound's selectivity for aldose reductase over other related enzymes.
Kinetic Analysis of Inhibition
Rationale: Understanding the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) provides deeper insight into how the compound interacts with the enzyme.[9][13] This is crucial for structure-activity relationship (SAR) studies and lead optimization. Lineweaver-Burk plots are a standard method for visualizing and determining the mode of inhibition.[9]
Protocol:
-
Perform the in vitro aldose reductase inhibition assay as described in section 3.1.
-
Instead of a single substrate concentration, vary the concentration of DL-glyceraldehyde while keeping the concentrations of the inhibitor constant.
-
Repeat this for several fixed concentrations of this compound.
-
Plot the reciprocal of the initial velocity (1/V) against the reciprocal of the substrate concentration (1/[S]) for each inhibitor concentration.
Data Interpretation:
-
Competitive Inhibition: Lines will intersect on the y-axis.
-
Non-competitive Inhibition: Lines will intersect on the x-axis.
-
Uncompetitive Inhibition: Lines will be parallel.
Figure 2: Representative Lineweaver-Burk plots illustrating different modes of enzyme inhibition.
Selectivity Profiling Against Aldehyde Reductase
Rationale: Aldehyde reductase (ALR1) is a closely related enzyme to aldose reductase (ALR2 or AKR1B1) and shares significant structural homology.[4][14] Assessing the inhibitory activity of the compound against ALR1 is a critical measure of its selectivity. A highly selective compound will exhibit significantly lower potency against ALR1.
Protocol:
-
Follow the same procedure as the in vitro aldose reductase inhibition assay (section 3.1).
-
Substitute purified recombinant human aldehyde reductase (ALR1) for aldose reductase.
-
Determine the IC50 value of this compound against ALR1.
Data Analysis:
-
Calculate the selectivity index by dividing the IC50 for ALR1 by the IC50 for ALR2. A higher selectivity index indicates greater specificity for aldose reductase.
| Compound | Aldose Reductase (ALR2) IC50 (µM) | Aldehyde Reductase (ALR1) IC50 (µM) | Selectivity Index (ALR1 IC50 / ALR2 IC50) |
| This compound | To be determined | To be determined | To be determined |
| Epalrestat | ~0.2 | >10 | >50 |
| Sorbinil | ~1.0 | >100 | >100 |
Table 2: A template for comparing the selectivity of this compound with established inhibitors.
Phase 3: Cellular Validation and Off-Target Assessment
Moving from a purified enzyme system to a cellular context is essential to confirm that the compound can engage its target within a more complex biological environment and to identify potential off-target effects.[15][16]
Cellular Thermal Shift Assay (CETSA)
Rationale: CETSA is a powerful technique for verifying target engagement in intact cells.[17] The principle is that a ligand binding to its target protein stabilizes the protein, leading to an increase in its melting temperature.
Protocol:
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., a human lens epithelial cell line) to near confluency.
-
Treat the cells with either vehicle (DMSO) or a high concentration (e.g., 10-50 µM) of this compound for 1-2 hours.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.
-
-
Protein Extraction and Analysis:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble and precipitated protein fractions by centrifugation.
-
Analyze the amount of soluble aldose reductase in the supernatant of each temperature point by Western blotting or ELISA.
-
Data Interpretation:
-
A shift in the melting curve to a higher temperature in the drug-treated samples compared to the vehicle control indicates that the compound is binding to and stabilizing aldose reductase in the cellular environment.
Cellular Proliferation and Toxicity Assays
Rationale: It is crucial to assess the general cytotoxicity of the compound to ensure that any observed cellular effects are due to the specific inhibition of the target and not simply a consequence of cell death.[16]
Protocol:
-
Cell Seeding: Seed cells (e.g., HEK293 or a relevant cell line) in a 96-well plate.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for 24-72 hours.
-
Viability Assessment: Use a standard cell viability assay, such as the MTT or CellTiter-Glo assay, to quantify the number of viable cells.
-
Data Analysis: Determine the CC50 (the concentration that causes 50% cytotoxicity). A high CC50 value relative to the IC50 for the target indicates a favorable therapeutic window.
Broader Off-Target Screening (Optional)
For a more comprehensive assessment of specificity, particularly if the compound is being considered for further development, broader screening against a panel of other enzymes or receptors is recommended. Kinase inhibitor profiling services, for instance, can screen the compound against hundreds of kinases to identify potential off-target interactions.[18][19]
Conclusion and Future Directions
This guide outlines a systematic and robust approach to assessing the specificity of this compound. By following these experimental protocols, researchers can confidently determine its primary target, quantify its potency and selectivity, and validate its activity in a cellular context. The comparative data generated against established aldose reductase inhibitors will be invaluable for positioning this novel compound within the current therapeutic landscape. A favorable specificity profile, characterized by high potency against aldose reductase, a clear mode of action, high selectivity over related enzymes, and low off-target cytotoxicity, would strongly support the further preclinical development of this compound as a potential therapeutic for diabetic complications.
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Bacha, M. M., et al. (2021). Rhodanine-3-acetamide derivatives as aldose and aldehyde reductase inhibitors to treat diabetic complications: synthesis, biological evaluation, molecular docking and simulation studies. RSC Advances, 11(26), 15917-15931. [Link]
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comparative analysis of the spectroscopic data of (1-Benzyl-5-oxo-2-thioxo-imidazolidin-4-yl)-acetic acid derivatives
An In-Depth Comparative Guide to the Spectroscopic Analysis of (1-Benzyl-5-oxo-2-thioxo-imidazolidin-4-yl)-acetic Acid Derivatives
Abstract
This compound and its analogues belong to the 2-thiohydantoin class of heterocyclic compounds. Thiohydantoins are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities, which include anticancer, antiviral, and antidiabetic properties.[1][2] The ability to precisely characterize these molecules is paramount for establishing structure-activity relationships (SAR) and ensuring the quality of synthesized compounds. This guide provides a comprehensive comparative analysis of the key spectroscopic data—¹H NMR, ¹³C NMR, IR, Mass Spectrometry, and UV-Visible—used to identify and differentiate derivatives of this scaffold. We delve into the causality behind spectral characteristics and provide robust, self-validating experimental protocols for researchers in the field.
Core Molecular Structure and Spectroscopic Hotspots
The foundational structure of this compound presents several key features that are readily identifiable through spectroscopic methods. The numbering convention used throughout this guide is illustrated below. Key modification sites for creating derivatives typically include the N-3 position, the carboxylic acid moiety, and, most commonly, substitutions on the N-1 benzyl ring. These modifications induce predictable changes in the spectral data, allowing for unambiguous structural confirmation.
Caption: Core structure of this compound.
Comparative ¹H NMR Spectroscopy Analysis
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of these derivatives. The proton environment is highly sensitive to electronic effects, allowing for clear differentiation between analogues.
Causality Behind Chemical Shifts:
-
Benzyl Group (N1-CH₂): The two methylene protons on the benzyl group are diastereotopic due to the chiral center at C5. This often results in two distinct signals (a pair of doublets, appearing as a quartet), typically in the range of 4.5-5.0 ppm.
-
Imidazolidine Ring (C5-H and N3-H): The proton at C5 is coupled to the adjacent methylene protons of the acetic acid side chain and typically appears as a triplet or doublet of doublets around 4.0-4.5 ppm.[3] The N3-H proton is a broad singlet, often observed far downfield (10.5-12.0 ppm), due to its acidic nature and hydrogen bonding potential.[3][4]
-
Acetic Acid Moiety (C5-CH₂-COOH): The methylene protons of the acetic acid group are adjacent to the C5 chiral center, making them diastereotopic. They usually appear as a multiplet. The carboxylic acid proton is a very broad singlet that can appear over a wide range and may exchange with trace water in the solvent.
-
Aromatic Protons: The protons on the N-1 benzyl ring appear in the standard aromatic region of 7.2-7.5 ppm. Substituents on this ring will cause predictable shifts; electron-withdrawing groups (e.g., -NO₂) shift ortho and para protons downfield, while electron-donating groups (e.g., -OCH₃) shift them upfield.[5]
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Proton Assignment | Parent Compound (Typical) | Effect of Electron-Withdrawing Group (e.g., 4-NO₂) on Benzyl Ring | Effect of Electron-Donating Group (e.g., 4-OCH₃) on Benzyl Ring | Reference |
|---|---|---|---|---|
| N3-H | ~11.5 (s, br) | Minimal change | Minimal change | [4][5] |
| Aromatic H | ~7.35 (m, 5H) | Downfield shift (e.g., ~8.2 & ~7.6) | Upfield shift (e.g., ~7.2 & ~6.9) | [5] |
| N1-CH₂ -Ph | ~4.7 (q, 2H) | Slight downfield shift | Slight upfield shift | [6] |
| C5-H | ~4.3 (t, 1H) | Minimal change | Minimal change | [3] |
| C5-CH₂ -COOH | ~2.8 (m, 2H) | Minimal change | Minimal change | [7] |
| COOH | >12.0 (s, br) | Minimal change | Minimal change | - |
Comparative ¹³C NMR Spectroscopy Analysis
Carbon-13 NMR provides crucial information about the carbon skeleton, confirming the presence of key functional groups, particularly the carbonyl and thiocarbonyl carbons.
Causality Behind Chemical Shifts:
-
Thiocarbonyl (C2=S): The C=S carbon is highly deshielded and is the most downfield signal, typically appearing around 180-185 ppm.[5] This is a hallmark of the 2-thiohydantoin scaffold.
-
Carbonyl (C4=O): The amide carbonyl carbon (C4) resonates around 172-175 ppm.[5] The carboxylic acid carbonyl is found in a similar region.
-
Aromatic Carbons: The carbons of the benzyl ring appear between 125-140 ppm. The ipso-carbon (attached to the CH₂ group) is often distinct. Substituents cause predictable shifts based on their electronic effects.[5]
-
Aliphatic Carbons (C5, N1-CH₂, C5-CH₂): These carbons are found in the upfield region of the spectrum, typically between 40-65 ppm.[3]
Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Carbon Assignment | Parent Compound (Typical) | Comments | Reference |
|---|---|---|---|
| C 2=S | ~183 | Diagnostic peak for the 2-thiohydantoin ring. | [5] |
| C 4=O | ~173 | Amide carbonyl. | [5] |
| C OOH | ~171 | Carboxylic acid carbonyl. | [1] |
| Aromatic C | 127-138 | Region for benzyl ring carbons. | [8] |
| C 5 | ~62 | Chiral center of the imidazolidine ring. | [5] |
| N1-C H₂ | ~45 | Methylene carbon of the benzyl group. | [6] |
| C5-C H₂-COOH | ~35 | Methylene carbon of the acetic acid side chain. |[7] |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for confirming the presence of the core functional groups in the molecule. The analysis relies on identifying characteristic stretching vibrations.
-
N-H Stretch: A broad peak typically appears in the 3100-3400 cm⁻¹ range, corresponding to the N-H bond at the N3 position.[8][9]
-
C=O Stretches: These are strong, sharp absorptions. Two distinct C=O stretches are expected: one for the amide (C4=O) around 1720-1745 cm⁻¹ and another for the carboxylic acid C=O around 1700-1725 cm⁻¹.[5][10]
-
C=S Stretch: The presence of the thiocarbonyl group is confirmed by a peak in the 1100-1300 cm⁻¹ region. This peak is a key differentiator from standard hydantoin structures.[5][8]
-
Aromatic C=C Stretches: Medium intensity peaks in the 1450-1600 cm⁻¹ range confirm the presence of the benzyl ring.
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity | Reference |
|---|---|---|---|
| N-H Stretch | 3100 - 3400 | Medium, Broad | [8] |
| C-H Aromatic | 3000 - 3100 | Medium | [9] |
| C-H Aliphatic | 2850 - 3000 | Medium | [9] |
| C=O Stretch (Amide & Acid) | 1700 - 1745 | Strong, Sharp | [5][10] |
| C=C Aromatic | 1450 - 1600 | Medium | [11] |
| C=S Stretch | 1100 - 1300 | Medium-Strong |[8] |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation patterns, which serve to confirm the overall structure and identity of the derivatives. Electrospray Ionization (ESI) is a preferred soft ionization technique for these molecules, as it typically yields a strong quasi-molecular ion peak ([M+H]⁺ or [M-H]⁻).[8]
-
Molecular Ion Peak: In ESI-MS, the primary observed ion will be the protonated molecule [M+H]⁺ in positive mode or the deprotonated molecule [M-H]⁻ in negative mode. High-Resolution Mass Spectrometry (HRMS) can confirm the elemental formula to within a few parts per million.
-
Fragmentation Patterns: Key fragmentations often involve the loss of the carboxylic acid group (-45 Da), loss of the entire acetic acid side chain, or cleavage of the benzyl group. The specific fragmentation will depend on the derivative and the ionization method used. Chemical ionization is also effective and can produce simpler spectra than electron impact ionization.[12]
UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. 2-Thiohydantoin derivatives typically exhibit characteristic absorbance in the 260-270 nm range, which is attributed to π-π* transitions within the conjugated system of the thiohydantoin ring.[3]
-
Effect of Substitution: Substituents on the benzyl ring can modulate the absorption maximum (λmax). Electron-donating groups or extending conjugation can cause a bathochromic (red) shift to longer wavelengths, while electron-withdrawing groups may cause a hypsochromic (blue) shift. The intensity of absorption can also be affected.[13]
Standardized Experimental Protocols
To ensure reproducibility and data integrity, the following standardized protocols are recommended.
Caption: General experimental workflow for spectroscopic characterization.
A. NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve 5-10 mg of the purified and dried derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.[8]
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse Program: Standard single pulse.
-
Spectral Width: -2 to 16 ppm.
-
Number of Scans: 16-64 (adjust based on concentration).
-
Relaxation Delay (d1): 2 seconds.
-
-
¹³C NMR Parameters:
-
Pulse Program: Standard proton-decoupled pulse program (e.g., zgpg30).
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay (d1): 2 seconds.
-
B. IR Spectroscopy
-
Sample Preparation (ATR): Place a small amount (~1-2 mg) of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal. This method is preferred for its simplicity and speed.[8]
-
Sample Preparation (KBr Pellet): Alternatively, mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture thoroughly in an agate mortar and press it into a transparent pellet using a hydraulic press.[8]
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
C. Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[8]
-
Instrumentation: Infuse the sample solution into a mass spectrometer equipped with an Electrospray Ionization (ESI) source.
-
Parameters:
-
Mode: Acquire spectra in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻.
-
Mass Range: Scan a range appropriate for the expected molecular weight (e.g., 100-1000 m/z).
-
Resolution: For HRMS, use an instrument capable of high resolution (e.g., Orbitrap or TOF) to determine the accurate mass.
-
D. UV-Visible Spectroscopy
-
Sample Preparation: Prepare a stock solution of the compound in a UV-grade solvent (e.g., ethanol or acetonitrile). Prepare a dilute solution (e.g., 10⁻⁵ M) from the stock solution to ensure the absorbance is within the linear range of the instrument (typically < 1.5).
-
Data Acquisition: Record the absorption spectrum from 200 to 400 nm using a dual-beam UV-Vis spectrophotometer. Use the pure solvent as a blank reference.
Conclusion
The systematic and comparative analysis of spectroscopic data is indispensable for the research and development of this compound derivatives. Each technique provides a unique piece of the structural puzzle. ¹H and ¹³C NMR spectroscopy elucidate the precise connectivity and electronic environment of the molecule's atoms. IR spectroscopy offers rapid confirmation of essential functional groups, with the C=S stretch being a key diagnostic peak. Mass spectrometry confirms the molecular weight and elemental composition, while UV-Visible spectroscopy provides insight into the electronic structure. By understanding the characteristic spectral signatures and the influence of structural modifications, researchers can confidently characterize novel derivatives, paving the way for further pharmacological evaluation.
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Safety Operating Guide
A Guide to the Safe Disposal of (1-Benzyl-5-oxo-2-thioxo-imidazolidin-4-yl)-acetic Acid
As a Senior Application Scientist, it is understood that meticulous research and groundbreaking discoveries are intrinsically linked to a foundational culture of safety. The proper management of chemical waste is not merely a regulatory hurdle; it is a critical component of responsible scientific practice. This guide provides a detailed protocol for the safe disposal of (1-Benzyl-5-oxo-2-thioxo-imidazolidin-4-yl)-acetic acid, ensuring the protection of laboratory personnel and the environment.
Core Principles of Chemical Waste Management
Before delving into the specific protocol, it is essential to adhere to the universal principles of laboratory waste management:
-
Waste Minimization: The most effective waste management strategy is to minimize its generation.[4] This can be achieved by ordering only the necessary quantities of chemicals, reducing the scale of experiments, and avoiding the purchase of duplicate materials.[4][5][6]
-
Segregation: Never mix different waste streams unless their compatibility is certain.[7] Incompatible chemicals can react violently or produce toxic gases.[8] This compound, being a carboxylic acid, should be segregated from bases, oxidizers, and reactive metals.[9]
-
Proper Labeling and Storage: All waste containers must be clearly and accurately labeled.[4][5][6] Store waste in designated Satellite Accumulation Areas at or near the point of generation.[5]
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound in solid form, as well as solutions and contaminated materials.
Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure you are wearing the appropriate PPE. This includes, but is not limited to:
All handling of the waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[9][10]
Waste Characterization and Segregation
This compound waste should be classified as hazardous chemical waste . Due to its carboxylic acid nature, it is considered a corrosive waste.[5]
-
Solid Waste: Unused or expired solid this compound.
-
Contaminated Labware: Items such as weigh boats, pipette tips, and gloves that are contaminated with the compound.
-
Liquid Waste: Solutions containing this compound. Note that this compound is typically dissolved in organic solvents for experimental use. Therefore, the liquid waste will likely be a mixed hazardous waste (e.g., organic solvent and the compound).
Waste Collection and Container Management
Solid Waste and Contaminated Labware:
-
Container Selection: Use a designated, leak-proof hazardous waste container with a secure lid. High-density polyethylene (HDPE) containers are a suitable choice.[9]
-
Collection: Carefully place the solid this compound and any contaminated disposable labware (e.g., gloves, weigh paper, pipette tips) into the designated solid hazardous waste container.
-
Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name: "this compound," and the approximate quantity.[9]
Liquid Waste (Solutions):
-
Container Selection: Use a designated, leak-proof, and chemically compatible hazardous waste container for liquid waste. The container material should be compatible with the solvent used (e.g., glass or HDPE for many organic solvents).
-
Collection: Pour the liquid waste into the container using a funnel to prevent spills. Do not fill the container beyond 90% capacity to allow for vapor expansion.[9]
-
Labeling: The container must be labeled with "Hazardous Waste" and list all constituents, including the full chemical name of the title compound and the solvent(s) with their approximate percentages.
-
Segregation: This waste stream must be segregated from aqueous waste and other incompatible chemical waste streams.
The decision-making process for waste segregation and containerization is illustrated in the workflow diagram below.
Caption: Workflow for the disposal of this compound.
Spill Management
In the event of a spill, treat the spilled material and any cleanup materials as hazardous waste.[2]
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the vicinity.
-
Containment: For small spills, use a chemical spill kit with an absorbent material appropriate for carboxylic acids and/or the solvent. Do not use combustible materials like paper towels to absorb solvent spills.
-
Cleanup: Carefully sweep or scoop up the absorbed material and place it in a designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent or detergent and water.
Final Disposal
Under no circumstances should this chemical or its solutions be disposed of down the drain.[3][11] The final step is to arrange for the removal of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[5]
Summary of Disposal Procedures
| Waste Type | Container | Labeling Requirements | Disposal Method |
| Solid Compound & Contaminated Disposables | Leak-proof, lidded container (e.g., HDPE) | "Hazardous Waste", Full Chemical Name | Collection by licensed waste disposal service. |
| Liquid Solutions (in organic solvent) | Chemically compatible, sealed container (e.g., glass) | "Hazardous Waste", Full Chemical Name, Solvent Name(s) and Percentages | Collection by licensed waste disposal service. |
| Spill Cleanup Debris | Leak-proof, lidded container (e.g., HDPE) | "Hazardous Waste", Full Chemical Name, Absorbent Material | Collection by licensed waste disposal service. |
By adhering to this guide, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, upholding the principles of scientific integrity and environmental stewardship.
References
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS. (n.d.). University of Pennsylvania. Retrieved from [Link]
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Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste. Retrieved from [Link]
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Laboratory Chemical Waste Management. (n.d.). CSIR IIP. Retrieved from [Link]
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Guide to Managing Laboratory Chemical Waste. (2024, January). Vanderbilt University. Retrieved from [Link]
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Pharmaceutical Waste. (n.d.). Matthews Environmental Solutions. Retrieved from [Link]
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Management of Waste. (n.d.). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
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Pharmaceutical Waste. (n.d.). University of Delaware Environmental Health & Safety. Retrieved from [Link]
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Hazardous Pharmaceutical Waste Disposal. (2025, December 25). Unit444. Retrieved from [Link]
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Pharmaceutical Waste Disposal. (n.d.). Hazardous Waste Disposal. Retrieved from [Link]
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How to Dispose of Hazardous Pharmaceutical Waste. (2025, October 30). Medical Waste Pros. Retrieved from [Link]
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How to Dispose of Acetic Acid. (n.d.). Lab Alley. Retrieved from [Link]
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Hazardous Laboratory Chemicals Disposal Guide. (n.d.). Reed College. Retrieved from [Link]
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Acceptable Drain Disposal Procedures. (n.d.). USDA ARS. Retrieved from [Link]
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Material Safety Data Sheet - 3-Ethylrhodanine, 98+% (GC). (n.d.). Cole-Parmer. Retrieved from [Link]
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Personal protective equipment for handling (1-Benzyl-5-oxo-2-thioxo-imidazolidin-4-yl)-acetic acid
Essential Safety and Handling Guide for (1-Benzyl-5-oxo-2-thioxo-imidazolidin-4-yl)-acetic acid
This document provides essential guidance for the safe handling, use, and disposal of this compound (CAS 52730-34-4). As a specialized thiohydantoin derivative, this compound requires careful management in a laboratory setting to mitigate potential risks. This guide is intended for researchers, scientists, and drug development professionals.
Hazard Analysis: A Proactive Approach to Safety
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a thorough hazard analysis based on its functional groups is crucial. The molecule incorporates a thiohydantoin ring, a carboxylic acid moiety, and a benzyl group, each contributing to its potential hazard profile.
-
Thiohydantoin Core: Thiohydantoin and its derivatives are known to be biologically active.[1][2][3][4][5] The SDS for the parent compound, 2-thiohydantoin, indicates it is harmful if swallowed.[6][7][8][9] Therefore, this compound should be treated with similar caution, assuming potential oral toxicity.
-
Carboxylic Acid Group: Carboxylic acids are generally weak acids but can be corrosive or irritating to the skin and eyes.[10][11] The acidic nature of this compound necessitates protective measures to prevent direct contact. While the toxicity of monocarboxylic acids is generally moderate to low, they can pose a moderate fire hazard.[10][12]
-
Powdered Form: As this compound is a solid, it is likely to be handled as a powder. Fine powders can be easily inhaled, causing respiratory irritation, and can also pose a dust explosion risk under certain conditions.[13][14][15]
Based on this analysis, this compound should be handled as a substance that is potentially harmful if swallowed, an irritant to the skin, eyes, and respiratory system, and a combustible dust.
Personal Protective Equipment (PPE): Your First Line of Defense
A risk-based approach to PPE selection is critical.[16] The following table outlines the recommended PPE for handling this compound in various laboratory scenarios.
| Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions (in a fume hood) | Chemical splash goggles | Nitrile or neoprene gloves[17] | Lab coat | Not generally required if handled in a certified chemical fume hood |
| Handling solutions at room temperature | Chemical splash goggles | Nitrile or neoprene gloves | Lab coat | Not generally required |
| Heating solutions or potential for aerosol generation | Chemical splash goggles and a face shield[18][19] | Nitrile or neoprene gloves | Chemical-resistant apron over a lab coat | Consider an N95 respirator or a higher level of respiratory protection based on risk assessment[18] |
| Large-scale operations (>10g) | Chemical splash goggles and a face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant suit or coveralls[20] | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates |
| Spill cleanup | Chemical splash goggles and a face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant suit or coveralls | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates |
Always inspect PPE for damage before each use and ensure proper fit. [18]
Operational Plan: Safe Handling from Receipt to Disposal
A systematic workflow is essential to minimize exposure and ensure safety.
-
Ventilation: Always handle the solid form of this compound in a certified chemical fume hood to minimize inhalation of the powder.[13][15] Weighing of the powder should also be conducted within a fume hood or a ventilated balance enclosure.[15][21]
-
Isolation: For larger-scale operations, consider using a glovebox to provide a higher level of containment.[22]
-
Preparation: Before starting work, ensure the chemical fume hood is functioning correctly and the work area is clean and uncluttered. Assemble all necessary equipment and PPE.
-
Weighing:
-
Don the appropriate PPE as outlined in the table above.
-
Place a weigh boat on the balance inside the fume hood and tare.
-
Carefully transfer the desired amount of the compound to the weigh boat using a clean spatula. Avoid creating dust clouds.
-
Once the desired amount is weighed, securely close the primary container.
-
-
Solution Preparation:
-
In the fume hood, add the weighed powder to the desired solvent in a suitable container.
-
Stir the mixture until the solid is fully dissolved.
-
-
Reaction/Use:
-
Conduct all subsequent steps within the fume hood.
-
If heating is required, use a controlled heating source such as a heating mantle with a stirrer.
-
-
Post-Handling:
-
Decontaminate any reusable equipment that has come into contact with the chemical.
-
Wipe down the work surface in the fume hood with an appropriate cleaning agent.
-
Remove PPE in the correct order to avoid cross-contamination and dispose of it as hazardous waste.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Workflow for Handling this compound
Caption: A flowchart illustrating the safe handling workflow for this compound.
Disposal Plan: Environmental Responsibility
Proper disposal of chemical waste is paramount to protect the environment and comply with regulations.
-
Waste Segregation:
-
Solid Waste: Collect unused this compound and any contaminated disposable labware (e.g., weigh boats, gloves, paper towels) in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing the compound in a separate, labeled, and sealed hazardous waste container. Do not mix with incompatible waste streams.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the approximate concentration and quantity.
-
Storage: Store hazardous waste containers in a designated, well-ventilated, and secure secondary containment area until they can be collected by your institution's environmental health and safety (EHS) department or a licensed waste disposal contractor.
-
Decontamination: All non-disposable glassware and equipment that has come into contact with the compound should be rinsed with an appropriate solvent, and the rinsate collected as hazardous waste. After the initial rinse, the glassware can be washed with soap and water.
Spill and Emergency Procedures
In the event of a spill, prompt and appropriate action is crucial.
-
Minor Spill (in a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material such as vermiculite or sand.
-
For this acidic compound, you can then neutralize the spill with a weak base like sodium bicarbonate.[23][24][25][26][27]
-
Carefully scoop the absorbed and neutralized material into a labeled hazardous waste container.
-
Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
-
-
Major Spill (outside a fume hood):
-
Evacuate the immediate area and alert others.
-
If the spill is significant or if you feel unwell, activate the fire alarm and evacuate the building.
-
Contact your institution's EHS or emergency response team immediately. Do not attempt to clean up a major spill unless you are trained and equipped to do so.
-
-
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
